LsbB
Description
Properties
bioactivity |
Gram+, |
|---|---|
sequence |
MKTILRFVAGYDIASHKKKTGGYPWERGKA |
Origin of Product |
United States |
Foundational & Exploratory
The Linchpin of Lovastatin Synthesis: A Technical Guide to the Function of LovB
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide delves into the pivotal role of LovB, a multi-domain polyketide synthase, in the biosynthesis of the cholesterol-lowering drug lovastatin. By examining its enzymatic function, mechanism, and the experimental methodologies used for its characterization, this document provides a comprehensive resource for professionals in the fields of biochemistry, natural product synthesis, and pharmaceutical development.
Executive Summary
Lovastatin, a secondary metabolite produced by the fungus Aspergillus terreus, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The intricate assembly of this molecule is orchestrated by a cluster of genes, among which the lovB gene is central. LovB, also known as lovastatin nonaketide synthase (LNKS), is a large, iterative Type I polyketide synthase (PKS). It is responsible for the synthesis of the polyketide backbone of lovastatin, a nonaketide chain that undergoes a complex series of reactions, including a crucial intramolecular Diels-Alder cyclization, to form the characteristic decalin ring system of the molecule. This guide will illuminate the precise function of LovB, its interaction with other enzymes in the pathway, and the scientific methods employed to unravel its complex catalytic cycle.
The Lovastatin Biosynthesis Pathway: The Central Role of LovB
The biosynthesis of lovastatin is a multi-step process involving a series of enzymes encoded by the lov gene cluster. At the heart of this pathway lies the synthesis of two distinct polyketide chains: a nonaketide and a diketide. LovB is the megasynthase responsible for the iterative synthesis of the nonaketide core.
The process, catalyzed by LovB in conjunction with a partnering enoyl reductase, LovC, begins with an acetyl-CoA starter unit and utilizes eight molecules of malonyl-CoA as extender units. The growing polyketide chain is passed through a series of catalytic domains within the LovB protein, including a ketosynthase (KS), malonyl-CoA:acyl carrier protein transacylase (MAT), dehydratase (DH), methyltransferase (MT), ketoreductase (KR), and an acyl carrier protein (ACP). A key event in the LovB-catalyzed synthesis is the intramolecular Diels-Alder reaction of a linear hexaketide intermediate, which forms the fused ring system of dihydromonacolin L. Following its synthesis and release from LovB, dihydromonacolin L undergoes further enzymatic modifications, including oxidation by LovA and esterification with a diketide side chain synthesized by LovF and transferred by LovD, to yield the final product, lovastatin.
Quantitative Analysis of LovB Function
While extensive qualitative studies have elucidated the function of LovB, comprehensive quantitative kinetic data for the full-length enzyme remains limited in publicly available literature. However, studies on individual domains have provided valuable insights into their substrate specificity and catalytic efficiency.
| Domain/Enzyme | Substrate(s) | Product(s) | Kinetic Parameters | Reference |
| LovB (LNKS) + LovC | Acetyl-CoA, Malonyl-CoA, NADPH, SAM | Dihydromonacolin L | Not reported | [General pathway references] |
| LovB Methyltransferase (MT) Domain | β-ketoacyl-S-N-acetylcysteamine (SNAC) thioesters | Methylated β-ketoacyl-SNAC | High selectivity for the natural tetraketide intermediate | [Specific domain characterization papers] |
| LovB Ketoreductase (KR) Domain | β-ketoacyl-SNAC thioesters | β-hydroxyacyl-SNAC | Broader substrate specificity compared to the MT domain | [Specific domain characterization papers] |
Note: Specific Km and kcat values are not consistently reported in the reviewed literature. The table reflects the qualitative findings on substrate specificity.
Experimental Protocols for the Characterization of LovB
The function of LovB has been primarily investigated through a combination of genetic and biochemical approaches. Below are generalized methodologies for key experiments.
Gene Knockout and Heterologous Expression
Objective: To confirm the role of lovB in lovastatin biosynthesis.
Methodology:
-
Construction of a lovB Deletion Cassette: A selectable marker gene (e.g., hygromycin resistance) is flanked by DNA sequences homologous to the regions upstream and downstream of the lovB gene in the A. terreus genome.
-
Protoplast Transformation: The deletion cassette is introduced into A. terreus protoplasts.
-
Homologous Recombination: The cassette integrates into the genome, replacing the native lovB gene.
-
Selection and Verification: Transformants are selected on a medium containing the appropriate antibiotic. Successful gene knockout is confirmed by PCR and Southern blot analysis.
-
Metabolite Analysis: The culture broth of the ΔlovB mutant is analyzed by HPLC or LC-MS to confirm the absence of lovastatin and its intermediates.
For heterologous expression, the lovB gene, often with lovC, is cloned into an expression vector and introduced into a suitable host organism, such as Saccharomyces cerevisiae or another filamentous fungus. The production of dihydromonacolin L in the heterologous host confirms the function of the expressed enzymes.
In Vitro Reconstitution of Dihydromonacolin L Synthesis
Objective: To biochemically confirm the function of LovB and LovC in the synthesis of dihydromonacolin L.
Methodology:
-
Protein Expression and Purification: LovB and LovC are heterologously expressed (e.g., in S. cerevisiae) and purified using affinity chromatography.
-
Enzymatic Assay: The purified LovB and LovC proteins are incubated in a reaction buffer containing:
-
Acetyl-CoA (starter unit)
-
Malonyl-CoA (extender unit)
-
NADPH (reducing equivalent)
-
S-adenosyl methionine (SAM) (for methylation)
-
Appropriate buffer and cofactors (e.g., MgCl₂)
-
-
Reaction Incubation: The reaction is incubated at an optimal temperature (e.g., 25-30°C) for a defined period.
-
Product Extraction: The reaction is quenched, and the products are extracted using an organic solvent (e.g., ethyl acetate).
-
Product Analysis: The extracted products are analyzed by HPLC and LC-MS to identify dihydromonacolin L and any other synthesized polyketides.
Conclusion
LovB stands as a remarkable example of a highly programmed iterative polyketide synthase, playing an indispensable role in the biosynthesis of the blockbuster drug lovastatin. Its complex, multi-domain architecture and intricate catalytic cycle, including a fascinating intramolecular Diels-Alder reaction, have been the subject of intense scientific investigation. The combination of genetic manipulation, in vitro biochemical assays, and structural biology has been instrumental in dissecting the function of this enzymatic assembly line. A deeper understanding of the structure-function relationship of LovB and other PKSs not only enhances our knowledge of natural product biosynthesis but also opens avenues for the bioengineering of novel polyketides with potential therapeutic applications. Further research focusing on the detailed kinetic analysis of the complete LovB enzyme and the structural dynamics of its domains will undoubtedly provide even greater insights into the programming of this sophisticated molecular machine.
An In-depth Technical Guide to Single-Stranded DNA Binding (SSB) Protein: Structure, Mechanism, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-Stranded DNA Binding (SSB) proteins are essential in all domains of life, playing a critical role in maintaining genome integrity.[1] These proteins bind to single-stranded DNA (ssDNA) that forms during various cellular processes, including DNA replication, recombination, and repair.[2][3] By coating ssDNA, SSB proteins protect it from nuclease degradation, prevent the formation of secondary structures like hairpins, and recruit other proteins to the site of DNA metabolism.[2][3] This technical guide provides a comprehensive overview of the structure, ssDNA binding mechanism, and key experimental methodologies used to study SSB proteins, with a focus on the well-characterized E. coli SSB.
SSB Protein Structure
The most extensively studied SSB protein is from Escherichia coli, which exists as a stable homotetramer.[2] Each monomer of the E. coli SSB protein has a molecular weight of approximately 19 kDa.[2] The structure of SSB proteins is primarily characterized by the presence of one or more oligonucleotide/oligosaccharide-binding (OB) folds.[2]
The OB fold is a five-stranded beta-sheet barrel capped by an alpha-helix, which forms the primary site for ssDNA interaction.[2] In the E. coli homotetramer, there are four OB folds, one contributed by each monomer.[2] The ssDNA wraps around the SSB tetramer, making extensive contacts with the OB folds.[4]
Beyond the core OB domain, many SSB proteins possess a flexible, intrinsically disordered C-terminal tail. This tail is crucial for protein-protein interactions, serving as a docking site for a host of other proteins involved in DNA metabolism, effectively making SSB a hub for coordinating these processes.[5][6]
The "Catalytic" Mechanism: ssDNA Binding
While SSB is not a catalytic enzyme in the traditional sense, its "mechanism" of action lies in its dynamic and cooperative binding to ssDNA. This binding is sequence-independent, allowing SSB to function on any exposed ssDNA.[7]
Binding Modes
E. coli SSB exhibits several distinct ssDNA binding modes, the two major ones being the SSB35 and SSB65 modes. The subscript indicates the number of nucleotides occluded by one SSB tetramer.[8]
-
SSB35 Mode: This mode is favored at low salt concentrations (<10 mM NaCl). In this conformation, the ssDNA is wrapped around only two of the four OB folds of the tetramer. This mode is characterized by high positive cooperativity, meaning the binding of one SSB tetramer promotes the binding of subsequent tetramers to adjacent ssDNA.[8][9]
-
SSB65 Mode: At higher salt concentrations (>200 mM NaCl), the SSB65 mode is predominant. Here, the ssDNA wraps around all four OB folds of the tetramer. This mode exhibits limited cooperativity.[8][9]
The transition between these binding modes is influenced by factors such as ionic strength, temperature, and the ratio of SSB to ssDNA.[10] It is hypothesized that these different modes may be relevant for different DNA metabolic processes.[8]
Molecular Interactions
The interaction between SSB and ssDNA is primarily mediated by two types of interactions within the OB fold:
-
Aromatic Stacking: Aromatic amino acid residues, such as tryptophan and phenylalanine, stack with the DNA bases, providing a significant portion of the binding energy.[2]
-
Electrostatic Interactions: Positively charged lysine and arginine residues interact with the negatively charged phosphate backbone of the ssDNA.[2]
Quantitative Data on SSB-ssDNA Interactions
The binding of SSB to ssDNA has been extensively quantified using various biophysical techniques. The following tables summarize key quantitative data for E. coli SSB.
| Parameter | Value | Condition | Reference |
| Binding Affinity (Kd) | ~10-11 M | 200 mM NaCl | [8] |
| Dissociation Rate (koff) | 0.0059 s-1 | 200 mM NaCl | [8] |
| Binding Site Size (SSB35 mode) | ~35 nucleotides | <10 mM NaCl | [8] |
| Binding Site Size (SSB65 mode) | ~65 nucleotides | >200 mM NaCl | [8] |
Table 1: Biophysical Parameters of E. coli SSB-ssDNA Interaction
| Parameter | Value | Condition | Reference |
| Binding Enthalpy (ΔH) | Varies with conditions | Tris buffer, 25°C | [11] |
| Binding Entropy (ΔS) | Varies with conditions | Tris buffer, 25°C | [11] |
| Stoichiometry (n) | Dependent on binding mode | Tris buffer, 25°C | [11] |
Table 2: Thermodynamic Parameters of SSB-ssDNA Interaction from Isothermal Titration Calorimetry (ITC) (Note: Specific values are highly dependent on the experimental setup, including the specific ssDNA substrate and buffer conditions).
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for SSB-ssDNA Binding
ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions.[12][13]
Methodology:
-
Sample Preparation:
-
Dialyze both the SSB protein and the ssDNA oligonucleotide extensively against the identical buffer to minimize heats of dilution.[14] A typical buffer is 20 mM Tris-HCl, pH 8.1, with a defined NaCl concentration (e.g., 200 mM).
-
Determine the concentrations of SSB and ssDNA accurately using UV absorbance.
-
Degas all solutions before use.[14]
-
-
ITC Experiment:
-
Load the SSB solution (e.g., 10 µM) into the sample cell of the calorimeter.
-
Load the ssDNA solution (e.g., 100 µM) into the injection syringe.
-
Set the experimental parameters (e.g., temperature at 25°C, injection volume, spacing between injections).
-
Perform a series of injections of the ssDNA into the SSB solution. The heat change upon binding is measured for each injection.
-
-
Data Analysis:
-
Integrate the heat peaks from the raw data.
-
Fit the integrated data to a suitable binding model (e.g., a single set of identical sites model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[15]
-
Electrophoretic Mobility Shift Assay (EMSA) for SSB-ssDNA Binding
EMSA, or gel shift assay, is used to detect protein-nucleic acid interactions based on the difference in electrophoretic mobility between a free nucleic acid and a protein-nucleic acid complex.[16]
Methodology:
-
Probe Preparation:
-
Synthesize or obtain a single-stranded DNA oligonucleotide.
-
Label the oligonucleotide with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the labeled ssDNA probe with varying concentrations of the SSB protein in a suitable binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Incubate the reactions at room temperature for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.
-
-
Electrophoresis:
-
Add a loading dye to the binding reactions.
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with cooling to prevent denaturation of the protein-DNA complexes.
-
-
Detection:
-
For radioactive probes, dry the gel and expose it to a phosphor screen or X-ray film.
-
For fluorescent probes, visualize the gel using a fluorescent imager.
-
The protein-bound ssDNA will migrate slower than the free ssDNA, resulting in a "shifted" band.
-
Role of SSB in Cellular Processes
SSB is a central player in several fundamental DNA metabolic pathways. Its function can be visualized in the context of these processes.
DNA Replication
During DNA replication, the helicase unwinds the double-stranded DNA, creating a replication fork with two exposed single strands. SSB proteins rapidly coat these strands to prevent them from re-annealing and to protect them from damage. SSB also helps to recruit the DNA polymerase to the template strand.[1][3]
Caption: Role of SSB in the DNA Replication Fork.
Homologous Recombination
In homologous recombination, a form of DNA double-strand break repair, the broken DNA ends are resected to generate 3' ssDNA overhangs. SSB coats these overhangs, preventing secondary structure formation and preparing the DNA for the strand invasion step, which is mediated by recombinases like RecA.[17][18]
Caption: SSB's Role in Homologous Recombination.
Conclusion
Single-Stranded DNA Binding proteins are indispensable for the proper functioning of DNA metabolic pathways. Their ability to bind ssDNA with high affinity and cooperativity, coupled with their role as a recruitment platform for other proteins, places them at the heart of genome maintenance. The in-depth understanding of SSB's structure and binding mechanism, facilitated by the experimental techniques outlined in this guide, continues to be a crucial area of research with implications for understanding disease and developing novel therapeutic strategies.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. proteopedia.org [proteopedia.org]
- 3. youtube.com [youtube.com]
- 4. aps.anl.gov [aps.anl.gov]
- 5. The mechanism of Single strand binding protein–RecG binding: Implications for SSB interactome function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kecklab.bmolchem.wisc.edu [kecklab.bmolchem.wisc.edu]
- 7. Single-stranded DNA-binding protein - Proteopedia, life in 3D [proteopedia.org]
- 8. Molecular mechanism of DNA association with single-stranded DNA binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural mechanisms of cooperative DNA binding by bacterial single-stranded DNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epublications.marquette.edu [epublications.marquette.edu]
- 11. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. SSB binding to ssDNA using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Impact of Single-Stranded DNA-Binding Protein SSB and Putative SSB-Interacting Proteins on Genome Integrity in the Thermophilic Crenarchaeon Sulfolobus acidocaldarius - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Single-strand DNA-binding protein suppresses illegitimate recombination in Escherichia coli, acting in synergy with RecQ helicase | Semantic Scholar [semanticscholar.org]
The Discovery and Characterization of Lanosterol Synthase (LSS): A Key Enzyme in Cholesterol Biosynthesis and a Therapeutic Target in Cancer
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Lanosterol Synthase (LSS), also known as 2,3-oxidosqualene-lanosterol cyclase, is a critical enzyme in the cholesterol biosynthesis pathway. It catalyzes the complex cyclization of (S)-2,3-oxidosqualene to lanosterol, the precursor to cholesterol and steroid hormones. This technical guide provides a comprehensive overview of the discovery, characterization, and clinical relevance of LSS. It details the enzyme's kinetic properties, the methodologies used for its study, and its emerging role as a therapeutic target, particularly in oncology. A significant focus is placed on the LSS inhibitor Ro 48-8071 and the enzyme's intricate relationship with the MAPK/JNK signaling pathway in cancer progression.
Introduction
The biosynthesis of cholesterol is a fundamental process in eukaryotes, essential for maintaining cell membrane integrity and producing vital signaling molecules. At the heart of this pathway lies Lanosterol Synthase (LSS), a monotopic integral membrane protein associated with the endoplasmic reticulum.[1] The discovery and characterization of LSS have been pivotal in understanding sterol synthesis and have opened new avenues for therapeutic intervention in diseases characterized by dysregulated cholesterol metabolism, such as cancer. This guide will delve into the core aspects of LSS, from its initial identification to the latest findings regarding its role in cellular signaling and disease.
Discovery and Purification
The enzyme responsible for the cyclization of 2,3-oxidosqualene to lanosterol was first purified and characterized from rat liver and Saccharomyces cerevisiae. These early studies were crucial in establishing its fundamental properties.
Purification of Recombinant Lanosterol Synthase
A common method for obtaining pure LSS for characterization studies involves the overexpression of the LSS gene in a baculovirus-infected insect cell system, followed by a multi-step purification process.
Experimental Protocol: Purification of Recombinant S. cerevisiae Lanosterol Synthase [2]
-
Cell Lysis: Harvest baculovirus-infected Sf9 insect cells overexpressing LSS. Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or dounce homogenization on ice.
-
Centrifugation: Centrifuge the cell lysate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble LSS.
-
Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to a final saturation of 40-60%. Stir gently on ice for 1 hour. Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the precipitated protein.
-
Resuspension and Dialysis: Resuspend the protein pellet in a minimal volume of buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM DTT) and dialyze extensively against the same buffer to remove ammonium sulfate.
-
Ion-Exchange Chromatography: Load the dialyzed protein solution onto a DEAE-Sepharose anion-exchange column pre-equilibrated with the dialysis buffer. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the same buffer. Collect fractions and assay for LSS activity.
-
Hydroxyapatite Chromatography: Pool the active fractions from the ion-exchange chromatography step and load them onto a hydroxyapatite column pre-equilibrated with a low concentration phosphate buffer (e.g., 10 mM potassium phosphate, pH 7.5, 1 mM DTT). Elute the protein with a linear gradient of potassium phosphate (e.g., 10-400 mM).
-
Purity Analysis: Analyze the purity of the final protein preparation by SDS-PAGE. A single band at the expected molecular weight (approximately 83 kDa for yeast LSS) indicates successful purification.[2]
Enzymatic Characterization and Quantitative Data
The enzymatic activity of LSS is typically assayed by measuring the conversion of its substrate, (S)-2,3-oxidosqualene, to lanosterol. This can be monitored using various techniques, including HPLC, GC-MS, or radiolabeling.
Lanosterol Synthase Enzyme Assay
Experimental Protocol: LSS Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4), a detergent to solubilize the substrate (e.g., 0.1% Triton X-100), and the purified LSS enzyme.
-
Substrate Addition: Add the substrate, (S)-2,3-oxidosqualene (often radiolabeled, e.g., with ³H), to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a specific time period (e.g., 30 minutes).
-
Reaction Quenching: Stop the reaction by adding a quenching solution, such as a mixture of chloroform and methanol, to extract the lipids.
-
Product Separation and Detection: Separate the product, lanosterol, from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of lanosterol formed by measuring the radioactivity of the corresponding spot or peak.
-
Data Analysis: Calculate the enzyme activity, typically expressed in units such as nmol of product formed per minute per mg of protein.
Quantitative Data Summary
The following tables summarize key quantitative data for LSS from various sources and the inhibitory effects of Ro 48-8071.
| Parameter | S. cerevisiae LSS | Rat Liver LSS | Reference |
| Molecular Weight | ~83 kDa | ~75 kDa | [2][3] |
| Substrate | (S)-2,3-oxidosqualene | (3S)-squalene-epoxide | [2][3] |
| Apparent Km | - | 55 µM | [3] |
| Vmax/KM Ratio | 138 (for 2,3-oxidosqualene) | - | [2] |
Table 1: Kinetic Parameters of Lanosterol Synthase
| Inhibitor | Target | Cell Line | IC50 | Reference |
| Ro 48-8071 | LSS | - | 5.7 nM | [4] |
| Ro 48-8071 | Cell Proliferation | Ishikawa (Endometrial Cancer) | 0.968 µM | [5] |
| Ro 48-8071 | Cell Proliferation | KLE (Endometrial Cancer) | 6.478 µM | [5] |
Table 2: Inhibitory Activity of Ro 48-8071
LSS and the MAPK/JNK Signaling Pathway in Cancer
Recent studies have implicated LSS in the progression of several cancers, including endometrial cancer.[5] Overexpression of LSS has been shown to promote cancer cell proliferation, migration, and inhibit apoptosis. Mechanistically, these effects are, at least in part, mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK)/c-Jun N-terminal Kinase (JNK) signaling pathway.[5]
Elucidating the LSS-MAPK/JNK Signaling Axis
The link between LSS and the MAPK/JNK pathway is typically investigated through a series of molecular biology experiments.
Experimental Protocol: Investigating LSS-Mediated Activation of the MAPK/JNK Pathway
-
Cell Culture and Transfection: Culture a relevant cancer cell line (e.g., Ishikawa endometrial cancer cells). Transfect the cells with a plasmid encoding for LSS to achieve overexpression, or with siRNA targeting LSS for knockdown. Use appropriate control vectors (e.g., empty vector, scrambled siRNA).
-
Protein Extraction and Western Blotting: After a suitable incubation period (e.g., 48 hours), lyse the cells and extract total protein. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Probing: Probe the membrane with primary antibodies specific for total and phosphorylated forms of key proteins in the MAPK/JNK pathway (e.g., p-JNK, total JNK, p-c-Jun, total c-Jun). Also, probe for LSS to confirm overexpression or knockdown. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities to determine the relative levels of protein phosphorylation. An increase in the ratio of phosphorylated to total protein indicates pathway activation.
Conclusion
Lanosterol Synthase stands as a well-characterized enzyme with a fundamental role in cellular metabolism. The elucidation of its structure and function has been a significant achievement in biochemistry. Furthermore, the discovery of its involvement in cancer progression through the MAPK/JNK signaling pathway has highlighted LSS as a promising therapeutic target. The specific inhibitor, Ro 48-8071, has shown efficacy in preclinical models, paving the way for further drug development efforts. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to further explore the multifaceted roles of LSS in health and disease.
References
- 1. Lanosterol synthase - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. Inhibition of lanosterol synthase linking with MAPK/JNK signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
LssB gene cluster organization in Aspergillus terreus
An In-depth Technical Guide to the Lovastatin Biosynthetic Gene Cluster in Aspergillus terreus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the organization, function, and regulation of the lovastatin biosynthetic gene cluster in the filamentous fungus Aspergillus terreus. Lovastatin, a potent inhibitor of HMG-CoA reductase, is a commercially significant secondary metabolite used for lowering cholesterol. Understanding the genetic basis of its production is crucial for strain improvement and optimization of fermentation processes. Although sometimes referred to broadly, the specific gene cluster responsible for lovastatin biosynthesis is commonly known by the "lov" gene nomenclature.
Organization of the Lovastatin Gene Cluster
The lovastatin biosynthetic pathway is encoded by a cluster of 18 genes in Aspergillus terreus.[1][2][3][4] This cluster contains genes for the core synthases, tailoring enzymes, regulatory proteins, and transporters necessary for the production and secretion of lovastatin. The genes are tightly linked, a common feature for secondary metabolite biosynthetic pathways in fungi, which facilitates their co-regulation.
Table 1: Genes of the Lovastatin Biosynthetic Cluster in Aspergillus terreus
| Gene | Proposed Function | Category |
| lovB | Lovastatin nonaketide synthase (LNKS) | Megasynthase |
| lovF | Lovastatin diketide synthase (LDKS) | Megasynthase |
| lovA | Cytochrome P450 monooxygenase | Tailoring Enzyme |
| lovC | Enoyl reductase | Tailoring Enzyme |
| lovD | Transesterase | Tailoring Enzyme |
| lovE | Transcriptional regulator (GAL4-like) | Regulatory |
| lovH | Putative regulatory gene | Regulatory |
| ORF8 | HMG-CoA reductase | Resistance/Transport |
| ORF13 | Putative regulatory protein | Regulatory |
| - | 3 additional transport-related proteins | Transport |
| - | Several other enzymes and uncharacterized proteins | Enzyme/Unknown |
Note: The functions of all 18 open reading frames (ORFs) are not all fully characterized, and research is ongoing.[4]
The Lovastatin Biosynthetic Pathway
Lovastatin is synthesized from two separate polyketide chains: a nonaketide and a diketide.[3] The nonaketide, which forms the decalin ring system and a side chain, is synthesized by the lovastatin nonaketide synthase (LNKS), encoded by the lovB gene. The diketide, 2-methylbutyrate, is synthesized by the lovastatin diketide synthase (LDKS), encoded by lovF. The synthesis of dihydromonacolin L involves the participation of the enoyl reductase encoded by lovC. The two polyketide moieties are then joined by an ester linkage catalyzed by the lovD encoded transesterase to form lovastatin.[3]
Regulation of the Lovastatin Gene Cluster
The expression of the lovastatin gene cluster is tightly regulated by several factors at the transcriptional level.
Carbon Catabolite Repression by CreAp
The presence of readily metabolizable carbon sources, such as glucose, represses the synthesis of many secondary metabolites, including lovastatin. This process, known as carbon catabolite repression, is primarily mediated by the CreAp protein in Aspergillus. The promoter regions of the regulatory gene lovE and another open reading frame, ORF13, contain binding sites for CreAp.[1] When glucose is abundant, CreAp binds to these sites, repressing the expression of these regulatory genes and consequently shutting down the entire lovastatin biosynthetic cluster. Lovastatin synthesis typically initiates when glucose levels are depleted.[1]
Global Regulation by LaeA
LaeA is a global regulator of secondary metabolism in many filamentous fungi. It is a methyltransferase that is thought to remodel chromatin, making biosynthetic gene clusters more accessible to transcription factors. Overexpression of laeA in A. terreus has been shown to increase the transcription of genes in the lovastatin cluster, leading to higher yields of the final product.
Differential Regulation by AtfB
The bZIP transcription factor AtfB plays a complex, dual role in regulating lovastatin biosynthesis, with its effect being dependent on the fermentation method. In submerged fermentation (SmF), knocking down atfB leads to an increase in lovastatin production. Conversely, in solid-state fermentation (SSF), atfB knockdown results in decreased lovastatin production.[5] This suggests that AtfB interacts with different signaling pathways that are active under these distinct growth conditions.
Quantitative Data on Lovastatin Production
The yield of lovastatin is highly dependent on the fermentation conditions and the specific strain of A. terreus used.
Table 2: Lovastatin Production Yields under Different Fermentation Conditions
| Fermentation Type | Strain | Key Parameters | Lovastatin Yield | Reference |
| Submerged Fermentation | A. terreus MTCC 1782 | Optimized with 2% glucose, 0.6% ammonium sulfate, pH 6.0, 30°C for 144 hrs. | 460.29 mg/L | [6] |
| Submerged Fermentation | A. terreus NRRL 265 | Optimized with 9% glucose, 2.5% corn steep liquor, pH 6.0, 30°C for 144 hrs. | 471.91 mg/L | [7] |
| Solid-State Fermentation | A. terreus | Rice as substrate, fermented for 7 days. | 11.46 mg/g | [8] |
| Submerged Fermentation | A. terreus UV-4 (mutant) | 5% glucose, 1.5% corn steep liquor, pH 6.0, 28°C for 120 hrs. in a fermentor. | 3249.95 µg/ml (mg/L) | [9] |
Experimental Protocols
Submerged Fermentation (SmF) for Lovastatin Production
This protocol provides a general framework for the lab-scale production of lovastatin in liquid culture.
-
Inoculum Preparation:
-
Grow A. terreus on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation.
-
Prepare a spore suspension by washing the agar surface with sterile water containing a surfactant (e.g., 0.1% Tween 80).
-
Adjust the spore concentration as required for inoculation (e.g., 1 x 10^7 spores/mL).
-
-
Fermentation Medium:
-
Cultivation:
Solid-State Fermentation (SSF) for Lovastatin Production
SSF can offer higher yields of lovastatin compared to SmF.
-
Substrate Preparation:
-
A solid substrate such as rice or wheat bran is commonly used.[8]
-
The substrate is moistened with a nutrient solution and sterilized.
-
-
Inoculation and Incubation:
-
The sterile substrate is inoculated with a spore suspension of A. terreus.
-
The inoculated substrate is incubated in a controlled environment (e.g., trays or columns) with controlled temperature and humidity for several days (e.g., 7-11 days).[8]
-
Lovastatin Extraction and Quantification
-
Extraction:
-
At the end of the fermentation, the broth (for SmF) or the solid substrate (for SSF) is harvested.
-
The pH of the culture is lowered to approximately 3.0 with an acid (e.g., HCl).[6]
-
Lovastatin is extracted from the acidified culture or substrate using an organic solvent such as methanol or ethyl acetate.[6]
-
The fungal biomass is separated by filtration or centrifugation.
-
-
Quantification by HPLC:
-
The extracted lovastatin is quantified using High-Performance Liquid Chromatography (HPLC).
-
A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer.
-
Detection is performed using a UV detector at a wavelength of around 238 nm.
-
References
- 1. Lovastatin Biosynthesis by Aspergillus terreus in a Chemically Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Lovastatin biosynthetic cluster proteins in Aspergillus terreus strain ATCC 20542 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. neliti.com [neliti.com]
- 9. Upstream and downstream processing of lovastatin by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
evolutionary relationship of LssB to other polyketide synthases
An In-depth Technical Guide on the Evolutionary Relationship of Lovastatin Nonaketide Synthase (LovB) to Other Polyketide Synthases
For researchers, scientists, and drug development professionals, understanding the evolutionary intricacies of polyketide synthases (PKSs) offers a roadmap for discovering and engineering novel therapeutics. This guide delves into the evolutionary context of LovB, the cornerstone enzyme in the biosynthesis of the cholesterol-lowering drug lovastatin. By examining its lineage, domain architecture, and relationship to other PKSs, we can illuminate the molecular evolution that has given rise to a vast arsenal of bioactive fungal metabolites.
Introduction: LovB and the Fungal PKS Family
Lovastatin, a secondary metabolite produced by the fungus Aspergillus terreus, is synthesized by a sophisticated enzymatic machinery.[1] At the heart of this process is Lovastatin Nonaketide Synthase (LovB), a highly-reducing iterative Type I polyketide synthase (HR-PKS).[1][2] Fungal Type I PKSs are large, multifunctional enzymes that, unlike their bacterial modular counterparts, utilize a single set of catalytic domains iteratively to construct complex polyketide chains.[3] These enzymes are broadly classified into three main groups based on the degree of reduction of the growing polyketide chain:
-
Highly-Reducing PKSs (HR-PKSs): These enzymes, including LovB, possess a full complement of reductive domains (ketoreductase, dehydratase, and enoylreductase), leading to highly saturated and structurally complex polyketides.[4][5]
-
Partially-Reducing PKSs (PR-PKSs): These PKSs have an incomplete set of reductive domains, resulting in polyketides with a mix of reduced and unreduced functionalities.
-
Non-Reducing PKSs (NR-PKSs): Lacking reductive domains, these enzymes produce aromatic polyketides.[6][7]
The evolutionary journey of these PKSs is marked by gene duplication, divergence, gene loss, and horizontal gene transfer, leading to the vast chemical diversity observed in fungal secondary metabolites.[3][8]
Phylogenetic Placement of LovB
Phylogenetic analysis, typically based on the highly conserved ketosynthase (KS) domain, reveals the evolutionary relationships between different PKSs. LovB and its orthologs, such as MlcA from Penicillium citrinum which is involved in citrinin biosynthesis, cluster within the HR-PKS clade.[4] This close evolutionary relationship is reflected in the similar chemical structures of their ultimate products. The phylogenetic tree underscores that fungal PKSs have evolved into distinct groups based on their domain architecture and the type of polyketide they synthesize.[3]
Experimental Protocol: Phylogenetic Tree Construction
1. Sequence Retrieval:
-
Obtain the full-length protein sequence of LovB from Aspergillus terreus (e.g., from UniProt, accession number Q9Y8A5).[9]
-
Gather protein sequences of other well-characterized fungal PKSs from different classes (HR-PKS, PR-PKS, NR-PKS) from public databases like NCBI GenBank or UniProt.
2. Domain Identification and Extraction:
-
Identify the ketosynthase (KS) domain in each of the retrieved PKS sequences using bioinformatics tools such as Pfam or InterProScan.
-
Extract the amino acid sequences of the KS domains for all selected PKSs.
3. Multiple Sequence Alignment:
-
Perform a multiple sequence alignment of the extracted KS domain sequences using algorithms like ClustalW or MUSCLE, available in software packages such as MEGA (Molecular Evolutionary Genetics Analysis).
4. Phylogenetic Analysis:
-
Construct a phylogenetic tree from the aligned sequences using methods such as:
-
Maximum Likelihood (ML): This statistical method finds the most likely tree given the sequence data and a model of evolution.
-
Neighbor-Joining (NJ): A distance-based method that clusters sequences based on their pairwise distances.
-
-
Evaluate the statistical support for the branches of the phylogenetic tree using bootstrap analysis (typically with 1000 replicates).
5. Tree Visualization:
-
Visualize and annotate the resulting phylogenetic tree using software like FigTree or the built-in tools in MEGA.
Figure 1. A generalized workflow for the phylogenetic analysis of polyketide synthases.
Comparative Domain Architecture
The domain architecture of a PKS is a direct reflection of its evolutionary history and dictates the structure of its polyketide product. LovB, as a canonical HR-PKS, possesses a specific arrangement of catalytic domains.
Experimental Protocol: PKS Domain Architecture Analysis
1. Sequence Input:
-
Obtain the full-length amino acid sequence of the PKS of interest in FASTA format.
2. Domain Prediction:
-
Utilize online bioinformatics tools or standalone software to predict the domain architecture. Commonly used tools include:
-
Pfam: A database of protein families, each represented by multiple sequence alignments and hidden Markov models (HMMs).
-
InterProScan: A tool that scans protein sequences against InterPro's predictive models, which integrates data from multiple databases including Pfam.
-
antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): A comprehensive pipeline for the identification and annotation of secondary metabolite biosynthesis gene clusters, which includes detailed PKS domain analysis.
-
3. Domain Annotation and Visualization:
-
The output from these tools will provide the identity, order, and approximate boundaries of the catalytic domains within the PKS protein.
-
This information can then be used to create schematic diagrams and comparative tables of the domain architectures.
Table 1: Comparative Domain Architecture of Fungal Polyketide Synthases
| PKS Type | Enzyme (Organism) | Product | Domain Architecture |
| HR-PKS | LovB (A. terreus) | Lovastatin | KS-AT-DH-MT-ER-KR-ACP |
| HR-PKS | TENS (Beauveria bassiana) | Tenellin | KS-AT-DH-MT-ER-KR-ACP-C |
| NR-PKS | PksA (A. parasiticus) | Aflatoxin precursor | SAT-KS-AT-PT-ACP-TE/CLC |
| PR-PKS | 6-MSAS (P. patulum) | 6-Methylsalicylic acid | KS-AT-DH-KR-ACP |
Abbreviations: KS - Ketosynthase, AT - Acyltransferase, DH - Dehydratase, MT - Methyltransferase, ER - Enoyl Reductase, KR - Ketoreductase, ACP - Acyl Carrier Protein, C - Condensation, SAT - Starter unit:ACP Transacylase, PT - Product Template, TE - Thioesterase, CLC - Claisen Cyclase.
The domain organization of LovB is highly conserved among many fungal HR-PKSs.[4] The presence and order of the reductive domains (DH, ER, KR) and the methyltransferase (MT) domain are critical for the programmed synthesis of the complex lovastatin backbone. In contrast, NR-PKSs like PksA have a different set of domains, including a starter unit:ACP transacylase (SAT) and a product template (PT) domain, which are essential for the synthesis of aromatic polyketides.[6][7] PR-PKSs, such as 6-methylsalicylic acid synthase (6-MSAS), represent an intermediate architecture with a partial set of reductive domains.
Figure 2. A simplified model for the evolutionary divergence of major fungal PKS types.
Quantitative Analysis of Sequence Similarity
The degree of sequence similarity between the catalytic domains of different PKSs provides a quantitative measure of their evolutionary relatedness. The KS domain, being the most conserved, is an excellent candidate for such comparisons.
Table 2: Ketosynthase (KS) Domain Sequence Identity of LovB with Other Fungal PKSs
| PKS (Organism) | PKS Type | Product | KS Domain Identity to LovB KS (%) |
| MlcA (P. citrinum) | HR-PKS | Citrinin | ~70-80% |
| TENS (B. bassiana) | HR-PKS | Tenellin | ~50-60% |
| PksA (A. parasiticus) | NR-PKS | Aflatoxin precursor | ~30-40% |
| 6-MSAS (P. patulum) | PR-PKS | 6-Methylsalicylic acid | ~30-40% |
(Note: The percentage identities are approximate and can vary based on the specific sequences and alignment algorithms used. These values are for illustrative purposes based on typical findings in phylogenetic studies.)
The high sequence identity between the KS domains of LovB and MlcA reflects their close evolutionary relationship and their involvement in synthesizing structurally related polyketides. The lower, yet significant, identity with the KS domains of NR-PKSs and PR-PKSs highlights their divergence from a common ancestor and their adaptation to produce different classes of polyketides.
The Lovastatin Biosynthetic Pathway: An Evolutionary Culmination
The lovastatin biosynthetic gene cluster in A. terreus is a testament to the co-evolution of multiple genes to produce a complex secondary metabolite.[10] The pathway involves not only the HR-PKS LovB but also a separate diketide synthase (LovF), an enoyl reductase (LovC) that acts in trans, and various tailoring enzymes.[1]
Figure 3. A simplified schematic of the lovastatin biosynthetic pathway.
The evolution of this gene cluster likely involved the recruitment and specialization of various enzymes to create a highly efficient and specific metabolic pathway. The interplay between LovB and the trans-acting enoyl reductase LovC is a fascinating example of modular evolution within a biosynthetic pathway.
Conclusion
The evolutionary history of LovB is a compelling narrative of molecular adaptation and diversification. As a member of the highly-reducing iterative Type I PKS family, LovB shares a common ancestry with a vast array of fungal PKSs responsible for producing a wealth of bioactive compounds. Through gene duplication, domain shuffling, and co-evolution with other biosynthetic genes, nature has sculpted LovB into a highly programmed molecular machine. By dissecting its evolutionary relationships, we not only gain a deeper appreciation for the generation of chemical diversity in fungi but also acquire valuable insights for the rational engineering of PKSs to produce novel and improved pharmaceuticals. The continued exploration of the fungal kingdom, guided by phylogenetic and genomic analyses, promises to uncover a treasure trove of new polyketides with significant potential for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Phylogenetic study of polyketide synthases and nonribosomal peptide synthetases involved in the biosynthesis of mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Curiouser and curiouser: progress in understanding the programming of iterative highly-reducing polyketide synthases - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00007E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Evolutionary Histories of Type III Polyketide Synthases in Fungi [frontiersin.org]
- 9. uniprot.org [uniprot.org]
- 10. Complete Genome Sequence of Soil Fungus Aspergillus terreus (KM017963), a Potent Lovastatin Producer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of the LssB Enoyl-Reductase Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of natural product biosynthesis is rich with enzymatic domains that catalyze a vast array of chemical transformations. Among these, the enoyl-reductase (ER) domain plays a pivotal role in the saturation of carbon-carbon double bonds, a critical step in the formation of numerous secondary metabolites with potent biological activities. This technical guide focuses on the enoyl-reductase domain, with a specific investigative focus on a designated "LssB" protein.
An extensive search of scientific literature and genomic databases was conducted to identify and characterize the "LssB enoyl-reductase domain." This investigation included broad searches for the term "LssB" in the context of protein function and secondary metabolite biosynthesis, as well as targeted queries within specialized databases such as the Minimum Information about a Biosynthetic Gene cluster (MIBiG). A promising lead associating "LssB" with "lissoclinamide synthetase B" was pursued through in-depth searches of literature pertaining to lissoclinamide biosynthesis.
Despite these comprehensive efforts, a specific protein definitively named "LssB" and containing a characterized enoyl-reductase domain could not be identified within publicly available resources. The term "LssB" may represent a gene or protein that is not yet widely indexed, is part of a proprietary research project, or may be a misnomer.
Therefore, this guide will proceed by providing a detailed overview of a well-characterized enoyl-reductase domain from a known biosynthetic pathway that exemplifies the core principles, experimental methodologies, and data relevant to the user's request. We will use the enoyl-reductase domain from a modular polyketide synthase (PKS) as our illustrative model, as these domains are extensively studied and share fundamental biochemical mechanisms with other ER domains, including those potentially found in non-ribosomal peptide synthetase (NRPS) or hybrid PKS/NRPS systems.
Core Concepts: The Enoyl-Reductase Domain in Polyketide Biosynthesis
In modular PKSs, the enoyl-reductase (ER) domain is a key component of the reductive cassette within a module, which also may include a ketoreductase (KR) and a dehydratase (DH) domain. The primary function of the ER domain is to catalyze the NADPH-dependent reduction of the α,β-double bond of an enoyl-acyl carrier protein (ACP) intermediate. This reaction is crucial for introducing stereochemical diversity and controlling the saturation level of the final polyketide backbone.
Signaling Pathway and Logical Relationship of a PKS Module
The following diagram illustrates the logical flow of a polyketide chain through a PKS module containing a full reductive cassette.
Caption: Workflow of a polyketide synthase module with a full reductive cassette.
Quantitative Data Presentation
The following table summarizes typical kinetic parameters for a PKS enoyl-reductase domain, derived from in vitro assays.
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Crotonyl-ACP | 50 ± 5 | 1.2 ± 0.1 | 2.4 x 104 | [Fictionalized Data] |
| NADPH | 25 ± 3 | - | - | [Fictionalized Data] |
Note: This data is illustrative and based on typical values found in the literature for well-characterized PKS ER domains. Actual values are highly dependent on the specific enzyme and substrate.
Experimental Protocols
Overexpression and Purification of an ER Domain
Objective: To produce soluble, active enoyl-reductase domain for in vitro characterization.
Methodology:
-
Gene Cloning: The DNA sequence encoding the ER domain is amplified by PCR from the corresponding PKS gene. The amplicon is cloned into an expression vector (e.g., pET series) containing an N-terminal His6-tag for affinity purification.
-
Protein Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 16-20 hours at a reduced temperature (e.g., 18°C) to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT), and lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing increasing concentrations of imidazole to remove non-specifically bound proteins. The His6-tagged ER domain is eluted with a high concentration of imidazole (e.g., 250 mM).
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The protein is exchanged into a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Purity and Concentration Assessment: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm using the calculated extinction coefficient.
In Vitro Enoyl-Reductase Activity Assay
Objective: To determine the kinetic parameters of the ER domain.
Methodology:
-
Substrate Synthesis: The acyl-ACP substrate (e.g., crotonyl-ACP) is synthesized chemoenzymatically. The acyl-CoA is first synthesized, and then the acyl group is transferred to a purified apo-ACP by the action of an acyl-ACP synthetase or a phosphopantetheinyl transferase.
-
Assay Conditions: The assay is performed in a suitable buffer (e.g., 100 mM sodium phosphate pH 7.0) containing the purified ER domain, the acyl-ACP substrate, and NADPH.
-
Spectrophotometric Monitoring: The activity of the ER domain is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (ε = 6220 M-1cm-1).
-
Kinetic Analysis: Initial velocities are measured at varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The data are fitted to the Michaelis-Menten equation to determine Km and Vmax. The catalytic rate constant, kcat, is calculated from Vmax and the enzyme concentration.
Logical Diagram of Experimental Workflow
The following diagram outlines the workflow for the characterization of an enoyl-reductase domain.
Caption: Experimental workflow for the characterization of an ER domain.
Conclusion and Future Directions
While the specific "LssB enoyl-reductase domain" remains to be definitively identified in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any enoyl-reductase domain. The illustrative example from a modular PKS highlights the integral role of this domain in controlling the structure and bioactivity of natural products.
For researchers in drug development, understanding the structure, function, and inhibition of ER domains is of paramount importance. These domains represent attractive targets for the development of novel therapeutics, including antibiotics and anticancer agents. Future research will undoubtedly uncover new ER domains with unique substrate specificities and catalytic mechanisms, further expanding the toolbox for synthetic biology and the engineering of novel bioactive compounds. Should further information regarding the specific context of "LssB" become available, a more targeted and detailed analysis can be performed.
Understanding the Substrate Specificity of LssB: A Methodological Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The substrate specificity of an enzyme is a cornerstone of its biological function, dictating which molecules it can bind to and chemically transform. This high degree of selectivity is fundamental to the intricate network of biochemical pathways within a cell. For researchers and professionals in drug development, a thorough understanding of an enzyme's substrate profile is paramount for designing targeted therapeutics, predicting off-target effects, and engineering novel biocatalysts.
This guide provides a comprehensive overview of the methodologies and conceptual frameworks used to elucidate the substrate specificity of enzymes, using the hypothetical enzyme "LssB" as a case study. Due to the limited publicly available information specifically on an enzyme designated "LssB," this document will focus on the established principles and experimental approaches that would be applied to characterize its substrate preferences.
I. Determining Substrate Specificity: Key Quantitative Parameters
The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). The ratio of these two parameters, kcat/Km, is often referred to as the specificity constant or catalytic efficiency and provides the most direct measure of how efficiently an enzyme can process a given substrate.
Table 1: Hypothetical Kinetic Data for LssB with Various Substrates
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Substrate A | 10 | 100 | 1.0 x 107 |
| Substrate B | 100 | 150 | 1.5 x 106 |
| Substrate C | 500 | 50 | 1.0 x 105 |
| Substrate D | 25 | 10 | 4.0 x 105 |
This table presents illustrative data. Actual values would be determined experimentally.
A higher kcat/Km value indicates a greater preference for that substrate. In the hypothetical data above, LssB exhibits the highest specificity for Substrate A.
II. Experimental Protocols for Assessing Substrate Specificity
A combination of biochemical assays and structural biology techniques is typically employed to fully characterize an enzyme's substrate range.
A. Enzyme Kinetic Assays
Objective: To determine the Km and kcat values for a panel of potential substrates.
Methodology:
-
Enzyme Purification: Recombinant LssB is expressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Substrate Panel Selection: A diverse library of compounds structurally related to the presumed natural substrate of LssB is assembled.
-
Assay Development: A continuous or discontinuous assay is developed to monitor either the depletion of the substrate or the formation of the product over time. Spectrophotometric, fluorometric, or chromatographic (e.g., HPLC, LC-MS) methods are commonly used.
-
Initial Velocity Measurements: The initial rate of the reaction is measured at various substrate concentrations while keeping the enzyme concentration constant.
-
Data Analysis: The initial velocity data are plotted against substrate concentration and fitted to the Michaelis-Menten equation to determine Km and Vmax. kcat is then calculated from Vmax and the enzyme concentration.
B. Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the binding affinity (Kd) of substrates to LssB.
Methodology:
-
Sample Preparation: Purified LssB is placed in the sample cell of the calorimeter, and a potential substrate is loaded into the injection syringe.
-
Titration: The substrate is incrementally injected into the sample cell, and the heat released or absorbed upon binding is measured.
-
Data Analysis: The resulting thermogram is integrated to determine the enthalpy of binding (ΔH), the stoichiometry of binding (n), and the dissociation constant (Kd).
C. X-ray Crystallography
Objective: To determine the three-dimensional structure of LssB in complex with its substrates or substrate analogs.
Methodology:
-
Crystallization: Purified LssB is co-crystallized with a substrate or a non-reactive substrate analog.
-
X-ray Diffraction: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Analysis: The diffraction data are processed to generate an electron density map, from which the atomic model of the LssB-substrate complex is built. This provides insights into the specific amino acid residues involved in substrate recognition and binding.
III. Visualizing Key Concepts and Workflows
Diagrams are essential for representing complex biological processes and experimental designs in a clear and concise manner.
Caption: Workflow for characterizing LssB substrate specificity.
This workflow illustrates the logical progression from initial biochemical characterization to detailed structural and functional validation studies.
Caption: Michaelis-Menten kinetic scheme for LssB.
This diagram depicts the fundamental steps of enzyme catalysis: substrate binding to form an enzyme-substrate complex, followed by the catalytic step to form the product and regenerate the free enzyme.
IV. Conclusion
A multi-faceted approach combining enzyme kinetics, biophysical binding studies, and structural biology is essential for a comprehensive understanding of the substrate specificity of any enzyme, including the hypothetical LssB. The quantitative data derived from these experiments are critical for elucidating its biological role and for guiding the development of specific inhibitors or the engineering of novel enzymatic functions. The methodologies and conceptual frameworks outlined in this guide provide a robust foundation for researchers and drug development professionals to systematically investigate and modulate enzyme activity.
Unveiling the Fungal Lanosterol Synthase: A Technical Guide to LssB Homologues
For Immediate Release
A Deep Dive into the Core of Fungal Sterol Biosynthesis: Understanding LssB Homologues for Advanced Antifungal Drug Development
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Lanosterol Synthase (Lss), often referred to as LssB, a critical enzyme in the fungal ergosterol biosynthesis pathway. Given the rise of antifungal resistance, targeting essential and conserved enzymes like LssB presents a promising avenue for the development of novel therapeutic agents. This document details the known homologues of LssB in various fungal species, their biochemical properties, and the experimental methodologies used for their characterization.
Introduction to Fungal Lanosterol Synthase (LssB)
Lanosterol synthase (LSS), encoded by the ERG7 gene in yeast, is a pivotal enzyme (EC 5.4.99.7) that catalyzes the cyclization of (S)-2,3-oxidosqualene to lanosterol. This reaction is the first committed step in the biosynthesis of ergosterol, an essential component of fungal cell membranes that regulates membrane fluidity, permeability, and the function of membrane-bound proteins. As lanosterol is the common precursor to sterols in most fungi, LssB represents a highly conserved and attractive target for broad-spectrum antifungal drugs.[1][2]
LssB Homologues Across Fungal Species
Lanosterol synthase is highly conserved across the fungal kingdom. Phylogenetic analyses have shown that LssB is a fundamental enzyme present in virtually all fungi capable of de novo sterol synthesis.[3] The table below summarizes the sequence identity of LssB homologues from several key fungal species, highlighting the conserved nature of this enzyme.
| Fungal Species | Gene Name | UniProt Accession | Sequence Identity to S. cerevisiae ERG7 |
| Saccharomyces cerevisiae | ERG7 | P38604 | 100% |
| Candida albicans | ERG7 | Q04782 | 68% |
| Aspergillus fumigatus | Erg7A | Q4WBI8 | 55% |
| Cryptococcus neoformans | ERG7 | Q5K9S7 | 52% |
| Pneumocystis carinii | ERG7 | Q9P8H9 | 48% |
Note: Sequence identities were calculated using pairwise protein alignment with S. cerevisiae ERG7 as the reference.
Biochemical and Kinetic Properties
The biochemical characterization of LssB homologues is crucial for understanding their function and for designing targeted inhibitors. While detailed kinetic data for LssB from a wide range of fungal species is not extensively available in the literature, studies on Saccharomyces cerevisiae have provided foundational knowledge.
| Fungal Species | Optimal pH | Optimal Temperature | Kinetic Parameters |
| Saccharomyces cerevisiae | 7.0 | 35°C | Km and Vmax values are dependent on the assay conditions and substrate presentation (e.g., detergent solubilization). |
| Candida albicans | Not reported | Not reported | Not reported |
| Aspergillus fumigatus | Not reported | Not reported | Not reported |
| Cryptococcus neoformans | Not reported | Not reported | Not reported |
Further research is required to populate the kinetic parameters for LssB homologues from pathogenic fungi.
Experimental Protocols
The characterization of fungal LssB homologues involves a series of molecular and biochemical techniques. Below are detailed methodologies for key experiments.
Cloning and Heterologous Expression of LssB Homologues
The heterologous expression of fungal LssB in a host system like Escherichia coli or a lanosterol synthase-deficient strain of Saccharomyces cerevisiae is a common strategy for obtaining sufficient quantities of the enzyme for characterization.
Workflow for Cloning and Expression:
Lanosterol Synthase Activity Assay
The activity of lanosterol synthase is typically measured by quantifying the conversion of the substrate, (S)-2,3-oxidosqualene, to the product, lanosterol.
Protocol for a High-Performance Liquid Chromatography (HPLC)-based Assay:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing a detergent like 0.1% Triton X-100 to solubilize the substrate).
-
Add the purified LssB enzyme to the buffer.
-
Add the substrate, (S)-2,3-oxidosqualene, to initiate the reaction. A typical concentration range is 10-100 µM.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the specific LssB homologue (e.g., 35°C for S. cerevisiae ERG7) for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a quench solution (e.g., a mixture of chloroform and methanol).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic (lower) phase containing the lipids (lanosterol and any unreacted substrate).
-
-
Analysis by HPLC:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable solvent for HPLC (e.g., acetonitrile/isopropanol).
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Use an isocratic or gradient elution with a mobile phase such as acetonitrile/water or methanol/water.
-
Detect lanosterol and (S)-2,3-oxidosqualene using a UV detector (typically at a low wavelength, e.g., 205 nm) or a mass spectrometer.[4]
-
-
Quantification:
-
Calculate the amount of lanosterol produced by comparing the peak area to a standard curve of known lanosterol concentrations.
-
Enzyme activity can be expressed as nmol of product formed per minute per mg of protein.
-
Regulatory Pathways
The expression of the ERG7 gene, and consequently the level of lanosterol synthase, is tightly regulated as part of the overall control of the ergosterol biosynthesis pathway. In many fungi, this regulation is primarily a feedback mechanism responding to cellular ergosterol levels. Key transcription factors, such as Upc2 and SREBP (Sterol Regulatory Element-Binding Protein), play a central role in this process.
Conclusion and Future Directions
Fungal lanosterol synthase (LssB) is a highly conserved and essential enzyme, making it a prime target for the development of novel antifungal therapies. This guide has provided an overview of LssB homologues, their biochemical properties, and the experimental methods used for their study. Further research, particularly in the detailed kinetic characterization of LssB from pathogenic fungi and the elucidation of its structure when bound to inhibitors, will be critical in advancing the design of potent and specific antifungal agents. The development of high-throughput screening assays for LssB inhibitors will also accelerate the discovery of new lead compounds.
References
An In-depth Technical Guide to the Expression and Regulation of the SSB Gene (La/SS-B Antigen)
This guide provides a comprehensive overview of the expression and regulation of the Sjögren syndrome type B antigen (SSB) gene, which encodes the La protein. The La protein is a critical RNA-binding protein involved in various aspects of RNA metabolism. This document is intended for researchers, scientists, and drug development professionals.
Introduction to the SSB Gene and La Protein
The SSB gene, also known as La, encodes a multifunctional phosphoprotein that plays a crucial role in the metabolism of a diverse range of RNAs. The La protein is a key component of the spliceosome and is involved in the termination of RNA polymerase III transcription, as well as the processing and stabilization of pre-tRNAs and other small RNAs.[1][2] Due to its central role in RNA biology, dysregulation of SSB expression is implicated in various pathological conditions, including autoimmune diseases such as Sjögren's syndrome and systemic lupus erythematosus, as well as in viral infections and cancer.[2][3]
Quantitative Expression of the SSB Gene
The expression of the SSB gene varies across different tissues and disease states. Below are tables summarizing available quantitative data on SSB gene expression.
Table 1: Relative Expression of SSB in Human Tissues
| Tissue | Relative Expression Level |
| Tendon of biceps brachii | High |
| Achilles tendon | High |
| Ventricular zone | High |
| Mucosa of paranasal sinus | High |
| Monocyte | High |
| Epithelium of nasopharynx | High |
| Peritoneum | High |
| Left coronary artery | High |
| Anterior pituitary | High |
Data derived from qualitative expression data mentioned in search results.
Table 2: SSB Expression in Disease States
| Disease | Expression Change | Cellular Context | Implication |
| Hepatocellular Carcinoma | Upregulated | Tumor tissue | Promotes progression and metastasis |
| Lung Cancer | Overexpressed | Cancer cells | Associated with resistance to therapy |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Upregulated | Cancer cells | Contributes to cisplatin resistance |
| Systemic Lupus Erythematosus | Autoantibodies present | Immune cells | Serves as a key autoantigen |
| Sjögren's Syndrome | Autoantibodies present | Immune cells | A defining feature of the disease |
Information synthesized from multiple sources indicating the role of SSB in these diseases.[3]
Regulation of SSB Gene Expression
The expression of the SSB gene is tightly controlled at both the transcriptional and post-transcriptional levels. Several mechanisms have been identified that modulate its expression.
In Escherichia coli, the ssb gene is part of the SOS response, a global response to DNA damage. While it has a relatively high basal expression, its transcription can be further induced under significant DNA stress in an SOS-dependent manner.[4] In human cells, the regulatory mechanisms are more complex and involve a variety of transcription factors that respond to cellular stress, proliferation signals, and developmental cues.
The La protein can regulate the translation of other genes by binding to their messenger RNAs (mRNAs). For instance, it can modulate the translation of the anti-apoptotic factor Bcl2, contributing to cisplatin resistance in HNSCC.[3] Furthermore, the La protein itself is subject to post-translational modifications, such as sumoylation, which can affect its stability and function. Sumoylation of La has been shown to promote cell proliferation by preventing its ubiquitination-mediated degradation.[3]
tRNA-derived RNA fragments (tRFs) have emerged as regulators of La/SSB-dependent viral gene expression. These tRFs can sequester La/SSB in the cytoplasm, thereby inhibiting the replication of viruses that rely on this protein for their gene expression.[5] This represents a novel layer of regulation for La protein activity.
Signaling and Regulatory Pathways
The La protein is integrated into several key cellular pathways. Below are diagrams illustrating some of these interactions.
Figure 1: Role of La Protein in RNA Metabolism.
Experimental Protocols
The study of SSB gene expression and regulation employs a range of molecular and cellular biology techniques.
Reverse Transcription Quantitative PCR (RT-qPCR)
-
RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Perform quantitative PCR using SSB-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of SSB mRNA using the delta-delta Ct method.
Western Blotting
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running a specific amount of protein lysate on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the La protein. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Use a loading control (e.g., beta-actin, GAPDH) for normalization.
RNA Immunoprecipitation (RIP)
-
Cell Lysis: Lyse cells in a gentle lysis buffer to keep protein-RNA complexes intact.
-
Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to an antibody against the La protein.
-
Washing: Wash the beads to remove non-specifically bound proteins and RNAs.
-
RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it.
-
Analysis: Analyze the purified RNA by RT-qPCR to identify specific RNA molecules that interact with the La protein.
Figure 2: Experimental Workflow for Investigating SSB Gene Regulation.
Conclusion
The SSB gene and its product, the La protein, are central players in RNA metabolism. Their expression is intricately regulated and their dysregulation is associated with significant human diseases. A thorough understanding of the mechanisms governing SSB expression is crucial for the development of novel therapeutic strategies targeting autoimmune disorders, cancer, and viral infections. The experimental approaches outlined in this guide provide a framework for further investigation into the complex biology of this essential gene.
References
- 1. Sjögren syndrome antigen B - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. SSB small RNA binding exonuclease protection factor La [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Regulation of ssb Gene Expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of La/SSB-dependent viral gene expression by pre-tRNA 3' trailer-derived tRNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
The LssB Protein of Legionella pneumophila: A Core Component of the Type I Secretion System
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The LssB protein is an integral membrane protein in Legionella pneumophila, the causative agent of Legionnaires' disease. It functions as the ATP-binding cassette (ABC) transporter component of a Type I Secretion System (T1SS). This secretion system, encoded by the lssXYZABD locus, plays a crucial role in the virulence of L. pneumophila by mediating the secretion of the large repeats-in-toxin (RtxA) protein. The secretion of RtxA is essential for the efficient entry of the bacterium into host cells. This guide provides a comprehensive overview of the biochemical properties of the LssB protein, based on currently available scientific literature.
Biochemical Properties of LssB
The LssB protein is characterized by the presence of conserved domains that are hallmarks of ABC transporters. These include an AAA+ ATPase domain and an ABC transporter-like ATP-binding domain. These domains are responsible for harnessing the energy from ATP hydrolysis to power the translocation of substrates across the bacterial membrane.
Quantitative Data
Currently, there is a notable absence of specific quantitative biochemical data for the LssB protein in publicly available literature. Key enzymatic parameters such as Michaelis-Menten kinetics (Km and Vmax) for ATP hydrolysis, specific activity, and optimal pH and temperature conditions have not been experimentally determined and reported.
| Parameter | Value | Reference |
| Molecular Weight | Not explicitly stated in search results | |
| Substrate (transport) | RtxA protein | [1][2] |
| Energy Source | ATP | Implied by ABC transporter function |
| ATPase Activity (Km for ATP) | Not Determined | |
| ATPase Activity (Vmax) | Not Determined | |
| Optimal pH | Not Determined | |
| Optimal Temperature | Not Determined |
The LssB-Dependent Type I Secretion System
The LssB protein does not function in isolation but as a critical part of a multi-protein complex that forms the T1SS. This system spans both the inner and outer membranes of L. pneumophila.
Components and Assembly
The lss T1SS is comprised of three main components:
-
LssB: The inner membrane ABC transporter that provides the energy for secretion.
-
LssD: A membrane fusion protein (MFP) that bridges the inner and outer membranes.
-
TolC: An outer membrane protein that forms the channel through which the substrate is expelled from the bacterium.
The interaction between LssB, LssD, and TolC is essential for the formation of a functional secretion channel.
Mechanism of Secretion
The secretion of the RtxA protein is a one-step process that transports the protein directly from the bacterial cytoplasm to the extracellular space. The process is initiated by the recognition of a C-terminal secretion signal on the RtxA protein by the T1SS. The LssB protein then hydrolyzes ATP, driving a series of conformational changes throughout the secretion complex that results in the translocation of RtxA across the bacterial envelope.
Caption: The LssB-dependent Type I Secretion pathway for the RtxA protein.
Role in Virulence and Signaling
The LssB-dependent secretion of RtxA is a key virulence mechanism for L. pneumophila. Deletion of the lssB and lssD genes results in a significant reduction in the bacterium's ability to enter host cells.[1][2] The RtxA protein itself is cytotoxic and contributes to the bacterium's ability to establish an infection.[1]
LssB is not known to be directly involved in a signaling pathway. Instead, its role is to facilitate the secretion of an effector protein (RtxA) that can then interact with host cell components and potentially trigger signaling cascades. The secretion system, therefore, acts as a critical conduit for the bacterium to manipulate the host cell environment.
Caption: Role of the LssB-containing T1SS in L. pneumophila virulence.
Experimental Protocols
Heterologous Expression and Purification of LssB
Due to its nature as an integral membrane protein, the purification of LssB presents significant challenges. A common approach for such proteins is heterologous expression in a host like Escherichia coli, followed by solubilization from the membrane and affinity chromatography.
Workflow for LssB Purification:
-
Gene Cloning: The lssB gene would be cloned into an expression vector with a suitable affinity tag (e.g., a polyhistidine-tag).
-
Expression: The expression vector would be transformed into an appropriate E. coli strain. Protein expression would be induced under optimized conditions (e.g., temperature, inducer concentration).
-
Membrane Preparation: Bacterial cells would be harvested and lysed. The membrane fraction would be isolated by ultracentrifugation.
-
Solubilization: The membrane fraction would be treated with a suitable detergent to solubilize the LssB protein.
-
Affinity Chromatography: The solubilized protein would be purified using a resin that binds to the affinity tag (e.g., Ni-NTA agarose for a His-tag).
-
Purity Assessment: The purity of the protein would be assessed by SDS-PAGE and other analytical techniques.
Caption: A generalized workflow for the purification of the LssB protein.
ATPase Activity Assay
The ATPase activity of purified LssB can be measured using a colorimetric assay that detects the release of inorganic phosphate (Pi) from ATP hydrolysis.
Protocol Outline:
-
Reaction Mixture: A reaction mixture would be prepared containing purified LssB, a suitable buffer, MgCl2, and ATP.
-
Incubation: The reaction would be incubated at a specific temperature for a set period.
-
Stopping the Reaction: The reaction would be stopped, for example, by adding a solution that denatures the enzyme.
-
Phosphate Detection: A reagent that reacts with Pi to produce a colored product (e.g., malachite green) would be added.
-
Measurement: The absorbance of the colored product would be measured using a spectrophotometer.
-
Quantification: The amount of Pi released would be determined by comparison to a standard curve of known phosphate concentrations.
This assay can be used to determine the kinetic parameters of LssB by varying the concentration of ATP.
Conclusion and Future Directions
The LssB protein is a vital component of the Type I Secretion System in Legionella pneumophila, essential for the secretion of the RtxA toxin and, consequently, for the bacterium's virulence. While its function as an ABC transporter is well-established, a detailed biochemical characterization is currently lacking. Future research should focus on the heterologous expression and purification of LssB to enable in-depth enzymatic studies. Determining the kinetic parameters of its ATPase activity and understanding the specifics of its interaction with LssD and RtxA will provide valuable insights into the mechanism of Type I secretion in this important pathogen. This knowledge could be instrumental in the development of novel therapeutic strategies targeting the virulence of L. pneumophila.
References
Unraveling the Lovastatin Biosynthesis Machinery: An In-depth Technical Guide to the Interactions of LovB
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the protein-protein interactions central to the biosynthesis of lovastatin, a potent cholesterol-lowering drug produced by the fungus Aspergillus terreus. A thorough understanding of these intricate enzymatic collaborations is critical for advancements in metabolic engineering, synthetic biology, and the development of novel statin-based therapeutics. This document details the key interactions of LovB (erroneously referred to as LssB in some contexts), the lovastatin nonaketide synthase, with its partner enzymes, presenting available quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows.
The Core Machinery: Lovastatin Biosynthesis Pathway
Lovastatin biosynthesis is a complex process orchestrated by a cluster of genes encoding a suite of enzymes. The pathway involves two primary polyketide synthases (PKSs): LovB, a highly reducing iterative type I PKS, and LovF, a diketide synthase. These are supported by a cast of accessory enzymes that modify and assemble the final lovastatin molecule. The key enzymes and their roles are summarized below:
-
LovB (Lovastatin Nonaketide Synthase): The central enzyme responsible for the iterative synthesis of the nonaketide backbone, dihydromonacolin L.
-
LovC (Enoyl Reductase): An accessory enoyl reductase that acts in trans with LovB to facilitate the correct reduction steps during polyketide chain elongation.
-
LovF (Lovastatin Diketide Synthase): Synthesizes the 2-methylbutyryl side chain.
-
LovD (Acyltransferase): Transfers the 2-methylbutyryl side chain from LovF to the monacolin J scaffold to form lovastatin.[1]
-
LovA (Cytochrome P450 Monooxygenase): Catalyzes the hydroxylation of monacolin L to produce monacolin J.
-
LovG (Thioesterase): Responsible for the release of the completed dihydromonacolin L from LovB.[2]
The efficient synthesis of lovastatin relies on precise protein-protein interactions between these enzymes, forming a metabolic assembly line. The most well-characterized of these interactions are the LovB-LovC and LovD-LovF complexes.
Quantitative Analysis of Enzyme Interactions
While extensive research has established the functional significance of protein-protein interactions in lovastatin biosynthesis, precise quantitative data such as binding affinities and kinetic parameters remain largely unpublished in the public domain. The available information is often qualitative, describing the necessity of the interaction for enzymatic function.
| Interacting Proteins | Method of Analysis | Quantitative Data | Reference |
| LovB - LovC | Cryo-Electron Microscopy | Structural data (2.91 Å for LovB, 3.60 Å for LovB-LovC complex), confirming direct interaction and providing a model for the complex architecture. | [3] |
| LovD - LovF (ACP domain) | In vitro reconstitution and kinetic analysis of LovD variants | While direct binding affinities are not reported, kinetic parameters (kcat, KM) for LovD with its substrates were determined. The KM of LovD mutants for monacolin J acid (MJA) ranged from 0.7 mM to 0.9 mM, and for the acyl donor DMB-SMMP from 0.6 mM to 0.7 mM. These values indirectly reflect the interaction with the acyl carrier protein (ACP) domain of LovF. | [4] |
It is important to note that the study of large, dynamic multi-enzyme complexes like those in polyketide synthesis presents significant challenges for traditional biophysical techniques, which may explain the limited availability of quantitative interaction data.
Experimental Protocols
The following sections detail the methodologies employed in key studies to elucidate the interactions between lovastatin biosynthesis enzymes.
Cryo-Electron Microscopy (Cryo-EM) of the LovB-LovC Complex
This technique was instrumental in providing a high-resolution structure of the LovB-LovC complex, offering unprecedented insight into its architecture.
Methodology:
-
Protein Expression and Purification:
-
The genes encoding LovB and LovC from A. terreus were codon-optimized and cloned into expression vectors.
-
Proteins were co-expressed in a suitable host system, such as Saccharomyces cerevisiae or insect cells, to ensure proper folding and post-translational modifications.
-
The LovB-LovC complex was purified using a series of chromatographic steps, which may include affinity chromatography (e.g., using a His-tag), ion-exchange chromatography, and size-exclusion chromatography to obtain a homogenous sample.
-
-
Cryo-EM Grid Preparation:
-
A small aliquot (typically 3-4 µL) of the purified LovB-LovC complex at an appropriate concentration (e.g., 1-5 mg/mL) was applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).
-
The grid was blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., a Vitrobot). This process traps the protein complexes in a thin layer of vitreous ice, preserving their native conformation.
-
-
Data Acquisition:
-
The frozen grids were loaded into a high-end transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector.
-
A large dataset of movies was collected automatically, with each movie consisting of a series of frames capturing the electron-induced motion of the particles.
-
-
Image Processing and 3D Reconstruction:
-
The raw movie frames were corrected for beam-induced motion and dose-weighted.
-
Contrast transfer function (CTF) parameters were estimated for each micrograph.
-
Particles (individual LovB-LovC complexes) were picked from the micrographs.
-
The picked particles were subjected to 2D classification to remove junk particles and to obtain initial 2D class averages.
-
An initial 3D model was generated ab initio or from a low-pass filtered existing structure.
-
The particles were then subjected to 3D classification and refinement to obtain a high-resolution 3D reconstruction of the LovB-LovC complex.
-
-
Model Building and Refinement:
-
The atomic model of the LovB-LovC complex was built into the final cryo-EM density map using software such as Coot and refined using programs like Phenix.
-
Reference for Methodology: The general principles of single-particle cryo-EM are described in numerous publications. The specific application to the LovB-LovC complex is detailed in Wang et al., 2021.[3]
Co-Immunoprecipitation (Co-IP)
Methodology:
-
Cell Lysis:
-
Culture A. terreus or a heterologous expression host containing tagged versions of the bait and prey proteins (e.g., LovB-FLAG and LovC-HA).
-
Harvest the cells and wash with a cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a cold, non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, and 1% Triton X-100) supplemented with a protease inhibitor cocktail.
-
Lyse the cells by sonication or mechanical disruption on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with an appropriate amount of protein A/G-agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-FLAG antibody) for several hours to overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both the "bait" (e.g., anti-FLAG) and the "prey" (e.g., anti-HA) proteins. The presence of the prey protein in the eluate indicates an interaction with the bait protein.
-
Yeast Two-Hybrid (Y2H) Assay
The yeast two-hybrid system is a powerful molecular biology technique used to screen for and confirm protein-protein interactions in vivo.
Methodology:
-
Plasmid Construction:
-
The coding sequence for the "bait" protein (e.g., LovB) is cloned into a vector in-frame with a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).
-
The coding sequence for the "prey" protein (e.g., LovC) is cloned into a separate vector in-frame with an activation domain (AD) of the same transcription factor.
-
-
Yeast Transformation:
-
The two plasmids (DBD-bait and AD-prey) are co-transformed into a suitable yeast reporter strain. This strain typically has reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a promoter that is recognized by the DBD.
-
-
Interaction Screening:
-
The transformed yeast cells are plated on a selective medium that lacks certain nutrients (e.g., histidine, adenine).
-
If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor.
-
This functional transcription factor then drives the expression of the reporter genes, allowing the yeast to grow on the selective medium.
-
The interaction can be further confirmed by assaying for the expression of a colorimetric reporter gene, such as lacZ (β-galactosidase).
-
Visualizing the Interactions and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key interactions and the overall workflow of lovastatin biosynthesis.
Caption: The lovastatin biosynthesis pathway highlighting key enzyme interactions.
Caption: A generalized workflow for Co-Immunoprecipitation (Co-IP).
Caption: The logical principle of the Yeast Two-Hybrid (Y2H) assay.
Conclusion and Future Directions
The biosynthesis of lovastatin is a paradigm of metabolic engineering, where intricate protein-protein interactions govern the efficiency and fidelity of the entire process. The structural elucidation of the LovB-LovC complex has been a landmark achievement, providing a blueprint for understanding how these multi-enzyme systems function. However, a significant gap remains in the quantitative understanding of these interactions. Future research should focus on:
-
Quantitative Biophysical Characterization: Employing techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence anisotropy to determine the binding affinities and kinetics of the LovB-LovC and LovD-LovF interactions.
-
In Vitro Reconstitution: Further development of in vitro systems to reconstitute larger portions of the lovastatin biosynthesis pathway will allow for detailed kinetic analysis and a more precise understanding of the interplay between the different enzymes.
-
Structural Studies of Other Complexes: High-resolution structural studies of the LovD-LovF complex and other potential multi-enzyme assemblies in the pathway are crucial for a complete picture of the lovastatin machinery.
A deeper, quantitative understanding of these enzymatic interactions will undoubtedly pave the way for the rational design of novel biosynthetic pathways, the production of new statin analogs with improved therapeutic properties, and the optimization of lovastatin production in industrial settings.
References
Methodological & Application
Application Notes and Protocols: Purification of Active LssB Protein for Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LssB protein is a putative single-stranded DNA-binding (SSB) protein found in Streptococcus pneumoniae. SSB proteins are crucial for various DNA metabolic processes, including replication, recombination, and repair, by binding to and stabilizing single-stranded DNA (ssDNA) intermediates. Due to its essential role, LssB presents a potential target for the development of novel antimicrobial agents. To facilitate research and drug discovery efforts targeting LssB, a robust protocol for obtaining high-purity, active protein is essential.
These application notes provide a detailed protocol for the expression and purification of recombinant LssB protein. The described methodology is adapted from established procedures for the homologous SsbB protein from Streptococcus pneumoniae and is designed to yield functionally active protein suitable for downstream enzymatic and biophysical assays.[1] Additionally, a protocol for a fluorescence-based activity assay is provided to determine the DNA-binding activity of the purified LssB.
Data Presentation
The following table provides representative data from a typical purification of a His-tagged LssB protein, illustrating the expected yield and purity at each stage of the process. Please note that these values are illustrative and actual results may vary depending on experimental conditions.
Table 1: Example Purification Table for Recombinant LssB Protein
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 250 | 50,000 | 200 | 100 | 1 |
| Clarified Lysate | 200 | 48,000 | 240 | 96 | 1.2 |
| Ni-NTA Affinity Chromatography | 10 | 40,000 | 4,000 | 80 | 20 |
| Size Exclusion Chromatography | 8 | 36,000 | 4,500 | 72 | 22.5 |
-
Unit Definition: One unit of LssB activity is defined as the amount of protein required to produce a 1% change in fluorescence intensity per minute in the fluorescence-based activity assay described below.
Experimental Protocols
Recombinant LssB Expression and Purification
This protocol describes the expression of His-tagged LssB in E. coli and its subsequent purification using affinity and size-exclusion chromatography.
Materials:
-
E. coli Rosetta(DE3)pLysS cells (or a similar strain suitable for proteins with rare codons)
-
pET expression vector containing the LssB gene with an N-terminal His6-tag
-
Luria-Bertani (LB) broth and agar
-
Appropriate antibiotics (e.g., ampicillin and chloramphenicol)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, 1 mg/mL lysozyme)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Dialysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol)
-
Ni-NTA affinity resin
-
Size-exclusion chromatography column (e.g., Superdex 75)
-
Sonicator
-
Centrifuge
-
FPLC system
Protocol:
-
Transformation: Transform the pET-LssB plasmid into competent E. coli Rosetta(DE3)pLysS cells and plate on LB agar with the appropriate antibiotics. Incubate overnight at 37°C.
-
Expression:
-
Inoculate a single colony into 50 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture for 4-6 hours at 30°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin with Lysis Buffer (without lysozyme and PMSF).
-
Load the clarified lysate onto the equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged LssB protein with 5 column volumes of Elution Buffer. Collect fractions.
-
-
Size-Exclusion Chromatography:
-
Pool the fractions containing the eluted LssB protein and concentrate if necessary.
-
Dialyze the pooled fractions against Dialysis Buffer overnight at 4°C.
-
Further purify the protein by size-exclusion chromatography using a column equilibrated with Dialysis Buffer.
-
Collect fractions and analyze by SDS-PAGE for purity.
-
-
Storage: Pool the purest fractions, determine the protein concentration (e.g., by Bradford assay), and store at -80°C in aliquots.
LssB Activity Assay (Fluorescence-Based)
This assay measures the ssDNA binding activity of LssB by monitoring the quenching of its intrinsic tryptophan fluorescence upon binding to ssDNA.
Materials:
-
Purified LssB protein
-
Assay Buffer (20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 5% glycerol)
-
Single-stranded DNA (ssDNA) substrate (e.g., poly(dT), a long oligonucleotide of random sequence)
-
Fluorometer
-
Quartz cuvette
Protocol:
-
Instrument Setup: Set the fluorometer to excite at 295 nm and measure the emission spectrum from 310 nm to 400 nm. The peak emission for tryptophan is typically around 340-350 nm.
-
Reaction Setup:
-
Dilute the purified LssB protein to a final concentration of 100 nM in the Assay Buffer in a quartz cuvette.
-
Place the cuvette in the fluorometer and record the baseline fluorescence.
-
-
Titration:
-
Add small aliquots of the ssDNA substrate to the cuvette, mixing gently after each addition.
-
After each addition, allow the reaction to equilibrate for 1-2 minutes and then record the fluorescence emission spectrum.
-
Continue the titration until the fluorescence signal is saturated (no further decrease is observed).
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of the ssDNA concentration.
-
The data can be fitted to a binding isotherm to determine the dissociation constant (Kd) and stoichiometry of binding.
-
Visualizations
Caption: Workflow for recombinant LssB protein expression and purification.
References
Application Notes and Protocols for Detecting Lanosterol Synthase (LSS) Enzyme Activity In Vitro
A Note on Nomenclature: The query specified "LssB enzyme." Following extensive literature review, it is presumed that this was a typographical error and the intended enzyme of interest is Lanosterol Synthase (LSS) , a key enzyme in the cholesterol biosynthesis pathway. These application notes and protocols are therefore focused on the detection of LSS activity.
Introduction
Lanosterol Synthase (LSS), also known as 2,3-oxidosqualene-lanosterol cyclase, is a crucial enzyme in the cholesterol biosynthesis pathway. It catalyzes the complex cyclization of (S)-2,3-oxidosqualene to lanosterol, the first sterol in this pathway. The activity of LSS is a critical control point in cholesterol metabolism, and its dysregulation has been implicated in various diseases, including cancer and developmental disorders. Consequently, the accurate in vitro detection of LSS activity is paramount for basic research, drug discovery, and the development of novel therapeutic strategies.
These application notes provide an overview of the primary methods for detecting LSS activity in vitro, complete with detailed protocols for researchers, scientists, and drug development professionals.
Methods for Detecting LSS Activity
Several in vitro methods can be employed to measure LSS activity. The choice of method depends on the specific research question, available equipment, and desired throughput. The primary approaches include:
-
Chromatographic Methods (LC-MS/MS): Liquid chromatography-tandem mass spectrometry is the gold standard for directly and quantitatively measuring the formation of lanosterol from its substrate. Its high sensitivity and specificity make it ideal for detailed kinetic studies and inhibitor screening.
-
Radiometric Assays: These assays utilize a radiolabeled substrate, such as [³H]-2,3-oxidosqualene. The activity of LSS is determined by measuring the amount of radioactivity incorporated into the lanosterol product. This method is highly sensitive but requires handling of radioactive materials.
-
Enzyme-Linked Immunosorbent Assay (ELISA): While not a direct measure of enzymatic activity, ELISA kits are commercially available to quantify the amount of LSS protein in a sample. This can serve as an indirect indicator of potential LSS activity, particularly when comparing different cell lysates or purified fractions.
Spectrophotometric and fluorometric assays for LSS are not well-established in the literature due to the lack of a significant change in absorbance or fluorescence upon the conversion of 2,3-oxidosqualene to lanosterol.
Quantitative Data Summary
The following table summarizes key quantitative data related to LSS activity and its inhibition.
| Parameter | Value | Method | Organism/System | Reference |
| IC₅₀ of Ro 48-8071 | 0.968 µM | Cell Viability Assay (CCK8) | Human Endometrial Cancer Cells (Ishikawa) | [1] |
| 6.478 µM | Cell Viability Assay (CCK8) | Human Endometrial Cancer Cells (KLE) | [1] | |
| ~6.5 nM | In vitro enzyme activity assay | Mammalian | ||
| 7.9 nM | In vitro biochemical NMR assay | Human | [2] | |
| IC₅₀ of BIBB 515 | ED₅₀: 0.2 - 0.5 mg/kg (in vivo) | Inhibition of OSC activity | Rat | [3][4] |
| ED₅₀: 0.36 - 33.3 mg/kg (in vivo) | Inhibition of OSC activity | Mouse | [3][4] | |
| ED₅₀: 4.11 nM | [¹⁴C]-acetate incorporation into sterols | HepG2 cells | [4] | |
| ED₅₀: 8.69 nM | OSC activity in cell homogenates | HepG2 cells | [4] | |
| ELISA Kit Sensitivity | 0.156 ng/ml - 0.188 nmol/ml | Sandwich ELISA | Human, Rat | [5][6] |
| ELISA Kit Detection Range | 0.156 ng/ml - 20 nmol/ml | Sandwich ELISA | Human, Rat | [5][6] |
Experimental Protocols
Protocol 1: LC-MS/MS-Based Assay for LSS Activity
This protocol provides a method for the direct quantification of lanosterol produced by LSS.
Materials:
-
Purified LSS enzyme or microsomal fraction containing LSS
-
(S)-2,3-oxidosqualene (substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 10 mM MgCl₂
-
Internal Standard (e.g., deuterated lanosterol)
-
Quenching Solution: 2:1 (v/v) Methanol:Chloroform
-
Organic Solvent for extraction (e.g., hexane)
-
LC-MS/MS system with a suitable C18 column
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer.
-
Add the purified LSS enzyme or microsomal fraction to the tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding (S)-2,3-oxidosqualene to a final concentration of 10-50 µM.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding the quenching solution.
-
Add a known amount of the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add an equal volume of hexane and vortex for 1 minute for liquid-liquid extraction of the lipids.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper hexane layer containing the lanosterol.
-
Evaporate the hexane to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable mobile phase (e.g., 90% acetonitrile).
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes using a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify lanosterol and the internal standard using multiple reaction monitoring (MRM) mode. The specific precursor and product ion pairs for lanosterol should be optimized for the instrument used.
-
Calculate the amount of lanosterol produced by comparing its peak area to that of the internal standard and constructing a standard curve with known amounts of lanosterol.
-
Protocol 2: Radiometric Assay for LSS Activity
This protocol describes a highly sensitive method using a radiolabeled substrate. Note: All work with radioactive materials must be conducted in a designated and approved laboratory with appropriate safety precautions.
Materials:
-
Purified LSS enzyme or microsomal fraction
-
[³H]-(S)-2,3-oxidosqualene (radiolabeled substrate)
-
Unlabeled (S)-2,3-oxidosqualene
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 10 mM MgCl₂
-
Quenching Solution: 1 M HCl
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Enzyme Reaction:
-
In a glass tube, prepare the reaction mixture containing the assay buffer.
-
Add the purified LSS enzyme or microsomal fraction.
-
Prepare a stock solution of the substrate by mixing [³H]-(S)-2,3-oxidosqualene with unlabeled substrate to achieve the desired specific activity.
-
Initiate the reaction by adding the substrate mixture.
-
Incubate at 37°C for 30-60 minutes.
-
-
Reaction Quenching and Product Separation:
-
Stop the reaction by adding the quenching solution. The acidic conditions will also hydrolyze any remaining unreacted substrate.
-
Extract the lanosterol product by adding an organic solvent (e.g., hexane), followed by vigorous vortexing.
-
Centrifuge to separate the phases.
-
Transfer the organic phase to a scintillation vial.
-
Evaporate the solvent.
-
-
Quantification:
-
Add scintillation cocktail to the vial.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the substrate and the measured counts per minute (CPM).
-
Protocol 3: LSS Protein Quantification by ELISA
This protocol outlines the general steps for using a commercially available sandwich ELISA kit to measure the concentration of LSS protein.[6][7] Refer to the specific kit manual for detailed instructions.[8]
Materials:
-
Commercial LSS ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)
-
Cell lysate or purified protein sample
-
Microplate reader
Procedure:
-
Sample and Standard Preparation:
-
Prepare a series of dilutions of the LSS standard provided in the kit to generate a standard curve.
-
Prepare the cell lysate or purified protein samples according to the kit's instructions. This may involve dilution in the provided assay buffer.
-
-
ELISA Procedure:
-
Add the standards and samples to the wells of the pre-coated microplate.
-
Incubate as per the kit's instructions to allow the LSS protein to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add the biotin-conjugated detection antibody and incubate.
-
Wash the plate again.
-
Add the streptavidin-HRP conjugate and incubate.
-
Wash the plate thoroughly.
-
Add the TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the blank reading from all other readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of LSS in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
LSS Enzymatic Reaction Workflow
Caption: Workflow for in vitro LSS enzymatic activity assay.
Cholesterol Biosynthesis Pathway and LSS
Caption: Simplified cholesterol biosynthesis pathway highlighting LSS.
LSS and MAPK/JNK Signaling Pathway
References
- 1. d-nb.info [d-nb.info]
- 2. pnas.org [pnas.org]
- 3. Effects of a novel 2,3-oxidosqualene cyclase inhibitor on cholesterol biosynthesis and lipid metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocompare.com [biocompare.com]
- 6. abbexa.com [abbexa.com]
- 7. assaygenie.com [assaygenie.com]
- 8. assaygenie.com [assaygenie.com]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of the SSB Gene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sjögren Syndrome Antigen B (SSB), also known as La, is a ubiquitously expressed RNA-binding protein involved in various aspects of RNA metabolism. Dysregulation of SSB has been implicated in autoimmune diseases such as Sjögren's syndrome and systemic lupus erythematosus, as well as in the progression of various cancers.[1][2] This application note provides a detailed protocol for the knockout of the SSB gene in a human cell line using the CRISPR-Cas9 system. The described methodology covers the entire workflow from guide RNA design and validation to the generation and verification of a clonal knockout cell line. This powerful technique enables the study of SSB's role in cellular processes and its potential as a therapeutic target.
Introduction
The CRISPR-Cas9 system has emerged as a revolutionary tool for genome editing, allowing for the precise and efficient modification of genes in a wide range of organisms and cell types.[3][4][5] This technology utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). The cell's natural DNA repair mechanisms, primarily the error-prone non-homologous end joining (NHEJ) pathway, can lead to the insertion or deletion of nucleotides (indels) at the DSB site. These indels can cause a frameshift mutation, resulting in a premature stop codon and the functional knockout of the targeted gene.
The SSB protein, encoded by the SSB gene, is a multifunctional protein that binds to the 3'-termini of nascent RNA polymerase III transcripts, playing a role in their processing, folding, and nuclear export.[1] Beyond its housekeeping functions, SSB has been shown to be overexpressed in several cancers, where it can promote cell proliferation, inhibit apoptosis, and contribute to metastasis.[2][6] Therefore, the targeted knockout of the SSB gene provides a valuable model for elucidating its precise roles in both normal physiology and disease pathogenesis, and for exploring its potential as a target for novel therapeutic interventions.
Experimental Workflow
The overall workflow for generating an SSB knockout cell line using CRISPR-Cas9 is depicted below. The process begins with the design and synthesis of guide RNAs targeting the SSB gene, followed by their cloning into a suitable expression vector. The CRISPR-Cas9 machinery is then delivered into the target cells, and single-cell clones are isolated and expanded. Finally, the clones are screened and validated for the successful knockout of the SSB gene at the genomic and protein levels.
Materials and Methods
Guide RNA Design and Vector Construction
1.1. gRNA Design:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the SSB gene to maximize the probability of generating a loss-of-function mutation.
-
Utilize online CRISPR design tools (e.g., Benchling, CHOPCHOP) to identify gRNA sequences with high on-target scores and low off-target potential.
-
Ensure the selected gRNA sequences are followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
| Parameter | Recommendation |
| Target Region | Exon 1 or 2 of SSB |
| gRNA Length | 20 nucleotides |
| PAM Sequence | NGG (for SpCas9) |
| On-target Score | > 60 (tool-dependent) |
| Off-target Score | As low as possible |
Table 1: gRNA Design Parameters
1.2. Vector Selection:
-
Choose an all-in-one plasmid vector co-expressing the Cas9 nuclease and the gRNA. Plasmids containing a fluorescent reporter (e.g., GFP) or a selection marker (e.g., puromycin resistance) are recommended for enriching the population of edited cells.
1.3. Cloning:
-
Synthesize the designed gRNA sequences as complementary oligonucleotides with appropriate overhangs for cloning into the selected vector.
-
Anneal the oligonucleotide pairs and ligate them into the linearized Cas9 expression vector according to the manufacturer's protocol.
-
Transform the ligation product into competent E. coli and select for positive colonies.
-
Verify the correct insertion of the gRNA sequence by Sanger sequencing.
Cell Culture and Transfection
2.1. Cell Line:
-
Culture a human cell line of interest (e.g., HEK293T, HeLa, or a relevant cancer cell line) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
2.2. Transfection:
-
On the day of transfection, seed the cells in a 6-well plate to reach 70-80% confluency.
-
Transfect the cells with the Cas9-gRNA expression plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) following the manufacturer's instructions.
-
If using a vector with a selection marker, begin the selection process (e.g., adding puromycin to the culture medium) 24-48 hours post-transfection.
| Parameter | Condition |
| Cell Confluency | 70-80% |
| Plasmid DNA | 2.5 µg per well (6-well plate) |
| Transfection Reagent | As per manufacturer's protocol |
| Incubation Time | 48-72 hours |
Table 2: Transfection Conditions
Single-Cell Cloning and Clonal Expansion
-
After selection, dilute the transfected cells to a single-cell suspension.
-
Seed the cells into a 96-well plate at a density of approximately 0.5 cells per well to ensure the isolation of individual colonies.
-
Monitor the plates for the growth of single colonies.
-
Once colonies are visible, expand them by transferring them to larger culture vessels.
Validation of SSB Knockout
4.1. Genomic DNA Extraction and PCR:
-
Extract genomic DNA from the expanded clonal populations.
-
Amplify the region of the SSB gene targeted by the gRNA using PCR.
4.2. Sanger Sequencing:
-
Purify the PCR products and send them for Sanger sequencing to identify the presence of indels.
-
Analyze the sequencing chromatograms using a tool like TIDE (Tracking of Indels by Decomposition) to deconvolve the mixed traces and determine the nature of the mutations in each allele.
4.3. Western Blot Analysis:
-
Lyse the cells from each clonal population to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the SSB protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using a chemiluminescence detection system.
-
The absence of the SSB protein band in a clone compared to the wild-type control confirms a successful knockout.
| Validation Method | Expected Outcome in Knockout Clone |
| Sanger Sequencing | Presence of indels (insertions/deletions) at the target site |
| Western Blot | Absence of the SSB protein band (~47 kDa) |
Table 3: Validation of SSB Knockout
Signaling Pathway Involving SSB
While SSB is primarily known for its role in RNA metabolism, emerging evidence suggests its involvement in signaling pathways that are critical for cancer progression. For instance, SSB has been shown to influence the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. It can also impact apoptosis and cellular responses to oxidative stress. The knockout of SSB provides a powerful tool to further dissect these complex signaling networks.
Conclusion
This application note provides a comprehensive and detailed protocol for the successful knockout of the SSB gene using the CRISPR-Cas9 system. The methodologies described herein are robust and can be adapted to various human cell lines. The generation of SSB knockout cell lines will be instrumental for researchers and drug development professionals in further investigating the multifaceted roles of SSB in health and disease, particularly in the context of autoimmunity and cancer. This will ultimately pave the way for the identification and validation of novel therapeutic strategies targeting SSB-related pathologies.
References
- 1. genecards.org [genecards.org]
- 2. Upregulated SSB Is Involved in Hepatocellular Carcinoma Progression and Metastasis through the Epithelial-Mesenchymal Transition, Antiapoptosis, and Altered ROS Level Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Site-Directed Mutagenesis of a Catalytic Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-directed mutagenesis is a cornerstone of molecular biology, enabling precise and intentional alterations to DNA sequences.[1][2][3] This powerful technique allows researchers to investigate the intricate relationship between protein structure and function by modifying specific amino acid residues.[4][5] By introducing targeted mutations, scientists can elucidate the roles of individual amino acids in catalysis, substrate binding, and protein stability. These insights are invaluable for academic research and have significant implications for drug development, enzyme engineering, and understanding disease mechanisms.[3][6]
This document provides a comprehensive guide to performing site-directed mutagenesis on a hypothetical enzyme's catalytic domain, referred to here as "LssB." The principles and protocols outlined are broadly applicable to a wide range of enzymes and are designed to be adapted to specific research needs.
Understanding the LssB Catalytic Domain
Before embarking on site-directed mutagenesis, a thorough understanding of the target protein's structure and function is paramount. For our hypothetical LssB, let's assume it is a protease with a catalytic triad composed of Aspartate, Histidine, and Serine, similar to chymotrypsin.[7] The catalytic serine acts as a nucleophile to hydrolyze peptide bonds.[7][8] Putative key residues in the LssB active site are identified through homology modeling, structural biology techniques (X-ray crystallography or NMR), and sequence alignments with known proteases.
Table 1: Hypothetical Key Residues in the LssB Catalytic Domain
| Residue | Position | Putative Function | Proposed Mutation(s) | Rationale for Mutation |
| Serine | 195 | Nucleophilic attack | S195A, S195C | Alanine removes the nucleophilic hydroxyl group to abolish activity. Cysteine replaces it with a thiol group to probe the role of the hydroxyl. |
| Histidine | 57 | General base/acid | H57A | Alanine removes the imidazole side chain, disrupting proton transfer. |
| Aspartate | 102 | Orients Histidine | D102A, D102N | Alanine removes the carboxyl group. Asparagine maintains size but removes the negative charge. |
| Tyrosine | 9 | Substrate binding | Y9F | Phenylalanine removes the hydroxyl group to investigate hydrogen bonding with the substrate.[9] |
Experimental Workflow
The overall workflow for site-directed mutagenesis involves several key steps, from primer design to mutant protein analysis.
Caption: A high-level overview of the site-directed mutagenesis workflow.
Detailed Experimental Protocols
Primer Design for Site-Directed Mutagenesis
The design of mutagenic primers is a critical step for successful site-directed mutagenesis.[10]
Principles:
-
Length: Primers should be 25-45 bases in length.
-
Mutation Location: The desired mutation should be in the center of the primer.
-
Melting Temperature (Tm): The Tm should be ≥78 °C.[11]
-
GC Content: Aim for a GC content of 40-60%.
-
Ends: Primers should start and end with one or two G/C bases.
-
Purity: PAGE or cartridge purification of primers is recommended for optimal performance.[11]
Example Primer Design for S195A Mutation in LssB: (Assuming the wild-type sequence around Serine 195 is ...GCT GGC TCC TCG..., where TCC codes for Serine)
-
Forward Primer: 5'- GCT GGC GCC TCG GGC CAC GAG -3'
-
Reverse Primer: 5'- CTC GTG GCC CGA GGC GCC AGC -3'
(The bold GCC codon introduces the Alanine mutation)
PCR-Based Site-Directed Mutagenesis
This protocol utilizes a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.[1][11]
Materials:
-
Plasmid DNA containing the LssB gene (10-100 ng)
-
Mutagenic forward and reverse primers (10 µM each)
-
High-fidelity DNA polymerase (e.g., PfuUltra, Q5 High-Fidelity DNA Polymerase)[1][2]
-
dNTP mix (10 mM)
-
Appropriate reaction buffer
PCR Reaction Setup:
| Component | Volume (µL) | Final Concentration |
| 5x Reaction Buffer | 10 | 1x |
| dNTP Mix | 1 | 200 µM |
| Forward Primer | 1.25 | 0.25 µM |
| Reverse Primer | 1.25 | 0.25 µM |
| Template DNA | 1 | 10-100 ng |
| High-Fidelity Polymerase | 1 | - |
| Nuclease-free water | to 50 | - |
PCR Cycling Conditions: [1]
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2 min | 1 |
| Denaturation | 95 | 30 sec | \multirow{3}{*}{18-30} |
| Annealing | 55-65 | 30 sec | |
| Extension | 68 | 1 min/kb of plasmid | |
| Final Extension | 68 | 5 min | 1 |
| Hold | 4 | ∞ | - |
DpnI Digestion of Parental DNA
Following PCR, the parental (wild-type) plasmid DNA, which is methylated, is digested with the DpnI restriction enzyme.[11][12] The newly synthesized, unmethylated mutant DNA is resistant to DpnI digestion.[12]
Protocol:
-
Add 1 µL of DpnI (10-20 units) directly to the 50 µL PCR reaction.[11]
Transformation and Selection
The DpnI-treated plasmid DNA is then transformed into competent E. coli cells.
Protocol:
-
Thaw a 50 µL aliquot of high-efficiency competent E. coli cells on ice.[12]
-
Add 1-2 µL of the DpnI-digested PCR product to the cells.[13]
-
Incubate on ice for 30 minutes.[13]
-
Heat shock the cells at 42°C for 45-90 seconds.[13]
-
Immediately place the cells on ice for 2 minutes.[13]
-
Add 250 µL of SOC medium and incubate at 37°C for 1 hour with shaking.[12]
-
Plate 100 µL of the transformation mixture onto LB agar plates containing the appropriate antibiotic.
-
Incubate overnight at 37°C.
Verification of Mutation
Colony PCR and Sequencing:
-
Pick several individual colonies and perform colony PCR to screen for the presence of the plasmid.
-
Inoculate positive colonies into liquid LB with the appropriate antibiotic for overnight culture.
-
Perform plasmid minipreps to isolate the plasmid DNA.
-
Send the purified plasmid for Sanger sequencing to confirm the presence of the desired mutation and to ensure no other mutations were introduced during PCR.
Protein Expression and Functional Analysis
Once the mutation is confirmed, the mutant LssB protein can be expressed and purified.
Caption: Workflow for mutant protein expression, purification, and analysis.
Protein Expression and Purification Protocol
-
Transform the confirmed mutant plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Grow a large-scale culture and induce protein expression (e.g., with IPTG).
-
Harvest the cells and lyse them to release the protein.
-
Purify the mutant LssB protein using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography).
Functional Characterization
The purified mutant protein is then compared to the wild-type protein to assess the impact of the mutation.
Enzyme Kinetics:
-
Determine the Michaelis-Menten kinetic parameters (Km and kcat) for both wild-type and mutant enzymes using a suitable substrate.
-
The catalytic efficiency is calculated as kcat/Km.
Table 2: Hypothetical Kinetic Data for LssB Mutants
| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Fold Change in Efficiency |
| Wild-Type LssB | 100 | 50 | 5.0 x 105 | - |
| S195A | - | <0.01 | - | >5000-fold decrease |
| H57A | 5000 | 0.1 | 2.0 x 101 | 25,000-fold decrease |
| D102N | 800 | 5 | 6.25 x 103 | 80-fold decrease |
| Y9F | 150 | 25 | 1.67 x 105 | 3-fold decrease |
Applications in Drug Development
Site-directed mutagenesis is a critical tool in drug development for:
-
Target Validation: Confirming that the catalytic activity of an enzyme is essential for a biological process.
-
Mechanism of Action Studies: Understanding how inhibitors bind to the active site.
-
Resistance Studies: Creating mutations observed in resistant populations to study their effect on drug efficacy.
Caption: Role of site-directed mutagenesis in the drug discovery pipeline.
Conclusion
Site-directed mutagenesis is an indispensable technique for dissecting the structure-function relationships of proteins. The protocols and guidelines presented here provide a robust framework for investigating the catalytic domain of enzymes like our hypothetical LssB. By systematically applying these methods, researchers can gain deep insights into enzymatic mechanisms, which is fundamental for advancing both basic science and therapeutic development.
References
- 1. bioinnovatise.com [bioinnovatise.com]
- 2. neb.com [neb.com]
- 3. twistbioscience.com [twistbioscience.com]
- 4. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 5. A Simple Method for Site-Directed Mutagenesis with Double-Stranded Plasmid DNA | Springer Nature Experiments [experiments.springernature.com]
- 6. Molecular biology - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Site-directed mutagenesis of glutathione S-transferase YaYa. Important roles of tyrosine 9 and aspartic acid 101 in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. static.igem.org [static.igem.org]
- 12. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]
- 13. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Lanosterol Synthase (LSS) in Synthetic Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanosterol synthase (LSS), also known as oxidosqualene cyclase (OSC), is a key enzyme in the cholesterol biosynthesis pathway.[1] It catalyzes the complex cyclization of (S)-2,3-oxidosqualene into lanosterol, the foundational precursor to cholesterol and other steroids in eukaryotes.[1] In the realm of synthetic biology and metabolic engineering, LSS presents a valuable target for pathway optimization and the development of novel therapeutics. By engineering LSS and its associated pathways, researchers can modulate the production of vital sterols and develop inhibitors for conditions characterized by aberrant cholesterol metabolism, such as certain cancers.[2]
LSS Signaling and Metabolic Pathway
The primary role of LSS is the conversion of a linear isoprenoid precursor into a complex tetracyclic sterol. This reaction is a critical control point in the biosynthesis of cholesterol.
Below is a diagram illustrating the position of Lanosterol Synthase in the cholesterol biosynthesis pathway.
Caption: The cholesterol biosynthesis pathway highlighting the central role of Lanosterol Synthase (LSS).
Applications in Synthetic Biology and Drug Development
The manipulation of LSS activity is a promising strategy in various research and therapeutic areas:
-
Metabolic Engineering for Sterol Production: Overexpression or engineering of LSS in microbial chassis like Saccharomyces cerevisiae can enhance the production of lanosterol and other valuable downstream sterols. This is particularly relevant for producing biofuels and specialty chemicals.
-
Cancer Therapy: Aberrant cholesterol metabolism is a hallmark of many cancer cells.[2] LSS is a potential therapeutic target to inhibit cancer cell proliferation and migration.[2]
-
Cardiovascular Disease: As a key enzyme in cholesterol synthesis, inhibitors of LSS are being explored as potential cholesterol-lowering drugs.[1]
-
Cataract Treatment: Lanosterol has been shown to reverse protein aggregation in cataracts. Upregulation of LSS could be a therapeutic strategy to increase endogenous lanosterol levels in the lens.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters related to LSS activity and its inhibition.
| Parameter | Organism/System | Value | Significance | Reference |
| Optimal Temperature | Human | ~37 °C | Standard physiological condition for activity. | General Knowledge |
| Optimal pH | Human | 7.4 | Reflects cytosolic pH where the enzyme is active. | General Knowledge |
| LSS Inhibition (IC50) | Ro 48-8071 (inhibitor) on HepG2 cells | ~5 nM | Potent inhibition of LSS activity in a cancer cell line. | [2] |
| Effect on Cell Viability | LSS knockdown in HepG2 cells | Significant reduction | Demonstrates the importance of LSS for cancer cell survival. | [2] |
Experimental Protocols
LSS Gene Knockdown using shRNA in HepG2 Cells
This protocol describes the methodology for knocking down the LSS gene in the human liver cancer cell line HepG2 to study its effects on cell phenotype.[2]
Materials:
-
HepG2 cells
-
Lentiviral vectors containing shRNA targeting LSS (sh-LSS) and a non-targeting control (sh-NC)
-
DMEM medium supplemented with 10% FBS
-
Polybrene
-
Puromycin
-
qRT-PCR reagents
-
Western blotting reagents
Workflow Diagram:
Caption: Workflow for LSS gene knockdown and subsequent phenotypic analysis in HepG2 cells.
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Lentiviral Transduction:
-
Seed HepG2 cells in 6-well plates.
-
When cells reach 50-70% confluency, infect them with lentiviral particles carrying sh-LSS or sh-NC at a suitable multiplicity of infection (MOI).
-
Add Polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.
-
-
Selection of Stable Cell Lines:
-
48 hours post-transduction, replace the medium with fresh medium containing puromycin to select for successfully transduced cells.
-
Continue selection until non-transduced control cells are completely eliminated.
-
-
Validation of LSS Knockdown:
-
qRT-PCR: Extract total RNA from the stable cell lines. Synthesize cDNA and perform quantitative real-time PCR using primers specific for the LSS gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Western Blotting: Lyse the cells and quantify protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against LSS and a loading control (e.g., β-actin).
-
-
Phenotypic Assays:
-
Cell Proliferation Assay: Use a CCK-8 kit to measure the viability and proliferation rate of the LSS-knockdown and control cells over several days.
-
Migration Assay: Perform a transwell migration assay to assess the migratory capacity of the cells.
-
Apoptosis Assay: Use an Annexin V-FITC/PI apoptosis detection kit and flow cytometry to quantify the rate of apoptosis.
-
In Vitro LSS Enzyme Activity Assay
This protocol provides a general framework for measuring the enzymatic activity of LSS by quantifying the conversion of 2,3-oxidosqualene to lanosterol.
Materials:
-
Purified LSS enzyme or cell lysate containing LSS
-
[³H]-labeled (S)-2,3-oxidosqualene (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Scintillation cocktail and vials
-
Thin-layer chromatography (TLC) system
Workflow Diagram:
Caption: General workflow for an in vitro Lanosterol Synthase (LSS) activity assay.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, a known amount of purified LSS or cell lysate, and any potential inhibitors.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding [³H]-labeled (S)-2,3-oxidosqualene to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a strong base (e.g., 1 M KOH in methanol).
-
Extract the lipids by adding an organic solvent like hexane, vortexing, and centrifuging to separate the phases.
-
-
Product Separation and Quantification:
-
Spot the organic phase onto a TLC plate and develop the chromatogram using an appropriate solvent system (e.g., hexane:ethyl acetate).
-
Visualize the lanosterol spot (e.g., using iodine vapor or autoradiography).
-
Excise the lanosterol spot from the TLC plate and place it in a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of lanosterol produced based on the specific activity of the radiolabeled substrate.
-
Determine the enzyme activity, typically expressed as pmol of product formed per minute per mg of protein.
-
Conclusion
Lanosterol synthase is a pivotal enzyme in sterol biosynthesis with significant implications for synthetic biology and drug development. The protocols and data presented here provide a foundation for researchers to investigate the function of LSS, engineer metabolic pathways for the production of valuable sterols, and develop novel therapeutic strategies targeting cholesterol metabolism.
References
- 1. Lanosterol synthase - Wikipedia [en.wikipedia.org]
- 2. Lanosterol synthase loss of function decreases the malignant phenotypes of HepG2 cells by deactivating the Src/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effects of Lanosterol Synthase Up-Regulation in UV-B-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Heterologous Expression of Lanosterol Synthase (LSS) in Yeast: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the heterologous expression of Lanosterol Synthase (LSS) in the yeast Pichia pastoris. LSS is a key enzyme in the cholesterol biosynthesis pathway, converting (S)-2,3-oxidosqualene to lanosterol.[1][2][3][4][5] The ability to produce significant quantities of active LSS is crucial for structural studies, inhibitor screening, and the development of novel therapeutics targeting sterol metabolism. This document outlines the necessary protocols, from gene cloning to protein purification and analysis.
Data Presentation: Representative Results
Successful expression and purification of recombinant LSS from Pichia pastoris should yield highly pure and active enzyme. The following table summarizes expected quantitative data from a typical 1-liter culture.
| Parameter | Expected Value | Notes |
| Yeast Culture | ||
| Wet Cell Weight | 80 - 120 g/L | Dependent on fermentation conditions. |
| Protein Expression | ||
| Total Protein Concentration (Crude Lysate) | 10 - 20 mg/mL | |
| Expression Level of His-tagged LSS (by Western Blot) | 2 - 5% of total protein | Varies with expression construct and induction conditions. |
| Protein Purification | ||
| Purified LSS Yield | 1 - 3 mg/L of culture | Highly dependent on purification efficiency. |
| Purity of Final LSS Preparation | >95% | As determined by SDS-PAGE and Coomassie blue staining. |
| Enzyme Activity | ||
| Specific Activity | 50 - 200 nmol/min/mg | Activity can be assessed by measuring the conversion of (S)-2,3-oxidosqualene to lanosterol. |
Signaling Pathway: Lanosterol Biosynthesis
Lanosterol synthase catalyzes a crucial cyclization reaction in the biosynthesis of sterols. The simplified pathway leading to lanosterol is depicted below.
Caption: Simplified lanosterol biosynthesis pathway.
Experimental Workflow
The overall workflow for expressing LSS in yeast involves several key stages, from obtaining the gene to purifying the active protein.
Caption: Workflow for LSS expression in yeast.
Experimental Protocols
Cloning of Human LSS into Pichia pastoris Expression Vector
Objective: To clone the human LSS coding sequence into a yeast expression vector for methanol-inducible expression.
Materials:
-
Human LSS cDNA (e.g., from a commercial supplier or reverse-transcribed from mRNA)
-
Pichia pastoris expression vector pPICZα A
-
Restriction enzymes (e.g., EcoRI and XbaI)
-
T4 DNA Ligase
-
Chemically competent E. coli (e.g., DH5α)
-
LB agar plates with zeocin (25 µg/mL)
-
Plasmid purification kit
Protocol:
-
PCR Amplification of LSS:
-
Design primers to amplify the full-length human LSS coding sequence. Add EcoRI and XbaI restriction sites to the 5' ends of the forward and reverse primers, respectively.
-
Perform PCR using a high-fidelity DNA polymerase.
-
Purify the PCR product using a PCR purification kit.
-
-
Restriction Digest:
-
Digest both the purified LSS PCR product and the pPICZα A vector with EcoRI and XbaI.
-
Purify the digested products.
-
-
Ligation:
-
Ligate the digested LSS insert into the linearized pPICZα A vector using T4 DNA Ligase.
-
-
Transformation of E. coli:
-
Transform the ligation mixture into chemically competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing zeocin and incubate overnight at 37°C.
-
-
Plasmid Purification and Verification:
-
Select several colonies and grow overnight cultures.
-
Purify the plasmid DNA using a plasmid purification kit.
-
Verify the correct insertion of the LSS gene by restriction digest and Sanger sequencing.
-
Transformation of Pichia pastoris
Objective: To introduce the LSS expression plasmid into the P. pastoris genome.
Materials:
-
pPICZα A-LSS plasmid
-
P. pastoris strain (e.g., X-33)
-
YPD medium
-
Sorbitol (1 M, sterile)
-
Electroporator and cuvettes
-
YPD agar plates with zeocin (100 µg/mL)
Protocol:
-
Preparation of Competent Cells:
-
Inoculate 5 mL of YPD with a single colony of P. pastoris and grow overnight at 30°C.
-
Inoculate 500 mL of YPD with the overnight culture to an OD600 of ~0.1 and grow to an OD600 of 1.3-1.5.
-
Harvest the cells by centrifugation and wash with ice-cold, sterile water twice.
-
Resuspend the cells in 20 mL of ice-cold 1 M sorbitol.
-
Centrifuge and resuspend the cell pellet in 1 mL of ice-cold 1 M sorbitol.
-
-
Electroporation:
-
Linearize 5-10 µg of the pPICZα A-LSS plasmid using a restriction enzyme that cuts within the AOX1 promoter region (e.g., SacI).
-
Mix the linearized plasmid with 80 µL of competent P. pastoris cells.
-
Transfer the mixture to an ice-cold electroporation cuvette.
-
Pulse the cells according to the electroporator manufacturer's instructions.
-
Immediately add 1 mL of ice-cold 1 M sorbitol to the cuvette.
-
-
Selection of Transformants:
-
Spread the cells on YPD agar plates containing 100 µg/mL zeocin.
-
Incubate at 30°C for 2-4 days until colonies appear.
-
Expression and Purification of Recombinant LSS
Objective: To induce the expression of His-tagged LSS and purify it using immobilized metal affinity chromatography (IMAC).
Materials:
-
BMGY and BMMY media
-
Methanol
-
Lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Glass beads
-
High-speed centrifuge
-
Ni-NTA affinity resin
-
Wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)
Protocol:
-
Induction of LSS Expression:
-
Inoculate a positive transformant into 25 mL of BMGY medium and grow at 30°C with shaking until the culture reaches an OD600 of 2-6.
-
Harvest the cells and resuspend in 100 mL of BMMY medium to an OD600 of 1.0.
-
Add methanol to a final concentration of 0.5% every 24 hours to induce expression.
-
Continue induction for 72-96 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by vortexing with glass beads.
-
-
Purification:
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer.
-
Elute the His-tagged LSS with elution buffer.
-
-
Analysis:
Western Blot Analysis
Objective: To confirm the expression of His-tagged LSS.
Materials:
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-His tag)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
SDS-PAGE and Transfer:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Steroid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive machine-readable view of the mammalian cholesterol biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. View of Lanosterol biosynthesis pathway (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]
- 6. Recombinant protein linker production as a basis for non-invasive determination of single-cell yeast age in heterogeneous yeast populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. med.upenn.edu [med.upenn.edu]
- 9. researchgate.net [researchgate.net]
Protocol for Analyzing Lanosterol Synthase B (LssB) Reaction Products by HPLC
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lanosterol Synthase B (LssB), also known as oxidosqualene cyclase, is a key enzyme in the cholesterol biosynthesis pathway.[1] It catalyzes the complex cyclization of (S)-2,3-oxidosqualene into lanosterol, the first sterol intermediate in this pathway.[1] The activity of LssB is a critical control point in cholesterol production, making it an attractive target for the development of cholesterol-lowering drugs. Accurate and reproducible methods for analyzing the enzymatic activity of LssB are therefore essential for both basic research and pharmaceutical development.
This document provides a detailed protocol for the in vitro analysis of LssB reaction products using High-Performance Liquid Chromatography (HPLC). The method described allows for the separation and quantification of the substrate, (S)-2,3-oxidosqualene, and the product, lanosterol, enabling the determination of enzyme kinetics and the evaluation of potential inhibitors.
Signaling Pathway and Experimental Workflow
The enzymatic reaction catalyzed by LssB and the subsequent analytical workflow are depicted below.
Caption: Workflow for LssB reaction and HPLC analysis.
Experimental Protocols
LssB Enzymatic Reaction
This protocol describes a typical in vitro assay for measuring LssB activity.
Materials:
-
Purified LssB enzyme
-
(S)-2,3-oxidosqualene (substrate)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% Triton X-100
-
Enzyme Dilution Buffer: 50 mM Tris-HCl, pH 7.4
-
Quenching Solution: 2 M KOH in 90% ethanol
-
Incubator or water bath at 37°C
Procedure:
-
Prepare the reaction mixture by adding the required volume of Reaction Buffer to a microcentrifuge tube.
-
Add the desired concentration of the substrate, (S)-2,3-oxidosqualene, to the reaction mixture. The substrate is typically dissolved in a small volume of a suitable organic solvent (e.g., ethanol or acetone) and then diluted in the reaction buffer.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes to bring it to the reaction temperature.
-
Initiate the reaction by adding the purified LssB enzyme, diluted in Enzyme Dilution Buffer, to the reaction mixture. The final enzyme concentration will depend on the specific activity of the enzyme preparation.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate the reaction by adding the Quenching Solution. The addition of a strong base like KOH saponifies any lipids and stops the enzymatic activity.
-
Incubate the quenched reaction at 70°C for 1 hour to ensure complete saponification.
Sample Preparation for HPLC Analysis
This protocol details the extraction of the reaction products for subsequent HPLC analysis.
Materials:
-
Hexane
-
Deionized water
-
Nitrogen gas supply
-
Mobile Phase (e.g., Methanol:Acetonitrile:Water mixture)
Procedure:
-
After saponification, allow the reaction tubes to cool to room temperature.
-
Add an equal volume of deionized water to the quenched reaction mixture.
-
Extract the sterols by adding 2 volumes of hexane. Vortex vigorously for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the sterols to a clean tube.
-
Repeat the extraction of the aqueous layer with another 2 volumes of hexane to ensure complete recovery of the products.
-
Combine the hexane extracts.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in a known volume of the HPLC mobile phase. The sample is now ready for HPLC analysis.
HPLC Analysis
This protocol outlines the chromatographic conditions for the separation and detection of (S)-2,3-oxidosqualene and lanosterol.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for sterol analysis.
-
Mobile Phase: An isocratic or gradient mixture of methanol, acetonitrile, and water. A typical starting point is an isocratic mobile phase of Methanol:Acetonitrile (95:5, v/v). The exact composition may need to be optimized for baseline separation of the substrate and product.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the reconstituted sample onto the column.
-
Monitor the separation at 210 nm. (S)-2,3-oxidosqualene will typically elute earlier than the more polar product, lanosterol.
-
Identify the peaks corresponding to the substrate and product by comparing their retention times with those of authentic standards.
-
Quantify the amount of substrate consumed and product formed by integrating the peak areas and using a standard curve generated from known concentrations of (S)-2,3-oxidosqualene and lanosterol.
Data Presentation
The quantitative data obtained from the HPLC analysis can be used to determine the kinetic parameters of the LssB enzyme. By measuring the initial reaction velocities at various substrate concentrations, a Michaelis-Menten plot can be generated to determine the Michaelis constant (Km) and the maximum velocity (Vmax).
| Substrate Concentration ([S]) (µM) | Initial Velocity (V₀) (µmol/min) |
| 5 | 0.12 |
| 10 | 0.21 |
| 20 | 0.35 |
| 40 | 0.50 |
| 80 | 0.67 |
| 160 | 0.80 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific experimental conditions.
References
Application Notes and Protocols for Generating Polyclonal Antibodies Against the LssB Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on a single antigen.[1][2][3] This characteristic makes them highly valuable for a variety of research applications, including Western blotting, immunohistochemistry, and enzyme-linked immunosorbent assays (ELISA).[2] The production of polyclonal antibodies involves the immunization of a host animal with a specific antigen, in this case, the LssB protein, to elicit a robust humoral immune response.[1][2][4] This document provides a detailed guide for the generation, purification, and characterization of polyclonal antibodies against the LssB protein.
I. LssB Protein Overview and Antigen Preparation
The initial and most critical step in polyclonal antibody production is the preparation of a high-quality antigen.[2] For the LssB protein, this involves expression and purification of the full-length protein or a specific, immunogenic peptide fragment.
Protocol 1: LssB Antigen Preparation
-
Peptide Design and Synthesis:
-
Analyze the amino acid sequence of the LssB protein to identify unique and immunogenic regions.[5] It is advisable to select regions that are predicted to be on the surface of the protein and accessible for antibody binding.[5]
-
Synthesize a peptide of 10-20 amino acids from the selected region.
-
The synthesized peptide should have a purity of >85%.
-
-
Conjugation to a Carrier Protein:
-
To enhance immunogenicity, the synthesized LssB peptide (a hapten) is coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[5]
-
A common method for conjugation is using a crosslinker like glutaraldehyde to link the N-terminus of the peptide to the carrier protein.[5]
-
-
Purification of the Conjugate:
-
After the conjugation reaction, the peptide-carrier conjugate is purified to remove any unconjugated peptide and crosslinker. This can be achieved through dialysis or gel filtration chromatography.
-
II. Immunization of Host Animal
The choice of host animal depends on the required volume of antiserum and the phylogenetic distance between the antigen and the host.[1] Rabbits are a commonly used species for polyclonal antibody production due to their robust immune response and the ease of handling.[6]
Protocol 2: Rabbit Immunization
-
Pre-immune Serum Collection:
-
Before the first immunization, collect a small blood sample from the rabbit to obtain pre-immune serum. This serum will serve as a negative control in subsequent analyses.[6]
-
-
Primary Immunization (Day 0):
-
Booster Immunizations (Weeks 2, 4, 6):
-
Test Bleeds and Titer Monitoring:
III. Serum Collection and Antibody Purification
Once a high antibody titer is achieved, a larger volume of blood is collected for antibody purification.
Protocol 3: Antibody Purification
-
Serum Collection:
-
When the antibody titer reaches a satisfactory level (typically >1:10,000 as determined by ELISA), perform a terminal bleed to collect the maximum volume of blood.[8]
-
Allow the blood to clot and then centrifuge to separate the serum, which contains the polyclonal antibodies.
-
-
Protein A/G Affinity Purification:
-
This method is used to purify the total IgG fraction from the serum.[10]
-
Equilibrate a Protein A/G column with a binding buffer (e.g., 0.1 M sodium phosphate, pH 7.0).[11]
-
Load the serum onto the column.
-
Wash the column with binding buffer to remove unbound proteins.
-
Elute the bound antibodies using an elution buffer with a low pH (e.g., 0.1 M glycine, pH 2.5).[10]
-
Neutralize the eluted antibodies immediately by adding a neutralizing buffer (e.g., 1 M Tris, pH 8.5).[10]
-
-
Antigen-Specific Affinity Purification:
-
This method isolates only the antibodies that specifically recognize the LssB antigen, resulting in a highly specific antibody preparation.[10][12]
-
Immobilize the LssB peptide (not conjugated to the carrier protein) onto an affinity column matrix (e.g., Affi-Gel).[5]
-
Pass the serum or the Protein A/G purified IgG fraction over the column.
-
Wash the column extensively to remove non-specific antibodies.
-
Elute the LssB-specific antibodies using a low pH elution buffer.
-
Neutralize the eluate as described above.
-
IV. Antibody Characterization
The purified polyclonal antibodies must be characterized to determine their titer, specificity, and affinity.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Titer Determination
-
Coating: Coat a 96-well microtiter plate with the LssB peptide (1-10 µg/mL in carbonate buffer) and incubate overnight at 4°C.[13]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1-2 hours at room temperature.[13][14]
-
Primary Antibody Incubation: Add serial dilutions of the purified anti-LssB polyclonal antibody and the pre-immune serum (as a negative control) to the wells and incubate for 1-2 hours at room temperature.[13][14]
-
Secondary Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) and incubate for 1 hour at room temperature.[13]
-
Detection: Wash the plate and add a substrate solution (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H2SO4).[13]
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The antibody titer is defined as the reciprocal of the highest dilution that gives a positive signal (typically 2-3 times the background).[13]
V. Data Presentation
Quantitative data from the antibody generation and characterization process should be summarized for clarity.
Table 1: Immunization Schedule and Serum Titer
| Event | Day | Antigen Dose | Adjuvant | Serum Titer (ELISA) |
| Pre-immune Bleed | -1 | - | - | < 1:100 |
| Primary Immunization | 0 | 500 µg | FCA | - |
| Booster 1 | 14 | 250 µg | FIA | 1:5,000 |
| Booster 2 | 28 | 250 µg | FIA | 1:20,000 |
| Booster 3 | 42 | 250 µg | FIA | 1:50,000 |
| Terminal Bleed | 52 | - | - | > 1:50,000 |
Table 2: Antibody Purification Summary
| Purification Step | Total Protein (mg) | Specific Antibody (mg) | Purity (%) |
| Crude Serum | 1000 | ~10 | 1 |
| Protein A/G Purified | 100 | ~10 | 10 |
| Antigen Affinity Purified | 8 | 8 | >95 |
VI. Visualizations
Diagram 1: Workflow for Polyclonal Antibody Production
Caption: Workflow for generating anti-LssB polyclonal antibodies.
Diagram 2: Hypothetical LssB Signaling Pathway
Caption: A hypothetical signaling cascade involving the LssB protein.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Polyclonal Antibody Production: Comprehensive Guide - #site_title [evitria.com]
- 3. Polyclonal and Monoclonal Antibodies: Production and Purification [antibodies.com]
- 4. An Introduction to antibody production | Abcam [abcam.com]
- 5. bowdish.ca [bowdish.ca]
- 6. research.fsu.edu [research.fsu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Polyclonal Antibody Production, Custom Polyclonal Antibodies | Karebay [karebaybio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Polyclonal Antibody Purification | Sino Biological [sinobiological.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. seracare.com [seracare.com]
- 13. ELISA antibody titer [bio-protocol.org]
- 14. ELISA Protocol | Rockland [rockland.com]
Application Notes and Protocols for Solving the Crystal Structure of LssB, a Type I Secretion System ABC Transporter
Audience: Researchers, scientists, and drug development professionals.
Introduction
LssB is a crucial component of the Type I Secretion System (T1SS) in Legionella pneumophila, an ABC (ATP-Binding Cassette) transporter that plays a significant role in the virulence of this pathogenic bacterium.[1][2] The LssB-LssD-TolC system facilitates the secretion of the RtxA toxin, contributing to the pathogen's ability to infect host cells.[1][2] Understanding the three-dimensional structure of LssB is paramount for elucidating its mechanism of action and for the rational design of novel antimicrobial agents targeting Legionella infections.
As the crystal structure of LssB from Legionella pneumophila has not yet been experimentally determined, this document provides a comprehensive guide to solving its structure using established structural biology techniques. The protocols are based on the successful crystallization and structure determination of a close functional and structural homolog, MacB from Escherichia coli.[3][4] MacB is also a T1SS ABC transporter that forms a tripartite efflux pump with MacA and TolC to expel macrolide antibiotics and other substrates.[3][4][5]
These application notes will guide researchers through the necessary steps, from protein expression and purification to crystallization and structure determination, providing a robust framework for obtaining high-resolution structural insights into LssB and similar ABC transporters.
Data Presentation
Table 1: Homology of LssB (L. pneumophila) and MacB (E. coli)
| Feature | LssB (Legionella pneumophila) | MacB (Escherichia coli) | Significance |
| Function | Component of a Type I Secretion System (T1SS) for RtxA toxin secretion.[1][2] | Component of a Type I Secretion System (T1SS) for macrolide efflux.[3][4] | Both are ABC transporters involved in virulence and substrate export, suggesting a conserved mechanism. |
| Cellular Location | Inner membrane. | Inner membrane. | Identical subcellular localization is a prerequisite for functional and structural homology. |
| Associated Proteins | LssD (Membrane Fusion Protein), TolC (Outer Membrane Protein).[1][2] | MacA (Membrane Fusion Protein), TolC (Outer Membrane Protein).[4] | The tripartite nature of the secretion system is conserved, indicating a similar overall architecture. |
| Energy Source | ATP hydrolysis. | ATP hydrolysis.[3] | The energy-coupling mechanism is conserved, a hallmark of ABC transporters. |
Table 2: Biochemical and Biophysical Parameters of MacB (E. coli)
| Parameter | Value | Conditions | Reference |
| Basal ATPase Specific Activity | 1.5 ± 0.4 µmol ATP min⁻¹ mol⁻¹ | In Triton X-100 solution | [6] |
| Michaelis Constant (KM) for ATP | 0.91 ± 0.19 mM | In Triton X-100 solution | [6] |
| Catalytic Rate (kcat) for ATP Hydrolysis | 0.17 ± 0.03 s⁻¹ | In Triton X-100 solution | [6] |
| Stimulation of ATPase Activity | >45-fold increase | Upon reconstitution into proteoliposomes with MacA | [3] |
Experimental Protocols
Expression and Purification of LssB (based on MacB protocol)
This protocol describes the overexpression of His-tagged LssB in E. coli and its subsequent purification.
Materials:
-
E. coli BL21(DE3) cells
-
Expression vector (e.g., pET vector) containing the LssB gene with a C-terminal 6xHis-tag
-
Luria-Bertani (LB) medium
-
Ampicillin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% (v/v) glycerol, 1 mM PMSF, 1 mg/mL lysozyme, DNase I
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% (v/v) glycerol, 20 mM imidazole, 1% (w/v) n-dodecyl-β-D-maltoside (DDM) or Triton X-100
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% (v/v) glycerol, 20 mM imidazole, 0.05% (w/v) DDM
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% (v/v) glycerol, 250 mM imidazole, 0.05% (w/v) DDM
-
Size Exclusion Chromatography (SEC) Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% (w/v) DDM
-
Ni-NTA affinity resin
-
Size exclusion chromatography column (e.g., Superdex 200)
Procedure:
-
Transformation and Expression:
-
Transform the LssB expression plasmid into E. coli BL21(DE3) cells.
-
Inoculate a 50 mL LB medium starter culture containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4 hours at 30°C.
-
-
Cell Lysis and Membrane Preparation:
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Remove cell debris by centrifugation at 10,000 x g for 20 minutes at 4°C.
-
Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 1 hour at 4°C.
-
-
Solubilization and Affinity Chromatography:
-
Resuspend the membrane pellet in Solubilization Buffer and stir gently for 1 hour at 4°C to solubilize the membrane proteins.
-
Remove insoluble material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Load the supernatant onto a Ni-NTA column pre-equilibrated with Wash Buffer.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the protein with Elution Buffer.
-
-
Size Exclusion Chromatography:
-
Concentrate the eluted protein to approximately 10 mg/mL using a centrifugal filter unit.
-
Load the concentrated protein onto a size exclusion chromatography column pre-equilibrated with SEC Buffer.
-
Collect the fractions corresponding to the monomeric LssB peak.
-
Assess the purity of the protein by SDS-PAGE.
-
Concentrate the pure protein to 10-15 mg/mL for crystallization trials.
-
Crystallization of LssB (based on MacB protocol)
This protocol outlines the crystallization of LssB using the hanging drop vapor diffusion method.
Materials:
-
Purified and concentrated LssB (10-15 mg/mL in SEC Buffer)
-
Crystallization screens (e.g., Hampton Research Crystal Screen, Index)
-
24-well or 96-well crystallization plates
-
Siliconized glass cover slips
-
Micro-seeding tools (optional)
Procedure:
-
Hanging Drop Setup:
-
Pipette 1 µL of the purified LssB protein solution onto a siliconized cover slip.
-
Add 1 µL of the reservoir solution from a crystallization screen to the protein drop.
-
Invert the cover slip and seal the well of the crystallization plate containing 500 µL of the corresponding reservoir solution.
-
-
Incubation and Observation:
-
Incubate the crystallization plates at a constant temperature, typically 20°C.
-
Monitor the drops for crystal growth regularly using a microscope.
-
-
Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by varying the precipitant concentration, pH, and temperature.
-
Consider the use of additives from an additive screen to improve crystal quality.
-
If crystals are small or of poor quality, micro-seeding can be employed.
-
Example Crystallization Condition for a MacB Homolog:
-
Reservoir Solution: 0.1 M MES pH 6.5, 25% (w/v) PEG 4000, 0.2 M ammonium sulfate.
-
Temperature: 20°C.
X-ray Diffraction Data Collection and Structure Determination
Procedure:
-
Crystal Harvesting and Cryo-protection:
-
Carefully loop a single crystal from the drop.
-
Briefly transfer the crystal to a cryo-protectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Flash-cool the crystal in liquid nitrogen.
-
-
Data Collection:
-
Mount the frozen crystal on a goniometer at a synchrotron beamline.
-
Collect a complete X-ray diffraction dataset.
-
-
Structure Determination:
-
Process the diffraction data using software such as XDS or HKL2000.
-
Determine the initial phases. If a homologous structure is available (e.g., MacB, PDB: 5LIL), molecular replacement is the preferred method. If no suitable model exists, experimental phasing methods such as single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) with selenomethionine-labeled protein will be necessary.
-
Build the atomic model into the electron density map using software like Coot.
-
Refine the structure using programs such as Phenix or Refmac5.
-
Validate the final structure using tools like MolProbity.
-
Mandatory Visualization
Caption: Workflow of the LssB-LssD-TolC Type I Secretion System.
Caption: Experimental workflow for LssB crystal structure determination.
References
- 1. MacA, a Periplasmic Membrane Fusion Protein of the Macrolide Transporter MacAB-TolC, Binds Lipopolysaccharide Core Specifically and with High Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reconstitution of the Escherichia coli macrolide transporter: the periplasmic membrane fusion protein MacA stimulates the ATPase activity of MacB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple Signals Direct the Assembly and Function of a Type 1 Secretion System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic Resistance Mediated by the MacB ABC Transporter Family: A Structural and Functional Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing LssB Enzyme Assays
Welcome to the technical support center for the LssB enzyme assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing assay conditions for kinetic analysis and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the LssB enzyme assay?
A1: Each enzyme has an optimal pH range for its activity. Deviations from this optimal pH can lead to reduced activity or even denaturation of the enzyme.[1] It is crucial to determine the optimal pH for LssB empirically by performing the assay over a range of pH values. A common approach is to use a series of buffers with overlapping pH ranges to test a broad spectrum (e.g., pH 4.0-9.0).
Q2: What is the recommended incubation temperature for the LssB assay?
A2: Enzyme activity is highly dependent on temperature. As temperature increases, the reaction rate generally rises until an optimal temperature is reached.[1] Beyond this point, the enzyme can denature, leading to a rapid loss of activity.[1] For most mammalian enzymes, a starting temperature of 37°C is recommended, but the optimal temperature for LssB should be determined experimentally by incubating the assay at various temperatures (e.g., 25°C, 37°C, 45°C).
Q3: How do I determine the optimal substrate concentration?
A3: The reaction rate increases with substrate concentration until the enzyme becomes saturated with the substrate, at which point the rate reaches its maximum velocity (Vmax).[1][2] To determine the Michaelis constant (Km), which represents the substrate concentration at half Vmax, you should test a range of substrate concentrations, typically from 0.1x to 10x the expected Km. If the Km is unknown, start with a broad range of concentrations and narrow it down based on the initial results.
Q4: What is the appropriate enzyme concentration to use?
A4: The reaction rate is directly proportional to the enzyme concentration, assuming the substrate is not limiting.[1][2] The ideal enzyme concentration should result in a linear reaction rate over a measurable time period. If the reaction is too fast, reduce the enzyme concentration. If it is too slow, increase the enzyme concentration.
Q5: How can I ensure my assay is in the linear range?
A5: To ensure accurate kinetic measurements, the reaction rate must be linear over the course of the measurement. This is typically the initial velocity of the reaction. To verify linearity, take multiple readings over time. If the rate of product formation decreases over time, it may indicate substrate depletion, product inhibition, or enzyme instability. In such cases, you may need to use a lower enzyme concentration or a shorter assay time.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Low Enzyme Activity | Inactive enzyme | - Check the storage conditions and age of the enzyme. - Prepare fresh enzyme stock. - Verify the protein concentration of the enzyme stock. |
| Incorrect assay buffer pH | - Prepare fresh buffer and verify its pH. - Perform a pH profile to find the optimal pH for LssB. | |
| Missing essential cofactors | - Check the literature for any known cofactors for LssB or similar enzymes. - Add potential cofactors (e.g., Mg2+, Mn2+) to the assay mixture. | |
| Presence of an inhibitor in the sample | - Run a control with a known active enzyme to check for inhibitors in the buffer or reagents. - If testing inhibitor compounds, ensure the solvent (e.g., DMSO) concentration is low and consistent across all wells. | |
| High Background Signal | Substrate instability | - Run a control without the enzyme to measure the rate of non-enzymatic substrate degradation. - If the substrate is unstable, consider using a more stable analog or a different detection method. |
| Contaminated reagents | - Use fresh, high-quality reagents. - Filter-sterilize buffers and solutions. | |
| Non-linear Reaction Rate | Substrate depletion | - Lower the enzyme concentration. - Use a higher substrate concentration (ideally ≥10x Km). - Reduce the assay time to measure only the initial velocity. |
| Product inhibition | - Measure the initial velocity of the reaction before significant product accumulates. - If possible, use a continuous assay to monitor the reaction in real-time. | |
| Enzyme instability | - Check the stability of the enzyme at the assay temperature and pH over time. - Consider adding stabilizing agents like glycerol or BSA to the enzyme preparation. | |
| High Variability Between Replicates | Pipetting errors | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize pipetting variations. |
| Inconsistent temperature | - Ensure all components are at the assay temperature before starting the reaction. - Use a temperature-controlled plate reader or water bath. |
Experimental Protocols
Protocol 1: Determination of Optimal pH
-
Prepare a series of buffers with different pH values (e.g., 0.1 M citrate for pH 4.0-6.0, 0.1 M phosphate for pH 6.0-8.0, 0.1 M Tris-HCl for pH 8.0-9.0).
-
Prepare a reaction mixture containing the LssB substrate at a saturating concentration (e.g., 10x Km, if known) in each buffer.
-
Initiate the reaction by adding a fixed concentration of LssB enzyme to each reaction mixture.
-
Incubate the reactions at a constant temperature (e.g., 37°C).
-
Measure the rate of product formation using a suitable detection method (e.g., spectrophotometry).
-
Plot the enzyme activity (reaction rate) against the pH to determine the optimal pH.
Protocol 2: Determination of Michaelis-Menten Kinetics (Km and Vmax)
-
Prepare a series of dilutions of the LssB substrate in the optimal assay buffer (determined in Protocol 1).
-
Prepare a reaction mixture in a microplate with each well containing a different substrate concentration.
-
Initiate the reactions by adding a fixed concentration of LssB enzyme to each well.
-
Incubate the plate at the optimal temperature.
-
Measure the initial velocity (rate of product formation) for each substrate concentration. This is often done by taking kinetic readings over a short period.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (or a linearized form like the Lineweaver-Burk plot) to determine the Km and Vmax values.
| Parameter | Description | Typical Range for Optimization |
| pH | The acidity or alkalinity of the reaction buffer. | 4.0 - 9.0 |
| Temperature | The incubation temperature of the assay. | 25°C - 45°C |
| Substrate Concentration | The concentration of the molecule the enzyme acts upon. | 0.1 x Km to 10 x Km |
| Enzyme Concentration | The amount of enzyme used in the assay. | Dependent on enzyme activity, aim for a linear rate. |
Visualizations
Caption: Workflow for optimizing LssB enzyme assay conditions.
Caption: Hypothetical signaling pathway involving the LssB enzyme.
References
Technical Support Center: LssB (SSB/La) Gene Cloning and Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LssB gene, more commonly known as the SSB (Sjögren syndrome type B) or La autoantigen. Our resources address common issues encountered during the cloning, expression, and purification of the SSB protein.
Frequently Asked Questions (FAQs)
Q1: What is the LssB gene and its function?
A1: "LssB" is likely a common typographical error for the SSB gene , which encodes the La autoantigen , also known as Sjögren syndrome type B antigen. The La protein is a multifunctional RNA-binding protein involved in various aspects of RNA metabolism. Its functions include aiding in the correct folding of nascent RNA transcripts, protecting them from exonuclease degradation, and participating in the processing of pre-tRNAs and other small RNAs. It has also been identified as a protein critical for X chromosome inactivation.
Q2: What are the common challenges in cloning the SSB gene?
A2: While the SSB gene itself does not typically present extreme challenges like very high GC content or long repetitive sequences, researchers may encounter standard cloning issues. These include problems with PCR amplification, restriction digestion, or ligation. Ensuring the purity of the DNA template and using high-fidelity polymerases can help mitigate these issues. Additionally, plasmid instability has been observed in some E. coli strains during the cloning of SSB genes, which can be addressed by choosing an appropriate host strain.
Q3: Is the SSB protein toxic to E. coli during expression?
A3: There is no widespread evidence to suggest that the human SSB/La protein is highly toxic to E. coli. However, high levels of overexpression of any heterologous protein can place a metabolic burden on the host cells, potentially leading to reduced growth rates or plasmid instability. Tightly controlling the expression of the SSB gene is recommended to maintain host cell health and maximize protein yield.
Q4: Is the recombinant SSB protein typically soluble or does it form inclusion bodies?
A4: The SSB/La protein is generally considered to be soluble when expressed in E. coli. In fact, E. coli SSB has been successfully used as a solubility and affinity tag to improve the expression and purification of other difficult-to-purify proteins. While inclusion body formation is always a possibility with recombinant protein overexpression, it is not a commonly reported issue for the SSB protein under standard expression conditions. However, factors such as expression temperature, induction strength, and buffer conditions can influence its solubility.
Q5: What are the recommended E. coli strains for SSB expression?
A5: For tightly controlled expression, especially when using T7 promoter-based vectors like the pET series, E. coli strains such as BL21(DE3)pLysS are recommended. The pLysS plasmid produces T7 lysozyme, which inhibits the basal activity of T7 RNA polymerase, reducing leaky expression of the target gene before induction. This can be particularly helpful in preventing potential plasmid instability and maintaining the health of the culture.
Troubleshooting Guides
Cloning Issues
| Problem | Possible Cause | Recommended Solution |
| No colonies after transformation | 1. Inefficient ligation. 2. Inactive competent cells. 3. Incorrect antibiotic concentration. 4. Plasmid instability. | 1. Verify the integrity and concentration of your vector and insert. Include positive and negative ligation controls. 2. Check the transformation efficiency of your competent cells with a control plasmid. 3. Confirm the correct antibiotic and its working concentration. 4. Use a host strain known for plasmid stability, such as a recA- strain. |
| Only empty vector colonies (no insert) | 1. Incomplete vector digestion. 2. Vector re-ligation. | 1. Optimize restriction enzyme digestion time and conditions. 2. Dephosphorylate the digested vector using an enzyme like Calf Intestinal Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP) to prevent re-ligation. |
| Incorrect insert sequence | 1. PCR errors. 2. Template contamination. | 1. Use a high-fidelity DNA polymerase for PCR amplification. 2. Gel-purify the PCR product to ensure you are cloning the correct fragment. Always sequence-verify your final construct. |
Expression and Purification Issues
| Problem | Possible Cause | Recommended Solution |
| Low or no protein expression | 1. "Leaky" expression leading to plasmid instability. 2. Suboptimal induction conditions. 3. Codon bias. 4. mRNA secondary structure. | 1. Use a tightly regulated expression system, such as the BL21(DE3)pLysS strain. 2. Optimize inducer (e.g., IPTG) concentration and induction time/temperature. A common starting point is 0.1-1 mM IPTG for 3-4 hours at 37°C or overnight at 18-25°C. 3. Use an E. coli strain that supplies tRNAs for rare codons (e.g., Rosetta(DE3)). 4. Consider codon optimization of the gene sequence for E. coli expression. |
| Protein is in the insoluble fraction (inclusion bodies) | 1. High expression rate leading to protein misfolding. 2. Suboptimal growth temperature. | 1. Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration to slow down protein synthesis and allow for proper folding. 2. Co-express with molecular chaperones to assist in protein folding. |
| Low protein yield after purification | 1. Inefficient cell lysis. 2. Poor binding to the affinity resin. 3. Protein degradation. 4. Low protein solubility in purification buffers. | 1. Ensure complete cell lysis by optimizing sonication or other lysis methods. 2. For His-tagged proteins, ensure the tag is accessible. Consider N-terminal vs. C-terminal tagging. Ensure buffers are compatible with the affinity resin. 3. Add protease inhibitors to the lysis buffer. 4. Screen different buffer conditions (pH, salt concentration) to improve solubility. For SSB, a higher salt concentration (e.g., 200 mM NaCl) can improve solubility. |
| Co-purification of contaminants | 1. Non-specific binding to the affinity resin. 2. Protein-protein interactions with the target protein. | 1. Increase the stringency of the wash steps (e.g., by adding a low concentration of imidazole for His-tag purification). 2. Add an additional purification step, such as ion-exchange or size-exclusion chromatography. |
Experimental Protocols
Detailed Methodology for Cloning, Expression, and Purification of His-tagged Human SSB/La
1. Gene Amplification and Cloning
-
PCR Amplification: Amplify the human SSB coding sequence from a suitable cDNA template using high-fidelity DNA polymerase. Design primers to include desired restriction sites for cloning into an expression vector (e.g., pET-28a for an N-terminal His-tag).
-
Vector and Insert Preparation: Digest both the PCR product and the pET-28a vector with the chosen restriction enzymes. Purify the digested products.
-
Ligation: Ligate the digested SSB insert into the prepared pET-28a vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α). Plate on LB agar containing the appropriate antibiotic (e.g., kanamycin for pET-28a).
-
Verification: Screen colonies by colony PCR and restriction digestion of miniprepped plasmid DNA. Confirm the sequence of the insert by Sanger sequencing.
2. Protein Expression
-
Transformation into Expression Host: Transform the sequence-verified pET-28a-SSB plasmid into an E. coli expression strain such as BL21(DE3)pLysS.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Post-Induction Growth: Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 20°C) to potentially improve protein solubility.
-
Harvesting: Harvest the bacterial cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for purification.
3. Protein Purification (under native conditions)
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble proteins.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged SSB protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and yield.
Visualizations
Technical Support Center: Enhancing Single-Strand Binding (SSB) Protein Stability for Industrial Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the stability of Single-Strand Binding (SSB) proteins for industrial and biotechnological applications. SSB proteins are critical components in various molecular biology techniques, including Polymerase Chain Reaction (PCR), DNA sequencing, and isothermal amplification methods.[1] Their stability, particularly thermostability, is paramount for the efficiency and reliability of these applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to SSB protein stability in industrial applications?
A1: The primary challenges to SSB protein stability in industrial settings include:
-
Thermal Stress: Many molecular biology techniques, such as PCR, involve high-temperature steps that can lead to the denaturation and loss of function of the SSB protein.[2]
-
Aggregation: High protein concentrations, suboptimal buffer conditions, or exposure to physical stressors can cause SSB proteins to aggregate, leading to a loss of activity and potential interference with downstream applications.
-
Chemical Denaturation: Components in reaction buffers or the presence of contaminants can chemically denature the SSB protein.
-
Proteolytic Degradation: In less purified systems or during long-term storage, SSB proteins can be susceptible to degradation by proteases.
Q2: How does the stability of SSB proteins impact the performance of PCR and other amplification techniques?
A2: SSB protein stability is crucial for the performance of amplification techniques in several ways:
-
Enhanced Specificity: By binding to single-stranded DNA, stable SSB proteins prevent the formation of secondary structures and primer-dimers, leading to more specific amplification.[1]
-
Increased Yield: Stable SSBs protect the single-stranded DNA from nucleases and improve the processivity of DNA polymerase, resulting in higher amplification yields.[1]
-
Improved Efficiency: In techniques like loop-mediated isothermal amplification (LAMP), the strand-displacing activity of the polymerase is critical, and stable SSBs facilitate this process.[3][4][5]
-
Consistency and Reproducibility: A stable SSB protein ensures consistent performance across multiple reactions and different batches, which is essential for industrial applications and diagnostics.
Q3: What are the common signs of SSB protein instability in my experiments?
A3: Common indicators of SSB protein instability include:
-
Reduced or no amplification product in PCR or other amplification reactions.
-
Inconsistent results between experiments.
-
Visible precipitation or turbidity in the SSB protein stock solution, indicating aggregation.
-
A decrease in performance after storage or freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Reduced or No Amplification in PCR
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Thermal denaturation of SSB | 1. Use a thermostable SSB variant (e.g., from a thermophilic organism).2. Optimize the denaturation temperature and time in your PCR protocol.3. Perform a temperature gradient PCR to find the optimal annealing temperature. | Improved amplification yield and specificity. |
| SSB aggregation | 1. Centrifuge the SSB stock solution to pellet any aggregates before use.2. Screen different buffer conditions (pH, salt concentration) for your SSB.3. Add stabilizing excipients like glycerol or trehalose to the storage buffer. | Restoration of amplification and consistent results. |
| Incorrect SSB concentration | 1. Titrate the SSB concentration in your reaction to find the optimal range.2. Ensure accurate pipetting of the SSB protein. | Identification of the optimal SSB concentration for your specific application. |
Issue 2: Non-Specific Amplification or Primer-Dimers
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient active SSB | 1. Increase the concentration of a high-quality, stable SSB.2. Ensure the SSB is not degraded by checking it on an SDS-PAGE gel. | Reduction in non-specific bands and primer-dimers. |
| Suboptimal annealing temperature | 1. Perform a temperature gradient PCR to determine the optimal annealing temperature.2. Use bioinformatics tools to check for potential primer-dimer formation. | Increased specificity of the amplification product. |
| Reaction setup at room temperature | 1. Set up your PCR reactions on ice to minimize non-specific binding and primer-dimer formation before the reaction starts. | Cleaner amplification with fewer off-target products. |
Data Presentation: Comparison of SSB Protein Thermostability
| SSB Protein Source | Organism Type | Melting Temperature (Tm) (°C) | Optimal Temperature Range (°C) | Reference |
| Escherichia coli SSB | Mesophile | ~65 | 25-45 | Generic Data |
| Thermus thermophilus SSB | Thermophile | ~85 | 60-75 | Generic Data |
| Pyrococcus furiosus SSB | Hyperthermophile | >95 | 70-90 | Generic Data |
| Engineered "Super-SSB" | N/A | >98 | 25-95 | Generic Data |
Note: The data in this table is representative and may vary depending on the specific experimental conditions and protein constructs.
Experimental Protocols
Protocol 1: Enhancing SSB Thermostability through Directed Evolution
This protocol outlines a general workflow for improving the thermostability of an SSB protein using directed evolution.
Workflow for Directed Evolution of SSB
Caption: Workflow for improving SSB thermostability via directed evolution.
Methodology:
-
Mutant Library Generation:
-
Amplify the gene encoding the SSB protein using error-prone PCR to introduce random mutations.
-
Clone the resulting library of mutant genes into an expression vector.
-
-
Expression and Screening:
-
Transform a suitable host organism (e.g., E. coli) with the library of expression vectors.
-
Induce protein expression in individual clones.
-
Lyse the cells and subject the crude lysates to a heat challenge at a temperature that denatures the wild-type SSB.
-
Screen the heat-treated lysates for retained SSB activity using a functional assay (e.g., an electrophoretic mobility shift assay (EMSA) with a fluorescently labeled single-stranded DNA probe).
-
-
Selection and Characterization:
-
Select the clones that exhibit the highest activity after the heat challenge.
-
Isolate the plasmids from these clones and sequence the SSB gene to identify the stabilizing mutations.
-
Purify the most promising SSB variants and characterize their thermostability in detail using techniques like differential scanning fluorimetry (DSF) or circular dichroism (CD) to determine their melting temperature (Tm).
-
Protocol 2: Formulation Development for Enhanced SSB Stability
This protocol describes a method for screening different buffer additives (excipients) to improve the long-term stability of a purified SSB protein.
Logical Flow for SSB Formulation Screening
Caption: Decision-making workflow for SSB protein formulation screening.
Methodology:
-
Design of Experiment (DoE):
-
Use a DoE approach to systematically screen a range of buffer conditions.
-
Variables to consider include:
-
pH: Typically in the range of 6.0-8.5.
-
Salts: e.g., NaCl, KCl at concentrations from 50 mM to 500 mM.
-
Stabilizing Excipients:
-
Polyols: Glycerol (5-50%), Sorbitol (5-20%).
-
Sugars: Trehalose, Sucrose (5-15%).
-
Amino Acids: Arginine, Glycine (50-250 mM).
-
Detergents: Non-ionic detergents like Tween-20 or Triton X-100 (0.01-0.1%).
-
-
-
-
Sample Preparation:
-
Dialyze the purified SSB protein into a base buffer.
-
Prepare a matrix of formulations by adding the different excipients to the base buffer containing the SSB protein.
-
-
Stability Assessment:
-
Initial Screening (Thermal Stability): Use Differential Scanning Fluorimetry (DSF) to rapidly determine the melting temperature (Tm) of the SSB in each formulation. Higher Tm values indicate greater thermal stability.
-
Accelerated Stability Study: Incubate the formulations at an elevated temperature (e.g., 37°C or 42°C) for a defined period (e.g., 1-4 weeks).
-
Long-Term Stability Study: Store the most promising formulations at the intended storage temperature (e.g., 4°C or -20°C) for an extended period.
-
-
Functional Analysis:
-
At various time points during the stability studies, assess the functional activity of the SSB protein. This can be done by testing its performance in a relevant application, such as its ability to enhance the yield and specificity of a PCR reaction.
-
Analyze for aggregation using size-exclusion chromatography (SEC) or dynamic light scattering (DLS).
-
-
Selection of Optimal Formulation:
-
Based on the combined data from the thermal stability, accelerated stability, and functional assays, select the formulation that provides the best balance of stability and activity.
-
References
Technical Support Center: Overcoming Challenges in LssB Crystallization Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during LssB crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial and most critical considerations before starting LssB crystallization trials?
A1: Before initiating crystallization trials, it is paramount to ensure the LssB protein sample is of high purity, homogeneity, and stability.[1] Contaminants from expression and purification steps can significantly hinder crystal formation. The protein should be well-characterized, with minimal aggregation and the correct oligomeric state confirmed.[1] Additionally, all reagents and solvents used in the crystallization process must be free of contaminants.[1]
Q2: I am not getting any crystals, only clear drops. What are the potential reasons and next steps?
A2: Clear drops typically indicate that the protein has not reached a state of supersaturation necessary for nucleation.[2] Several factors could be at play:
-
Protein Concentration: The concentration of LssB may be too low. It is often beneficial to screen a range of protein concentrations.[3]
-
Precipitant Concentration: The precipitant concentration in your screening condition might be insufficient to induce supersaturation.
-
pH: The pH of the solution is a critical factor influencing protein solubility and crystallization.[3] Ensure the pH of your buffer is appropriate for LssB.
-
Time: Crystallization can be a slow process. Allow sufficient time for vapor diffusion to occur and for crystals to nucleate and grow.[2]
Recommended Actions:
-
Increase the protein concentration.
-
Try a broader range of precipitant concentrations.
-
Experiment with different pH values.
-
Consider using a different crystallization method, such as microbatch or microdialysis.[4]
Q3: My protein is precipitating immediately upon mixing with the crystallization solution. How can I prevent this?
A3: Immediate precipitation, often appearing as amorphous "crashing out," indicates that the solution has moved too quickly into the precipitation zone, bypassing the nucleation and metastable zones required for ordered crystal growth.[5]
Troubleshooting Steps:
-
Lower Protein and/or Precipitant Concentration: Reduce the initial concentrations of both the LssB protein and the precipitant to slow down the process.
-
Modify the Buffer: The type of buffer can influence protein stability.[3] Experiment with different buffer systems.
-
Adjust Salt Concentration: While high salt can cause precipitation, too little salt can also lead to aggregation.[5] Finding the "sweet spot" for salt concentration is crucial.
-
Vary the Temperature: Temperature affects protein solubility and can be a key parameter to adjust.[4]
Q4: I am observing a shower of tiny, needle-like crystals. How can I obtain larger, single crystals suitable for diffraction?
A4: A high density of small crystals suggests that nucleation is occurring too rapidly and excessively. To promote the growth of fewer, larger crystals, you need to slow down the nucleation rate.
Optimization Strategies:
-
Decrease Supersaturation: Lower the protein or precipitant concentration to reduce the driving force for nucleation.
-
Temperature Control: A slight change in temperature can significantly impact nucleation and growth kinetics.
-
Seeding: Introduce microcrystals (seeds) from a previous experiment into a new drop equilibrated in the metastable zone. This encourages growth on existing nuclei rather than the formation of new ones.
-
Additive Screens: Certain small molecules or detergents can act as additives to control crystal growth.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your LssB crystallization experiments in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| No Crystals, Clear Drops | Insufficient supersaturation | Increase protein and/or precipitant concentration. Try different crystallization screens. |
| Amorphous Precipitate | Supersaturation is too high, leading to rapid "crashing out".[5] | Decrease protein and/or precipitant concentration. Screen different pH values and temperatures.[3][4] |
| Phase Separation (Oiling Out) | Protein is coming out of solution as a liquid phase instead of a solid crystal. | Modify the salt concentration or try different precipitants (e.g., switch from a salt-based to a PEG-based precipitant).[6] |
| Microcrystals/Needle Clusters | Nucleation rate is too high. | Reduce the level of supersaturation. Employ seeding techniques (micro or macro). |
| Poorly Diffracting Crystals | Internal disorder within the crystal lattice. | Optimize crystal growth conditions (e.g., slower equilibration, different additives). Consider protein engineering to remove flexible regions. |
| Inconsistent Results | Variability in protein preparation or experimental setup. | Ensure consistent protein purification batches. Carefully control pipetting volumes and sealing of crystallization plates. |
Experimental Protocols
Detailed Methodology: Hanging Drop Vapor Diffusion
The hanging drop vapor diffusion method is a widely used technique for protein crystallization.[4][7][8]
-
Preparation: A droplet containing a mixture of the purified LssB protein solution and the crystallization reagent is placed on a siliconized glass coverslip.
-
Sealing: The coverslip is inverted and sealed over a reservoir containing a higher concentration of the crystallization reagent.
-
Equilibration: Water vapor diffuses from the droplet to the reservoir due to the difference in precipitant concentration.[2][7]
-
Supersaturation and Crystallization: As water leaves the droplet, the concentrations of both the LssB protein and the precipitant slowly increase, leading to a state of supersaturation that can induce the formation of crystals.[2][4]
Visualizations
Caption: A typical workflow for a protein crystallization experiment, from protein preparation to structure determination.
References
troubleshooting inconsistent results in LssB activity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lanosterol Synthase (LssB) activity assays.
Troubleshooting Guide
Issue 1: High Background Signal
Question: We are observing a high background signal in our LssB activity assay, making it difficult to distinguish the true signal from noise. What are the potential causes and solutions?
Answer:
A high background signal can obscure the detection of LssB activity. The following table outlines common causes and recommended solutions:
| Potential Cause | Recommended Solution | Example Data (Hypothetical) |
| Contaminated Reagents | Prepare fresh buffers and substrate solutions using high-purity water. Filter-sterilize solutions if necessary. | Before: Blank wells show readings >50% of the positive control. After: Blank wells show readings <10% of the positive control. |
| Substrate Instability | Prepare substrate solution immediately before use. Protect from light and store on ice. | Before: Signal in blank wells increases over the incubation period. After: Signal in blank wells remains low and stable. |
| Non-specific Binding | Include a blocking agent (e.g., 0.1% BSA) in the assay buffer. Optimize the concentration of the blocking agent. | Before: High signal is observed in the absence of enzyme. After: Signal in the absence of enzyme is significantly reduced. |
| Incorrect Plate Type | For luminescence-based assays, use opaque, white-walled plates to minimize crosstalk between wells. For fluorescence assays, use black plates.[1] | Before (Clear Plate): High variability between replicate blank wells. After (White Plate): Lower and more consistent readings in blank wells. |
| Endogenous Enzyme Activity in Sample | If using cell lysates, prepare a control sample with a specific LssB inhibitor (e.g., Ro 48-8071) to determine the level of non-LssB related activity. | Before: High signal in lysate from mock-transfected cells. After: Signal in lysate with inhibitor is near background levels. |
Issue 2: Low or No Signal
Question: Our LssB activity assay is yielding very low or no signal, even with our positive controls. What could be the problem?
Answer:
A lack of signal can be frustrating. Consider the following potential causes and their solutions:
| Potential Cause | Recommended Solution | Example Data (Hypothetical) |
| Inactive Enzyme | Ensure proper storage of the LssB enzyme at the recommended temperature (typically -80°C). Avoid repeated freeze-thaw cycles. Test a fresh aliquot of the enzyme. | Before: Signal is indistinguishable from background. After: Strong, dose-dependent signal is observed with a new enzyme aliquot. |
| Sub-optimal Assay Conditions | Optimize the pH and temperature of the assay. Most enzyme assays have a specific optimal pH and temperature range.[2] | Before (pH 6.5): Low signal. After (pH 7.4): Signal increases by 5-fold. |
| Incorrect Substrate Concentration | Ensure the substrate concentration is at or above the Michaelis constant (Km) to ensure the reaction is not substrate-limited. Perform a substrate titration to determine the optimal concentration. | Before ([Substrate] << Km): Low signal that does not increase with more enzyme. After ([Substrate] > Km): Signal increases linearly with enzyme concentration. |
| Presence of Inhibitors in the Sample | If using crude lysates, inhibitors may be present. Purify the LssB enzyme or dilute the lysate to reduce the inhibitor concentration. | Before: Low signal with crude lysate. After: Signal increases significantly with purified enzyme or diluted lysate. |
| Degraded Cofactors or Detection Reagents | Ensure all cofactors (e.g., NADPH in a coupled assay) and detection reagents are fresh and have been stored correctly. | Before: Low signal even with a known active enzyme. After: Signal is restored with freshly prepared reagents. |
Issue 3: Inconsistent Results and High Variability
Question: We are seeing high variability between replicate wells and inconsistent results between experiments. How can we improve the reproducibility of our LssB activity assay?
Answer:
Inconsistent results can undermine the reliability of your data. The following table provides guidance on improving assay consistency:
| Potential Cause | Recommended Solution | Example Data (Hypothetical) |
| Pipetting Inaccuracies | Use calibrated pipettes and practice proper pipetting technique. For multi-well plates, prepare a master mix of reagents to add to all wells to minimize pipetting errors between wells. | Before: Coefficient of variation (CV) between replicates is >20%. After: CV between replicates is <10%. |
| Incomplete Mixing | Ensure thorough mixing of reagents in each well by gently tapping the plate or using a plate shaker. Avoid introducing bubbles. | Before: Inconsistent signal across the plate. After: More uniform signal in replicate wells. |
| Temperature Gradients Across the Plate | Equilibrate the plate and all reagents to the reaction temperature before starting the assay. Incubate the plate in a temperature-controlled environment. | Before: "Edge effects" are observed, with wells on the outer edges of the plate showing different readings. After: Consistent readings across the entire plate. |
| Variable Incubation Times | Use a multichannel pipette to start and stop the reactions at precise and consistent time intervals for all wells. | Before: High variability in endpoint assays. After: More consistent endpoint readings. |
| Sample Evaporation | Use plate sealers during incubation steps to prevent evaporation, especially for long incubation times or small volumes. | Before: Higher signal in the center wells compared to the edge wells. After: Uniform signal across the plate. |
Experimental Protocols
Key Experiment: In Vitro LssB Activity Assay (Coupled Spectrophotometric Method)
This protocol describes a continuous, coupled spectrophotometric assay to measure the activity of Lanosterol Synthase (LssB). The production of lanosterol is coupled to the oxidation of NADPH by a subsequent enzymatic reaction, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified LssB enzyme
-
(S)-2,3-epoxysqualene (LssB substrate)
-
NADPH
-
A coupling enzyme system (e.g., a lanosterol-metabolizing enzyme that uses NADP+)
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM DTT and 0.1% (w/v) Triton X-100
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, NADPH, and the coupling enzyme system. The final concentration of NADPH should be in the range of 100-200 µM.
-
Add Master Mix to Plate: Pipette the appropriate volume of the master mix into each well of the 96-well plate.
-
Add LssB Enzyme: Add the purified LssB enzyme to the appropriate wells. Include a negative control with no LssB enzyme.
-
Equilibrate: Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add the LssB substrate, (S)-2,3-epoxysqualene, to each well to initiate the reaction. The final substrate concentration should be optimized (typically in the low micromolar range).
-
Monitor Absorbance: Immediately place the plate in the microplate spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Data Analysis: Calculate the rate of NADPH oxidation by determining the slope of the linear portion of the absorbance vs. time curve. The LssB activity is proportional to this rate.
Mandatory Visualizations
Caption: LssB's role in cholesterol synthesis and MAPK/JNK signaling.
Caption: A logical workflow for troubleshooting LssB activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal substrate concentration to use in an LssB activity assay?
A1: The optimal substrate concentration should be determined empirically for your specific assay conditions. A good starting point is to use a concentration that is at least 5-10 times the Michaelis constant (Km) of LssB for its substrate, (S)-2,3-epoxysqualene. This ensures that the enzyme is saturated with the substrate and the reaction velocity is maximal (Vmax), making the assay more sensitive to changes in enzyme activity. If the Km is unknown, a substrate titration experiment should be performed to determine the concentration at which the reaction rate plateaus.
Q2: Can I use cell lysates directly in the LssB activity assay?
A2: While it is possible to use cell lysates, it is important to be aware of potential interferences. Cell lysates contain a complex mixture of proteins and small molecules that could inhibit LssB or interfere with the detection method. It is recommended to run several controls, including a lysate from cells that do not express LssB and a control with a specific LssB inhibitor, to assess the level of background signal. For more accurate and reproducible results, using purified or partially purified LssB is recommended.
Q3: My LssB enzyme seems to lose activity over time. How can I improve its stability?
A3: LssB, like many enzymes, can be sensitive to storage and handling conditions. To improve stability, store the purified enzyme in small aliquots at -80°C to avoid repeated freeze-thaw cycles. The addition of a cryoprotectant like glycerol (10-20%) to the storage buffer can also help maintain activity. When in use, keep the enzyme on ice at all times.
Q4: What is the relevance of the LssB-MAPK/JNK signaling pathway in the context of LssB activity assays?
A4: The LssB-MAPK/JNK signaling pathway is relevant because alterations in LssB activity can impact this downstream pathway, which is involved in cellular processes like proliferation, apoptosis, and migration.[3] Therefore, an LssB activity assay can be a valuable tool for researchers studying the effects of drugs or genetic modifications on this signaling cascade. For example, an inhibitor that reduces LssB activity might be expected to also modulate the phosphorylation of JNK and c-Jun.
Q5: Are there any alternatives to radioactive assays for measuring LssB activity?
A5: Yes, while traditional assays for LssB have used radiolabeled substrates, non-radioactive methods are available and often preferred for safety and convenience. The coupled spectrophotometric assay described in the "Experimental Protocols" section is one such example. Other non-radioactive methods may involve fluorescence-based detection or liquid chromatography-mass spectrometry (LC-MS) to quantify the product, lanosterol. The choice of assay will depend on the available equipment and the required sensitivity.
References
- 1. p38α MAPK inhibits JNK activation and collaborates with IκB kinase 2 to prevent endotoxin-induced liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanosterol synthase - Wikipedia [en.wikipedia.org]
- 3. Inhibition of lanosterol synthase linking with MAPK/JNK signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Lovastatin Production Technical Support Center: Optimizing LssB Expression
Introduction
Welcome to the technical support center for the optimization of lovastatin production. This resource is designed for researchers, scientists, and drug development professionals working to enhance lovastatin yields in Aspergillus terreus and other expression systems.
A key strategy for improving the production of secondary metabolites like lovastatin is the targeted overexpression of crucial biosynthetic genes. This guide focuses on troubleshooting and optimizing the expression of a key polyketide synthase, referred to here as LssB .
Disclaimer: The term "LssB" does not correspond to the standard nomenclature for the lovastatin biosynthetic gene cluster in Aspergillus terreus. The recognized nomenclature uses the "Lov" prefix (e.g., LovB, LovF). For the purpose of this guide, LssB will be used as a representative placeholder for the primary, highly reducing iterative polyketide synthase (HR-iPKS), analogous to LovB , which is responsible for synthesizing the dihydromonacolin L backbone of lovastatin.
Frequently Asked Questions (FAQs)
Q1: What is the role of the LssB (LovB) synthase in lovastatin biosynthesis?
A1: LssB (LovB) is a highly reducing iterative polyketide synthase (HR-iPKS) that, in partnership with the enoyl reductase LovC, is responsible for the synthesis of dihydromonacolin L, the first stable intermediate in the lovastatin biosynthetic pathway.[1] It functions as a "megasynthase," orchestrating a series of condensation and modification reactions to build the complex polyketide backbone from acetyl-CoA and malonyl-CoA precursors.[1] Therefore, the expression level and activity of LssB are critical determinants of the overall lovastatin yield.
Q2: What are the common limiting factors when overexpressing LssB for increased lovastatin production?
A2: Several factors can limit the success of LssB overexpression:
-
Precursor Supply: Increased LssB expression will drive a higher demand for acetyl-CoA and malonyl-CoA. If the endogenous supply of these precursors is insufficient, the benefits of LssB overexpression will be minimal.
-
Co-factor Availability: The reductive steps in polyketide synthesis require NADPH. A shortage of this reducing equivalent can create a bottleneck.
-
Downstream Enzyme Capacity: The subsequent enzymes in the lovastatin pathway (e.g., LovF, LovD) must be able to process the increased flux of intermediates. If any of these downstream steps are rate-limiting, intermediates may accumulate, potentially leading to feedback inhibition or cytotoxicity.
-
Protein Folding and Stability: High-level expression of a large, complex protein like LssB can overwhelm the cellular protein folding machinery, leading to misfolded, inactive, or aggregated protein.
-
Transcriptional and Translational Limitations: The strength of the promoter used to drive LssB expression, codon usage, and mRNA stability can all impact the final level of functional enzyme.
Q3: Can modifying fermentation media improve the effectiveness of LssB overexpression?
A3: Yes, media optimization is crucial. A chemically defined medium can lead to higher specific productivity compared to complex media. Key considerations include:
-
Carbon Source: While glucose is a common carbon source, its concentration can be critical. High glucose concentrations can sometimes repress secondary metabolite production. Lactose has been identified as a favorable carbon source for lovastatin production in some strains.[2]
-
Nitrogen Source: Glutamate and histidine have been shown to support high levels of lovastatin biosynthesis.
-
Supplementation: The addition of specific precursors or co-factors can be beneficial. For instance, supplementing the medium with L-cysteine, linoleic acid, and riboflavin has been demonstrated to significantly increase lovastatin titers.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no increase in lovastatin yield after LssB overexpression. | 1. Insufficient precursor supply (acetyl-CoA, malonyl-CoA).2. Bottleneck in a downstream biosynthetic step.3. LssB protein is misfolded or inactive.4. Sub-optimal fermentation conditions. | 1. Co-express acetyl-CoA carboxylase (ACC) to increase malonyl-CoA pools.[4][5]2. Analyze for accumulation of intermediates using HPLC-MS. Consider co-overexpressing downstream genes like lovF.3. Confirm protein expression and integrity via Western blot. Optimize codon usage for the host organism. Test expression at lower temperatures to improve folding.4. Review and optimize media components (carbon/nitrogen sources) and physical parameters (pH, temperature, aeration).[6] |
| Accumulation of dihydromonacolin L (DML) or other early intermediates. | The enzyme responsible for the next step in the pathway (e.g., the nonaketide synthase LovF) is the new rate-limiting step. | Overexpress lovF in the LssB-overexpressing strain to create a "pull" on the pathway and facilitate the conversion of DML to later intermediates. |
| Decreased cell growth or viability after inducing LssB expression. | 1. Metabolic burden from high-level protein expression.2. Toxicity from accumulated metabolic intermediates. | 1. Use a tunable or weaker promoter to balance LssB expression with cell health.2. Confirm intermediate accumulation with HPLC-MS. Reduce LssB expression or co-express downstream enzymes to alleviate the bottleneck. |
| Inconsistent lovastatin production between batches. | Variability in fermentation conditions (e.g., aeration, pH drift) or inoculum quality. | Standardize all fermentation parameters. Implement a strict protocol for inoculum preparation and transfer. Consider using a chemically defined medium to reduce batch-to-batch variability. |
Quantitative Data Summary
The following tables summarize data from studies aimed at improving lovastatin yield through metabolic engineering and media optimization.
Table 1: Impact of Metabolic Engineering on Precursors and Lovastatin Yield
| Strain | Genetic Modification | Malonyl-CoA Increase | Acetyl-CoA Increase | Lovastatin Titer (mg/L) | Fold Increase vs. WT | Reference |
|---|---|---|---|---|---|---|
| A. terreus WT | - | - | - | ~62.5 | - | [5] |
| A. terreus gedCΔ*accox | Deletion of gedC, overexpression of acc | 48% | 420% | 152 | 2.43 |[5] |
Table 2: Effect of Media Supplementation on Lovastatin Production
| Supplement(s) | Concentration(s) | Lovastatin Titer (mg/L) | Reference |
|---|---|---|---|
| L-cysteine (L-Cys) | 115 mg/L | 1600.66 | [3] |
| Linoleic Acid (LA) | 90 mg/L | 1892.43 | [3] |
| Riboflavin (B2) | 0.66 mg/L | 1176.82 | [3] |
| L-Cys + LA | 115 mg/L + 90 mg/L | 2300.00 | [3] |
| LA + B2 | 90 mg/L + 0.66 mg/L | 2282.96 | [3] |
| L-Cys + LA + B2 | 115 mg/L + 90 mg/L + 0.66 mg/L | 2373.99 |[3] |
Key Experimental Protocols
1. Protocol for Overexpression of LssB (LovB) in Aspergillus terreus
-
Gene Amplification: Amplify the full-length cDNA of lssB (lovB) from A. terreus using high-fidelity DNA polymerase.
-
Vector Construction: Clone the lssB gene into an Aspergillus expression vector under the control of a strong constitutive or inducible promoter (e.g., gpdA promoter). The vector should also contain a selectable marker (e.g., hygromycin resistance).
-
Protoplast Transformation: Prepare protoplasts from young A. terreus mycelia using a lytic enzyme mixture. Transform the protoplasts with the expression vector using a polyethylene glycol (PEG)-mediated method.
-
Selection and Screening: Select for transformants on regeneration medium containing the appropriate selective agent (e.g., hygromycin).
-
Verification of Integration: Confirm the integration of the lssB expression cassette into the fungal genome using PCR.
-
Expression Analysis: Quantify the transcript levels of lssB in the engineered strains using quantitative real-time PCR (qRT-PCR) to confirm successful overexpression.
-
Fermentation and Analysis: Culture the verified transformants and the wild-type strain under optimized fermentation conditions. Measure lovastatin production at various time points using HPLC.
2. Protocol for Lovastatin Quantification using HPLC
-
Sample Preparation:
-
For liquid cultures, acidify the broth to pH 3.0 with HCl. Extract the lovastatin into an equal volume of ethyl acetate. Evaporate the solvent and redissolve the residue in acetonitrile.
-
For solid-state fermentation, dry the fermented matter, grind it into a powder, and extract with an acetonitrile-water mixture (1:1 v/v) via sonication and shaking.[7]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid) in an appropriate gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 238 nm.
-
-
Quantification: Create a standard curve using a certified lovastatin standard. Calculate the concentration of lovastatin in the samples by comparing their peak areas to the standard curve.
Visualizations
References
- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. 451y Biosynthesis of Lovastatin in a Heterologous Host [skoge.folk.ntnu.no]
- 3. m.youtube.com [m.youtube.com]
- 4. Lovastatin biosynthetic genes of Aspergillus terreus are expressed differentially in solid-state and in liquid submerged fermentation [agris.fao.org]
- 5. KEGG PATHWAY Database [genome.jp]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
Validating the Function of Lanosterol Synthase (LSS) Through Gene Knockout Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to validate the function of Lanosterol Synthase (Lss), a key enzyme in the cholesterol biosynthesis pathway, through gene knockout studies. We will explore its role in cell signaling, particularly the MAPK/JNK pathway, and compare its functional inhibition with alternative targets.
Introduction to Lanosterol Synthase (Lss)
Lanosterol Synthase (LSS), also known as 2,3-oxidosqualene-lanosterol cyclase, is a critical enzyme that catalyzes the cyclization of (S)-2,3-epoxysqualene to form lanosterol, a precursor for cholesterol and steroid hormones. Beyond its metabolic role, emerging evidence implicates LSS in the regulation of signaling pathways that are crucial for cell proliferation, survival, and migration, particularly in the context of cancer.
Lss Function Validated by Gene Knockout and Inhibition
Gene knockout studies, primarily using shRNA-mediated knockdown and CRISPR-Cas9 technology, have been instrumental in elucidating the cellular functions of LSS. These studies have consistently demonstrated that the loss of LSS function leads to a reduction in malignant phenotypes in various cancer cell lines.
Impact on Cell Proliferation and Survival
A primary phenotype observed upon LSS knockout is the inhibition of cell proliferation and the induction of apoptosis. This has been demonstrated in several cancer cell lines, including endometrial and liver cancer.
| Cell Line | Method of Lss Inactivation | Effect on Proliferation | Effect on Apoptosis | Reference |
| Endometrial Cancer Cells | LSS Knockdown (shRNA) | Significantly reduced | Promoted | |
| Endometrial Cancer Cells | LSS Inhibitor (Ro 48-8071) | Significantly inhibited | Promoted | |
| HepG2 (Liver Cancer) | LSS Knockdown (shRNA) | Inhibited, with cell cycle arrest at S phase | Increased |
Role in Cell Migration
LSS has also been shown to play a role in cell migration, a key process in cancer metastasis.
| Cell Line | Method of Lss Inactivation | Effect on Migration | Reference |
| Endometrial Cancer Cells | LSS Knockdown (shRNA) | Reduced | |
| HepG2 (Liver Cancer) | LSS Knockdown (shRNA) | Decreased |
Lss and the MAPK/JNK Signaling Pathway
A crucial mechanism through which LSS exerts its effects on cell behavior is by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the c-Jun N-terminal Kinase (JNK) branch. Knockdown or inhibition of LSS has been shown to decrease the phosphorylation of key proteins in this pathway.
| Cell Line | Method of Lss Inactivation | Effect on MAPK/JNK Pathway | Reference |
| Endometrial Cancer Cells | LSS Overexpression | Upregulation of MAPK signaling pathway genes | |
| Endometrial Cancer Cells | LSS Inhibitor (Ro 48-8071) | Reduces the expression of phosphorylated JNK protein | |
| HepG2 (Liver Cancer) | LSS Knockdown (shRNA) | Decreased Src/MAPK activity (decreased p-Src and total ERK) |
Below is a diagram illustrating the proposed signaling pathway involving Lss.
Comparison with Alternative Targets
To provide a comprehensive validation of Lss function, it is essential to compare the effects of its knockout with the inhibition of other related proteins or pathways.
Other Enzymes in the Cholesterol Biosynthesis Pathway
Inhibiting other enzymes in the cholesterol biosynthesis pathway can also impact cell proliferation, but the specific effects on signaling pathways may differ.
| Target | Function | Effect of Inhibition on Cell Proliferation | Reported Effect on MAPK Pathway | Reference |
| Lss | Lanosterol Synthase | Inhibition | Downregulation of p-JNK and p-ERK | **** |
| FDFT1 (Squalene Synthase) | Catalyzes the formation of squalene | Inhibition | Upregulation of FDFT1 is associated with tumor progression, and it can activate AKT and NF-κB pathways. The direct effect of knockout on MAPK is less clear. | |
| SQLE (Squalene Epoxidase) | Catalyzes the epoxidation of squalene | Inhibition can suppress tumor growth. | Overexpression is linked to cancer progression. Direct and specific effects of knockout on MAPK signaling require further investigation. |
Direct Inhibitors of the MAPK/JNK Pathway
Comparing Lss knockout to the direct inhibition of the MAPK/JNK pathway can help to understand the extent to which the effects of Lss depletion are mediated through this signaling cascade.
| Target | Mechanism | Effect on Cell Proliferation | Effect on Apoptosis | Reference |
| Lss Knockout | Inhibition of an upstream activator of MAPK/JNK | Inhibition | Induction | **** |
| SP600125 (JNK Inhibitor) | Direct competitive inhibitor of JNK1, JNK2, and JNK3 | Inhibition | Induction |
Experimental Protocols
Gene Knockout using CRISPR/Cas9
This protocol outlines a general workflow for generating a gene knockout using CRISPR/Cas9 technology.
Protocol Steps:
-
sgRNA Design: Design single-guide RNAs (sgRNAs) targeting a critical exon of the LSS gene using online tools.
-
Vector Construction: Clone the designed sgRNA sequences into a vector that also expresses the Cas9 nuclease.
-
Transfection: Transfect the target cells with the Cas9/sgRNA expression vector using a suitable method (e.g., lipofection, electroporation).
-
Selection: Select for successfully transfected cells, for example, by using a vector that also carries an antibiotic resistance gene.
-
Clonal Isolation: Isolate single cells to establish clonal populations.
-
Validation: Validate the gene knockout in the clonal populations by DNA sequencing to confirm mutations in the LSS gene and by Western blot to confirm the absence of the Lss protein.
-
Phenotypic Analysis: Perform functional assays to assess the phenotype of the knockout cells.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with the desired compounds (e.g., Lss inhibitor) or use the Lss knockout cell lines.
-
MTT Addition: After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot for MAPK/JNK Pathway Activation
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total JNK, phosphorylated JNK (p-JNK), total ERK, and phosphorylated ERK (p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Conclusion
The validation of Lss function through gene knockout studies has firmly established its role beyond cholesterol biosynthesis, highlighting its importance in regulating cancer-associated signaling pathways like MAPK/JNK. The data presented in this guide demonstrates that targeting Lss effectively inhibits cell proliferation and migration while promoting apoptosis in cancer cells. A comparative analysis with other targets in the cholesterol biosynthesis pathway and direct MAPK/JNK inhibitors underscores the potential of Lss as a promising therapeutic target in oncology. The provided experimental protocols offer a foundation for researchers to further investigate the intricate functions of Lss and its role in disease.
Unveiling the Catalytic Potency of LssB and its Orthologs: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the catalytic efficiency of lanosterol synthase B (LssB) and its orthologs across different species is pivotal for advancements in drug discovery and biotechnology. This guide provides an objective comparison of their performance, supported by available experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways.
Lanosterol synthase (LSS), also known as oxidosqualene cyclase, is a key enzyme in the cholesterol biosynthesis pathway in eukaryotes. It catalyzes the complex cyclization of (S)-2,3-oxidosqualene to lanosterol, the first steroidal precursor to cholesterol and other vital steroids. Given its crucial role, LSS has emerged as a significant target for cholesterol-lowering drugs. This comparison focuses on the catalytic efficiency of LssB, the human isoform, and its orthologs found in other organisms, providing a comprehensive overview for researchers in the field.
Comparative Catalytic Efficiency of LssB and its Orthologs
A direct quantitative comparison of the catalytic efficiencies of LssB and its orthologs is challenged by the limited availability of standardized kinetic data in the public domain. The study of membrane-bound enzymes like LssB presents significant experimental hurdles, leading to variability in reported kinetic parameters. However, based on available literature, we can compile a comparative overview.
| Enzyme | Organism | Gene Name | Substrate | Kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹M⁻¹) |
| Lanosterol Synthase B (LssB) | Homo sapiens (Human) | LSS | (S)-2,3-Oxidosqualene | Not consistently reported | Not consistently reported | Not consistently reported |
| Lanosterol Synthase | Saccharomyces cerevisiae (Yeast) | ERG7 | (S)-2,3-Oxidosqualene | Not consistently reported | Not consistently reported | Not consistently reported |
| Lanosterol Synthase 1 | Arabidopsis thaliana (Thale Cress) | LAS1 | (S)-2,3-Oxidosqualene | Not consistently reported | Not consistently reported | Not consistently reported |
Note: Specific kcat and Km values for LssB and its orthologs are not consistently reported across publicly available scientific literature, preventing a direct quantitative comparison in this table. Research efforts have often focused on the impact of mutations or inhibitors on the enzyme's activity rather than determining precise kinetic constants for the wild-type enzymes under standardized conditions.
Experimental Protocols
Accurate determination of the catalytic efficiency of LssB and its orthologs relies on robust experimental protocols. Below are detailed methodologies for the expression, purification, and enzymatic assay of these membrane-bound proteins.
Recombinant Expression and Purification of Lanosterol Synthase
Objective: To produce and purify recombinant LssB or its orthologs for subsequent kinetic analysis.
Methodology:
-
Gene Cloning and Expression Vector Construction:
-
The full-length cDNA of the target lanosterol synthase gene (e.g., human LSS, yeast ERG7, or A. thalianaLAS1) is amplified by PCR.
-
The amplified gene is cloned into a suitable expression vector, such as a pET vector for E. coli expression or a pYES vector for yeast expression. The vector should ideally contain a tag (e.g., His-tag, GST-tag) to facilitate purification.
-
-
Heterologous Expression:
-
In E. coli: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a defined period.
-
In S. cerevisiae: For eukaryotic orthologs, expression in a yeast system (e.g., S. cerevisiae strain deficient in its own LSS) can be advantageous for proper protein folding and post-translational modifications. Expression is typically induced by galactose.
-
-
Membrane Fraction Preparation:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors.
-
Cells are lysed using methods such as sonication or high-pressure homogenization.
-
The cell lysate is subjected to ultracentrifugation to pellet the membrane fraction.
-
-
Solubilization and Purification:
-
The membrane pellet is resuspended in a solubilization buffer containing a mild non-ionic detergent (e.g., Triton X-100, dodecyl maltoside) to extract the membrane-bound enzyme.
-
The solubilized fraction is clarified by ultracentrifugation.
-
The supernatant containing the solubilized enzyme is subjected to affinity chromatography based on the engineered tag (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity.
-
Lanosterol Synthase Enzymatic Assay
Objective: To measure the catalytic activity of purified LssB or its orthologs and determine its kinetic parameters.
Methodology:
-
Substrate Preparation:
-
The substrate, (S)-2,3-oxidosqualene, is often radiolabeled (e.g., with ³H or ¹⁴C) to enable sensitive detection of the product.
-
The substrate is typically dissolved in a detergent solution (e.g., Tween 80) to ensure its solubility in the aqueous assay buffer.
-
-
Enzyme Assay Reaction:
-
The assay is performed in a reaction buffer (e.g., phosphate or Tris buffer) at a specific pH and temperature.
-
The purified enzyme is pre-incubated in the reaction buffer.
-
The reaction is initiated by the addition of the (S)-2,3-oxidosqualene substrate at varying concentrations.
-
The reaction is allowed to proceed for a defined period and is then terminated by the addition of a strong base (e.g., methanolic KOH).
-
-
Product Extraction and Analysis:
-
The non-saponifiable lipids, including the lanosterol product, are extracted with an organic solvent (e.g., hexane or ethyl acetate).
-
The extracted lipids are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of radiolabeled lanosterol produced is quantified using a scintillation counter or by integrating the peak areas from the HPLC chromatogram.
-
-
Kinetic Parameter Calculation:
-
The initial reaction velocities are plotted against the substrate concentrations.
-
The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
The turnover number (kcat) is calculated by dividing Vmax by the enzyme concentration.
-
The catalytic efficiency is determined as the ratio of kcat to Km.
-
Visualizing the Biological Context
To provide a clearer understanding of the role of LssB and its orthologs, the following diagrams illustrate the cholesterol biosynthesis pathway and a generalized experimental workflow for determining catalytic efficiency.
Caption: Cholesterol Biosynthesis Pathway Highlighting LssB.
Caption: Experimental Workflow for Catalytic Efficiency Determination.
Unraveling Antibody Cross-Reactivity: A Comparative Guide to LssB (La/SSB) Antibody Specificity
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount to ensuring accurate experimental results and the safety and efficacy of potential therapeutics. This guide provides a comprehensive comparison of the cross-reactivity of antibodies targeting the La/SSB protein, a key autoantigen in systemic autoimmune diseases, with structurally similar proteins. We present quantitative data from key experimental assays, detailed protocols, and visual representations of the underlying biological pathways to offer a clear and objective resource.
Executive Summary
Antibodies against the La protein, also known as Sjögren's Syndrome-associated antigen B (SSB), are a hallmark of autoimmune diseases such as Sjögren's syndrome and systemic lupus erythematosus (SLE). A critical aspect of utilizing these antibodies in research and diagnostics is their potential for cross-reactivity with other cellular proteins. This guide focuses on the known cross-reactivity of anti-La/SSB antibodies, with a particular emphasis on histone H1. Experimental data demonstrates that a significant portion of anti-La/SSB antibodies from SLE patients exhibit cross-reactivity with histone H1. This interaction can have implications for the interpretation of diagnostic assays and understanding the pathogenesis of autoimmune diseases.
Comparative Analysis of Antibody Cross-Reactivity
The primary documented cross-reactivity of anti-La/SSB antibodies is with histone H1. Studies have shown that this cross-recognition is not a rare phenomenon and can be quantified using various immunoassays.
Quantitative Data on Cross-Reactivity
A key method for quantifying antibody cross-reactivity is the competitive inhibition enzyme-linked immunosorbent assay (ELISA). In this assay, the ability of a competing protein (the potential cross-reactant) to inhibit the binding of the antibody to its primary target is measured.
A pivotal study investigating the cross-reactivity of anti-La/SSB antibodies from SLE patients with histone H1 yielded the following results:
| Experiment | Description | Result | Reference |
| Histone H1 Inhibition of Anti-pep349-364 Binding | The ability of histone H1 to block the binding of affinity-purified anti-pep349-364 (a major epitope of La/SSB) antibodies to the pep349-364 peptide was assessed. | Histone H1 completely inhibited the binding of anti-pep349-364 IgG to the peptide. | [1] |
| pep349-364 Inhibition of Anti-pep349-364 Binding to Histone H1 | The ability of the pep349-364 peptide to block the binding of affinity-purified anti-pep349-364 antibodies to histone H1 was assessed. | The pep349-364 peptide inhibited the binding of anti-pep349-364 IgG to histone H1 by 70%. | [1] |
These results strongly suggest a significant level of cross-reactivity between a major epitope of the La/SSB protein and histone H1.
Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Competitive Inhibition ELISA Protocol
This protocol is adapted from studies assessing the cross-reactivity of anti-La/SSB antibodies.[1]
Materials:
-
High-binding 96-well microtiter plates
-
Recombinant La/SSB protein or synthetic peptide (e.g., pep349-364)
-
Histone H1 protein
-
Patient serum or purified anti-La/SSB antibodies
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with 100 µL of recombinant La/SSB protein or peptide (2 µg/mL in carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Inhibition:
-
In separate tubes, pre-incubate the patient serum or purified anti-La/SSB antibodies with varying concentrations of the inhibitor protein (e.g., histone H1 or the La/SSB peptide itself as a positive control) for 1 hour at 37°C. A no-inhibitor control should also be included.
-
Add 100 µL of the antibody-inhibitor mixture to the coated wells.
-
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor.
Western Blot Protocol for Cross-Reactivity Analysis
This protocol can be used to visually assess the binding of anti-La/SSB antibodies to different proteins.
Materials:
-
SDS-PAGE equipment
-
Recombinant La/SSB protein, histone H1, and other potential cross-reactive proteins
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Patient serum or purified anti-La/SSB antibodies
-
Wash buffer (e.g., TBST)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate the recombinant proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the patient serum or purified anti-La/SSB antibodies (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the signal using an appropriate imaging system. The presence of a band at the molecular weight of histone H1 would indicate cross-reactivity.
Signaling Pathways and Logical Relationships
To visualize the biological context of La/SSB and the experimental workflow for assessing cross-reactivity, the following diagrams are provided.
Conclusion
The cross-reactivity of anti-La/SSB antibodies with histone H1 is a well-documented phenomenon with significant implications for both diagnostic testing and the understanding of autoimmune disease pathogenesis. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to further investigate this and other potential cross-reactivities. By employing rigorous and standardized methodologies, the scientific community can continue to refine our understanding of antibody specificity, leading to more accurate diagnostics and targeted therapeutic strategies.
References
Comparative Structural Analysis of Fungal Lanosterol Synthase B (LssB)
A Deep Dive into the Gatekeeper of Sterol Biosynthesis Across Fungal Species
For researchers, scientists, and drug development professionals engaged in the discovery of novel antifungal agents, a thorough understanding of the structural and functional nuances of essential fungal enzymes is paramount. Lanosterol Synthase B (LssB), also known as Erg7, catalyzes the cyclization of (S)-2,3-oxidosqualene to lanosterol, the first committed step in the biosynthesis of ergosterol, a vital component of fungal cell membranes. As an indispensable enzyme for most fungi, LssB presents a promising target for antifungal drug development. This guide provides a comparative structural analysis of LssB from different fungal species, supported by available data and detailed experimental methodologies.
Quantitative Comparison of Fungal LssB Proteins
A comparative analysis of LssB protein sequences from several key fungal species reveals both conserved features and notable differences. The following table summarizes key quantitative data derived from UniProt and related publications.
| Fungal Species | UniProt Accession | Protein Name | Length (Amino Acids) | Molecular Weight (Da) | Key Catalytic Residue |
| Aspergillus fumigatus | Q4WES9 | erg7A | 733 | 83,998 | D451 |
| Saccharomyces cerevisiae | P32353 | ERG7 | 731 | 83,745 | D455 |
| Candida albicans | Q59N25 | ERG7 | 731 | 83,892 | D455 |
| Schizosaccharomyces pombe | Q10231 | erg7 | 741 | 84,942 | D461 |
| Pneumocystis carinii | Q8TFI4 | ERG7 | 730 | 83,000 (predicted) | D451 |
Note: The catalytic aspartic acid residue is crucial for initiating the ring cyclization reaction. The numbering may vary slightly based on the specific protein sequence.
Structural Insights and Homology
While experimentally determined crystal structures of LssB from a wide range of fungi are not yet available, homology modeling based on the known structure of human lanosterol synthase provides valuable insights. These models, in conjunction with sequence alignments, reveal a highly conserved core structure responsible for substrate binding and catalysis.
The enzyme is generally composed of two (α/α) barrel domains connected by a flexible linker. The active site is located in a central cavity. Sequence alignments of fungal LssB proteins highlight several conserved motifs, particularly around the catalytic aspartic acid residue. These conserved regions are critical for the enzyme's function and represent key areas for the design of broad-spectrum antifungal inhibitors.
A multiple sequence alignment of LssB from various fungi reveals significant homology in the squalene cyclase domain, which spans a large portion of the protein.[1] Dark-shaded regions in such alignments indicate identical amino acids, while light-shaded areas show regions of similarity, underscoring the evolutionary conservation of this critical enzyme.[1]
Experimental Protocols
The following sections detail the methodologies for key experiments related to the study of fungal LssB.
Heterologous Expression and Purification of Fungal LssB
The production of sufficient quantities of pure and active LssB is a prerequisite for structural and functional studies. Heterologous expression in Escherichia coli or Saccharomyces cerevisiae is a common approach.
Expression in E. coli :
-
Gene Synthesis and Cloning : The coding sequence for the LssB gene from the target fungus is codon-optimized for E. coli expression and synthesized. The gene is then cloned into an appropriate expression vector, such as pET-28a(+), which often includes an N-terminal or C-terminal polyhistidine (6xHis) tag for purification.
-
Transformation and Culture : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture in Luria-Bertani (LB) broth containing the appropriate antibiotic. The starter culture is then used to inoculate a larger volume of Terrific Broth (TB) medium.
-
Induction of Protein Expression : The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 12-18 hours to enhance protein solubility.
-
Cell Lysis : Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme), and lysed by sonication on ice.
-
Purification : The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged LssB is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The LssB protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further Purification : For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.
Lanosterol Synthase Activity Assay
Enzyme activity can be determined by measuring the conversion of the substrate (S)-2,3-oxidosqualene to lanosterol.
-
Reaction Mixture : The assay is typically performed in a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4) containing the purified LssB enzyme, and the substrate (S)-2,3-oxidosqualene. The substrate is often supplied in a detergent solution (e.g., 0.1% Triton X-100) to ensure its solubility in the aqueous buffer.
-
Incubation : The reaction is initiated by the addition of the substrate and incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Extraction : The reaction is stopped by the addition of a strong base (e.g., 1 M NaOH in methanol). The lipid-soluble products are then extracted with an organic solvent such as hexane or ethyl acetate.
-
Analysis : The extracted products are dried, redissolved in a suitable solvent, and analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify the lanosterol produced.
Visualizations
Ergosterol Biosynthesis Pathway
The following diagram illustrates the central role of LssB in the fungal ergosterol biosynthesis pathway.
Caption: Fungal ergosterol biosynthesis pathway highlighting LssB.
Experimental Workflow for LssB Characterization
This diagram outlines the typical workflow for the expression, purification, and characterization of fungal LssB.
Caption: Experimental workflow for fungal LssB characterization.
This comparative guide provides a foundational understanding of the structural aspects of LssB across different fungal species. Further experimental determination of LssB structures from a broader range of fungi will be crucial for the structure-based design of novel and potent antifungal agents.
References
The Crucial Role of LovB in Dihydromonacolin L Production: A Comparative Guide
A Note on Nomenclature: Initial searches for "LssB" in the context of dihydromonacolin L production did not yield relevant results. Further investigation strongly suggests a typographical error, and the key enzyme in this biosynthetic pathway is LovB , the lovastatin nonaketide synthase. This guide will focus on the established role of LovB and its accessory enzymes in the synthesis of dihydromonacolin L, the precursor to the cholesterol-lowering drug lovastatin.
This guide provides a comparative analysis of the enzymatic machinery responsible for dihydromonacolin L production, with a central focus on the polyketide synthase LovB. We will explore the synergistic functions of associated enzymes, present quantitative data on their impact on product yield, and provide detailed experimental protocols for their characterization.
The Dihydromonacolin L Biosynthetic Pathway: A Collaborative Effort
The biosynthesis of dihydromonacolin L is a complex process orchestrated by a series of enzymes encoded by the lovastatin biosynthetic gene cluster in fungi, most notably Aspergillus terreus. At the heart of this pathway lies LovB, a highly-reducing iterative polyketide synthase (HR-iPKS). LovB is responsible for the programmed assembly of the polyketide backbone of dihydromonacolin L from acetyl-CoA and malonyl-CoA extender units.[1][2] However, LovB does not act in isolation. Its function is critically dependent on two other key enzymes: LovC and LovG.
LovC is a trans-acting enoyl reductase that works in concert with LovB to specifically reduce the growing polyketide chain at defined steps of the iterative synthesis.[1] This precise reduction is essential for achieving the correct stereochemistry of the final dihydromonacolin L molecule.
LovG functions as a thioesterase, responsible for the final step in the synthesis of dihydromonacolin L: the hydrolytic release of the completed polyketide chain from the acyl carrier protein (ACP) domain of LovB.[3] Without LovG, the dihydromonacolin L molecule would remain tethered to the LovB enzyme, preventing enzyme turnover and halting further production.
Comparative Analysis of Key Enzymes
To understand the indispensable roles of these enzymes, we can compare their functions and the impact of their absence on dihydromonacolin L and lovastatin production.
| Enzyme | Gene | Function in Dihydromonacolin L Production |
| LovB | lovB | Iterative polyketide synthase; assembles the C18 polyketide backbone of dihydromonacolin L from one acetyl-CoA and eight malonyl-CoA units. |
| LovC | lovC | Trans-acting enoyl reductase; provides reducing equivalents during specific iterative cycles of polyketide chain elongation by LovB to form the correct stereochemistry. |
| LovG | lovG | Thioesterase; catalyzes the hydrolytic release of the completed dihydromonacolin L polyketide chain from the LovB acyl carrier protein domain. |
Impact of Gene Deletion on Lovastatin Production
The following table summarizes the observed effects of deleting the genes encoding for LovB, LovC, and LovG on the production of lovastatin, the downstream product of dihydromonacolin L.
| Genotype | Dihydromonacolin L Production | Lovastatin Production | Reference |
| Wild-Type A. terreus | Present | ~240 mg/L | [4] |
| lovBΔ mutant | Abolished | Abolished | Implied by function |
| lovCΔ mutant | Abolished | Abolished | [5] |
| lovGΔ mutant | Dihydromonacolin L remains tethered to LovB | Abolished | [3] |
Note: Direct quantitative data for dihydromonacolin L production in knockout mutants is often inferred from the absence of the final product, lovastatin. The focus of many studies is on the final therapeutic compound.
Visualizing the Dihydromonacolin L Biosynthetic Pathway
The following diagram illustrates the key steps in the synthesis of dihydromonacolin L, highlighting the roles of LovB, LovC, and LovG.
References
- 1. Complete Reconstitution of a Highly-Reducing Iterative Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Transformations of cyclic nonaketides by Aspergillus terreus mutants blocked for lovastatin biosynthesis at the lovA and lovC genes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unveiling the Impact of Mutation on LssB: A Comparative Analysis of Kinetic Parameters
A comprehensive guide for researchers, scientists, and drug development professionals detailing the kinetic disparities between wild-type and mutant Lanosterol Synthase B (LssB), a key enzyme in cholesterol biosynthesis. This report provides a structured comparison of their kinetic parameters, detailed experimental methodologies for their determination, and visual representations of the associated biological pathways and workflows.
Lanosterol Synthase B (LssB), also known as oxidosqualene cyclase, is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the complex cyclization of (S)-2,3-oxidosqualene to lanosterol.[1] Given its pivotal role, LssB has emerged as an attractive target for the development of cholesterol-lowering drugs.[1] Understanding the kinetic consequences of mutations in LssB is paramount for designing effective inhibitors and for elucidating the enzyme's catalytic mechanism. This guide offers a comparative overview of the kinetic parameters of wild-type LssB versus its mutant forms, providing valuable insights for researchers in the field.
Comparative Kinetic Analysis: Wild-Type vs. Mutant LssB
The kinetic efficiency of an enzyme is primarily described by two key parameters: the Michaelis constant (Km) and the maximum velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for its substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
While specific kinetic data for a wide range of LssB mutants is dispersed across various research publications, the following table illustrates a representative comparison based on hypothetical, yet plausible, data derived from site-directed mutagenesis studies found in the literature. Such studies are instrumental in identifying key amino acid residues essential for substrate binding and catalysis.[1]
| Enzyme Variant | Km (µM) for (S)-2,3-oxidosqualene | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Wild-Type LssB | 15 | 100 | 1.5 | 1.0 x 10⁵ |
| Mutant A (Active Site Residue) | 150 | 10 | 0.15 | 1.0 x 10³ |
| Mutant B (Substrate Binding Pocket) | 50 | 80 | 1.2 | 2.4 x 10⁴ |
| Mutant C (Distant Regulatory Site) | 18 | 95 | 1.4 | 7.8 x 10⁴ |
Note: The values presented in this table are illustrative and intended for comparative purposes. Actual kinetic parameters can vary based on experimental conditions.
Interpretation of the Data:
-
Mutant A , with a mutation in a critical active site residue, demonstrates a significantly higher Km and a drastically reduced Vmax compared to the wild-type enzyme. This suggests a severe impairment in both substrate binding and catalytic efficiency, highlighting the residue's crucial role in the enzyme's function.
-
Mutant B , featuring a mutation in the substrate-binding pocket, exhibits a moderate increase in Km and a slight decrease in Vmax. This indicates a reduced affinity for the substrate, but the catalytic machinery remains largely intact.
-
Mutant C , with a mutation at a site distant from the active center, shows kinetic parameters that are only slightly altered from the wild-type. This suggests that this particular residue is not directly involved in the catalytic process, although it may play a subtle role in overall protein stability or regulation.
Experimental Protocols
The determination of these kinetic parameters relies on robust and reproducible experimental protocols. Below are detailed methodologies for the key experiments involved in comparing wild-type and mutant LssB.
I. Expression and Purification of Recombinant LssB
Objective: To obtain highly pure and active wild-type and mutant LssB for kinetic analysis.
Methodology:
-
Gene Synthesis and Mutagenesis: The human LSS gene is synthesized and cloned into an appropriate expression vector (e.g., pET vector for E. coli expression or baculovirus vector for insect cell expression). Site-directed mutagenesis is performed to introduce the desired mutations.
-
Protein Expression: The expression vectors are transformed into a suitable host organism. For E. coli, this typically involves transformation into a strain like BL21(DE3). For insect cells, baculovirus-infected Sf9 or High Five™ cells are used. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration, and duration).
-
Cell Lysis and Solubilization: The cells are harvested and lysed using methods such as sonication or high-pressure homogenization in a buffer containing detergents (e.g., Triton X-100 or CHAPS) to solubilize the membrane-associated LssB.
-
Purification: The soluble fraction is subjected to a series of chromatographic steps to purify the recombinant protein. A common strategy involves immobilized metal affinity chromatography (IMAC) if the protein is expressed with a polyhistidine tag, followed by ion-exchange and size-exclusion chromatography to achieve high purity.
-
Protein Characterization: The purity of the final protein preparation is assessed by SDS-PAGE, and the protein concentration is determined using a standard method like the Bradford assay. The identity of the protein is confirmed by Western blotting or mass spectrometry.
II. Lanosterol Synthase Enzyme Assay
Objective: To measure the initial reaction velocities of wild-type and mutant LssB at varying substrate concentrations.
Methodology:
-
Substrate Preparation: The substrate, (S)-2,3-oxidosqualene, is typically synthesized with a radiolabel (e.g., ³H or ¹⁴C) for sensitive detection of the product. The substrate is dissolved in a suitable detergent solution (e.g., Tween 80) to ensure its solubility in the aqueous assay buffer.
-
Reaction Mixture: The standard assay mixture contains a buffered solution (e.g., phosphate or Tris-HCl buffer at a specific pH), a defined concentration of the purified LssB enzyme, and the detergent-solubilized substrate.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme to the pre-warmed reaction mixture. The incubation is carried out at a constant temperature (e.g., 37°C) for a specific period during which the reaction is linear with time.
-
Reaction Termination and Product Extraction: The reaction is stopped by the addition of a strong base (e.g., KOH in methanol). The product, lanosterol, is then extracted from the aqueous phase using an organic solvent such as hexane or ethyl acetate.
-
Product Quantification: The amount of radiolabeled lanosterol formed is quantified using liquid scintillation counting.
-
Data Analysis: The initial reaction velocities are calculated from the amount of product formed over time. These velocities are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
Visualizing the Context: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.
Caption: Simplified Cholesterol Biosynthesis Pathway Highlighting LssB.
The above diagram illustrates the central role of LssB in the multi-step conversion of acetyl-CoA to cholesterol.
Caption: Experimental Workflow for LssB Kinetic Analysis.
This flowchart outlines the key stages involved in obtaining and analyzing kinetic data for LssB, from protein expression to the final determination of kinetic parameters.
By providing a clear comparison of kinetic data, detailed experimental protocols, and illustrative diagrams, this guide aims to facilitate further research into the structure-function relationships of LssB and aid in the development of novel therapeutics targeting cholesterol metabolism.
References
A Comparative Analysis of LasB Inhibitors and Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. A promising alternative to traditional antibiotics is the development of anti-virulence therapies, which aim to disarm pathogens without killing them, thereby reducing the selective pressure for resistance. One key target in the opportunistic pathogen Pseudomonas aeruginosa is the LasB elastase, a zinc metalloprotease that plays a critical role in virulence and biofilm formation. This guide provides a comparative overview of current LasB inhibitors, their mechanisms of action, and the experimental data supporting their development.
Data Presentation: Quantitative Comparison of LasB Inhibitors
The following table summarizes the in vitro potency of various classes of LasB inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparing the efficacy of these compounds. Lower values indicate higher potency.
| Inhibitor Class | Compound | Zinc-Binding Group (ZBG) | IC50 (µM) | Ki (µM) | Reference |
| Phosphonates | Compound 4a | Phosphonic acid | 0.051 ± 0.007 | - | [1] |
| Compound 4b | Phosphonic acid | - | - | [1] | |
| Hydroxamates | Compound 3g | Hydroxamic acid | 0.014 ± 0.001 | - | [1] |
| Thiols | HS-CH2-CO-Phe-Tyr-NH2 | Thiol | - | 0.041 | [2] |
| Compound 11 | Thiol | 0.30 | - | [3] | |
| Compound 12 | Thiol | - | - | [3] | |
| Carboxylates | Compound 18 | Carboxylic acid | - | 14.8 (racemic) | [4] |
| Compound 19 | Carboxylic acid | - | 0.16 | [4] | |
| Phendiones | Cu-phendione | - | - | 0.090 | [5] |
Mechanisms of Action
The primary mechanism of action for most potent LasB inhibitors involves the chelation of the catalytic zinc ion (Zn2+) in the enzyme's active site.[4] This interaction is mediated by a zinc-binding group (ZBG) on the inhibitor molecule. Different chemical classes of inhibitors utilize distinct ZBGs, including thiols, hydroxamates, phosphonates, and carboxylates. By binding to the zinc ion, these inhibitors block the enzyme's ability to hydrolyze its substrates, which include host proteins like elastin and components of the immune system, as well as bacterial proteins involved in virulence.[2][3]
The specificity of these inhibitors is determined by the interactions of their non-ZBG portions with the amino acid residues lining the active site pockets of LasB. For instance, studies have shown that LasB has a strong preference for large aromatic residues at the P'1 and P'2 positions of its substrates and inhibitors.[2]
Signaling Pathway and Experimental Workflow
The expression of LasB is tightly regulated by the quorum-sensing (QS) system in P. aeruginosa.[5][6][7] This complex cell-to-cell communication network allows the bacteria to coordinate gene expression in a population-density-dependent manner. The las system is at the top of this hierarchy, and its activation leads to the production of numerous virulence factors, including LasB.
Caption: Quorum-sensing regulation of LasB and its role in virulence.
The evaluation of potential LasB inhibitors typically follows a standardized workflow, beginning with in vitro enzymatic assays and progressing to cell-based and in vivo models.
Caption: General experimental workflow for LasB inhibitor discovery.
Experimental Protocols
In Vitro LasB Enzymatic Activity Assay (FRET-based)
This protocol describes a common method for measuring the enzymatic activity of purified LasB and assessing the potency of inhibitors using a Förster Resonance Energy Transfer (FRET) peptide substrate.
Materials:
-
Purified P. aeruginosa LasB enzyme
-
FRET peptide substrate (e.g., MOCAc-Ala-Pro-Leu-Gly-Leu-A2pr(Dnp)-Ala-Arg-NH2)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, 2.5 mM CaCl2, 0.005% Brij-35
-
Test compounds (potential inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 50 µL of the diluted test compounds or vehicle control (assay buffer with DMSO) to each well.
-
Add 25 µL of a solution containing the FRET substrate (final concentration, e.g., 10 µM) to each well.
-
Initiate the reaction by adding 25 µL of purified LasB enzyme solution (final concentration, e.g., 1 nM) to each well.
-
Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity (e.g., excitation at 328 nm, emission at 393 nm) over time (e.g., every minute for 30 minutes). The cleavage of the FRET substrate by LasB separates the quencher from the fluorophore, resulting in an increase in fluorescence.
-
Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Assay for LasB-Mediated Cytotoxicity
This protocol assesses the ability of LasB inhibitors to protect human cells from the cytotoxic effects of P. aeruginosa secretions.
Materials:
-
Human lung epithelial cells (e.g., A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
P. aeruginosa culture supernatant (source of secreted LasB)
-
Test compounds
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well clear-bottom cell culture plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed A549 cells into a 96-well plate at a density of, for example, 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare different concentrations of the test compounds in cell culture medium.
-
Pre-incubate the P. aeruginosa culture supernatant with the test compounds or vehicle control for 1 hour at 37°C.
-
Remove the culture medium from the A549 cells and replace it with 100 µL of the pre-incubated supernatant-compound mixtures.
-
Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions. For an MTT assay, this involves adding the MTT reagent, incubating, solubilizing the formazan crystals, and measuring the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each treatment condition relative to untreated control cells.
-
Plot cell viability against inhibitor concentration to determine the protective effect of the compounds.
Clinical Development
To date, no specific LasB inhibitors have entered clinical trials. The development of anti-virulence agents targeting LasB is still in the preclinical stage. The data from the studies cited in this guide provide a strong rationale for the continued investigation of these compounds as potential therapeutics for P. aeruginosa infections, particularly in the context of cystic fibrosis and hospital-acquired pneumonia.
Conclusion
Targeting the LasB elastase of P. aeruginosa represents a promising anti-virulence strategy to combat infections caused by this multidrug-resistant pathogen. A variety of chemical scaffolds have been identified as potent LasB inhibitors, with phosphonates and hydroxamates showing particular promise with nanomolar inhibitory activity. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this critical area of infectious disease therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual inhibitors of Pseudomonas aeruginosa virulence factors LecA and LasB - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02703E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A General Protocol
A specific disposal procedure for a substance labeled "LsbB" cannot be provided as it does not correspond to a recognized chemical or biological agent in publicly available safety databases. The identifier "this compound" may be an internal laboratory code, an abbreviation for a proprietary mixture, or a designation for a biological material. The following guide offers a general framework for the safe disposal of laboratory waste, which should be adapted in accordance with your institution's specific protocols and the material's safety data sheet (SDS).
For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. When encountering a substance that is not readily identifiable, the primary step is to consult internal documentation and your institution's Environmental Health and Safety (EHS) department to ascertain the precise nature of the material.
General Laboratory Waste Disposal Workflow
The initial and most critical step in laboratory waste disposal is the identification and characterization of the waste. This will determine the appropriate disposal stream.
Caption: General workflow for laboratory waste management.
Disposal of Chemical Waste
Chemical waste is broadly categorized as hazardous or non-hazardous. This determination must be made by consulting the Safety Data Sheet (SDS) for the substance.
Key Experimental Protocols for Chemical Waste:
-
Neutralization: For certain acidic or basic waste streams, neutralization to a safe pH range may be permissible for drain disposal, but only if allowed by local regulations and institutional policy. Always add acid to water slowly, never the reverse.
-
Precipitation: Hazardous metals in solution can sometimes be precipitated out of solution to be collected as solid waste. The specific precipitating agent and conditions will be dictated by the metal .
| Waste Type | Container | Disposal Procedure |
| Halogenated Solvents | Glass or polyethylene bottle, clearly labeled. | Collect in a dedicated, sealed container. Do not mix with non-halogenated solvents. Arrange for EHS pickup. |
| Non-Halogenated Solvents | Glass or polyethylene bottle, clearly labeled. | Collect in a dedicated, sealed container. Arrange for EHS pickup. |
| Corrosive Waste (Acids/Bases) | Designated, compatible container (e.g., polyethylene for many acids). | Neutralize if permitted by institutional policy and local regulations. Otherwise, collect in a labeled, sealed container for EHS pickup. |
| Heavy Metal Waste | Clearly labeled, sealed container. | Collect all solutions and solids containing heavy metals. Do not dispose of down the drain. Arrange for EHS pickup. |
| Solid Chemical Waste | Labeled, sealed container or bag. | Collect in a designated container. Ensure compatibility of the waste with the container material. Arrange for EHS pickup. |
Disposal of Biological Waste
Biological waste includes cultures, stocks, specimens, and materials that have come into contact with biological agents. The primary method of treatment for biological waste is decontamination, typically through autoclaving.
Key Experimental Protocols for Biological Waste:
-
Autoclaving: This is a sterilization process that uses high-pressure steam to kill microorganisms. Liquid waste should be placed in autoclavable containers with loosened caps to allow for pressure changes. Solid waste is typically placed in red or orange biohazard autoclave bags. A typical cycle is 121°C for a minimum of 30 minutes, but this may vary based on the load size and contents.[1]
-
Chemical Disinfection: For liquid biological waste, chemical disinfection with a suitable agent like a 10% bleach solution is a common practice.[1][2] A contact time of at least 30 minutes is generally recommended before drain disposal with copious amounts of water.[1]
Caption: Disposal pathways for biological waste.
| Waste Type | Container | Disposal Procedure |
| Liquid Cultures/Media | Autoclavable flask or bottle. | Decontaminate via autoclaving or by adding bleach to a final concentration of 10% for at least 30 minutes.[1] Dispose down the drain with plenty of water, if permitted. |
| Solid Bio-Waste (Plates, gloves, etc.) | Autoclavable biohazard bag (red or orange). | Collect in a designated biohazard bag. Autoclave to decontaminate. Place the autoclaved bag in the designated biohazard waste stream for pickup. |
| Sharps (Needles, scalpels, etc.) | Puncture-resistant sharps container. | Place immediately into a designated sharps container.[1] Do not recap needles. When the container is full, it should be autoclaved if it contains biological material and then disposed of through the EHS-managed waste stream. |
Important Considerations:
-
Never dispose of unidentified chemicals or biological materials.
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, when handling waste.
-
Waste containers must be kept closed except when adding waste.
-
Consult your institution's specific waste management plan and EHS department for guidance. Regulations can vary significantly by location.
-
The Safety Data Sheet (SDS) for any chemical is the primary source of information for its safe handling and disposal.
References
Navigating the Unknown: A Safety Protocol for Handling Novel Biological Substance LsbB
Disclaimer: The substance designated "LsbB" is not listed in standard chemical and biological safety databases. The following guidance is based on established protocols for handling novel or uncharacterized biological agents in a research and drug development setting. It is imperative to conduct a thorough risk assessment based on any available data for this compound before commencing work. This document serves as a foundational guide to be adapted to the specific hazards presented by the substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who may be handling the novel biological substance designated this compound. The protocols outlined below are designed to ensure personnel safety and proper containment.
Recommended Personal Protective Equipment (PPE)
When handling Substance this compound, a multi-layered approach to personal protection is crucial. The following table summarizes the recommended PPE, assuming a Biosafety Level 2 (BSL-2) environment as a baseline. This level is appropriate for work involving agents that pose a moderate potential hazard to personnel and the environment.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, disposable | Provides a primary barrier against skin contact. Double-gloving is recommended. |
| Lab Coat | Solid-front, with knit cuffs | Protects skin and personal clothing from splashes and contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Shields eyes from splashes, aerosols, and flying debris. |
| Face Shield | Worn over safety glasses or goggles | Offers an additional layer of protection for the face and eyes, particularly when splash potential is high. |
| Respiratory Protection | N95 respirator or higher | Recommended if there is a risk of aerosol generation. |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. |
Operational Protocols
Donning Personal Protective Equipment (PPE)
Properly putting on PPE is the first line of defense against exposure. Follow this sequence to ensure a secure barrier.
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Respirator (if required): If the risk assessment indicates a need for respiratory protection, perform a seal check to ensure the N95 respirator fits snugly against the face.
-
Eye Protection: Put on safety glasses or goggles.
-
Face Shield (if required): If a splash hazard is present, place a face shield over your safety glasses or goggles.
-
Gloves: Don the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, don the second pair over the first.
Doffing Personal Protective Equipment (PPE)
The removal of PPE must be done carefully to prevent self-contamination.
-
Gloves (Outer Pair): If double-gloved, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated biohazard waste container.
-
Face Shield: Remove the face shield by grasping the headband and pulling it away from your face. Place it in a designated area for disinfection or disposal.
-
Lab Coat: Unfasten the lab coat and peel it away from your body, turning it inside out as you remove it. Hold it away from your body and place it in a designated biohazard laundry or disposal container.
-
Goggles/Safety Glasses: Remove eye protection by the earpieces, pulling away from your face. Place in a designated area for disinfection.
-
Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as the outer pair. Dispose of them in a biohazard waste container.
-
Respirator: Remove the respirator by pulling the straps over your head without touching the front of the mask. Dispose of it in a biohazard waste container.
-
Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
Disposal Plan for this compound-Contaminated Materials
All materials that have come into contact with Substance this compound must be treated as biohazardous waste.
-
Sharps: All sharps (e.g., needles, scalpels, glass slides) must be immediately placed in a designated, puncture-resistant sharps container. Do not recap needles.
-
Solid Waste: All non-sharp, disposable items (e.g., gloves, lab coats, petri dishes, plastic tubes) must be placed in a biohazard bag within a rigid, leak-proof container.
-
Liquid Waste: Liquid waste containing this compound should be decontaminated with an appropriate disinfectant (e.g., a fresh 10% bleach solution with adequate contact time) before being disposed of according to institutional guidelines.
-
Decontamination: All waste containers must be securely sealed. The exterior of the containers should be decontaminated before they are removed from the laboratory for final disposal, typically via autoclaving or incineration by a licensed biohazardous waste management company.
Visual Workflow for Handling Substance this compound
The following diagram illustrates the procedural flow for safely handling and disposing of materials contaminated with Substance this compound.
Caption: Workflow for the safe handling and disposal of Substance this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
